8-Fluorooxazolo[4,5-c]quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-[1,3]oxazolo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-6-1-2-8-7(3-6)10-9(4-12-8)13-5-14-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLTBLLEMHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1F)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650720 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-50-0 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluorooxazolo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 8-Fluorooxazolo[4,5-c]quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom at the 8-position of the oxazolo[4,5-c]quinoline core is anticipated to modulate its physicochemical and pharmacological properties, offering potential enhancements in metabolic stability, binding affinity, and overall therapeutic efficacy. This document details a proposed synthetic pathway, thorough characterization methodologies, and the underlying scientific principles, serving as a vital resource for researchers engaged in the discovery and development of novel therapeutics.
Strategic Importance of the this compound Scaffold
The oxazolo[4,5-c]quinoline framework is a privileged heterocyclic motif present in numerous biologically active compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antitubercular, and kinase inhibitory properties.[1] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding interactions. Specifically, the placement of a fluorine atom at the 8-position of the quinoline ring is a key design element aimed at enhancing the drug-like properties of this scaffold.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be strategically achieved through a multi-step sequence commencing with a fluorinated precursor. This approach ensures the precise installation of the fluorine atom at the desired position and allows for the systematic construction of the fused heterocyclic system. The proposed pathway involves the initial synthesis of a key intermediate, 2-(oxazol-5-yl)aniline bearing a fluorine atom at the 3-position of the aniline ring, followed by a cyclization to form the quinoline core.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-(3-Fluoro-2-nitrophenyl)oxazole
This initial step involves the formation of the oxazole ring from a commercially available fluorinated nitroaniline precursor.
-
Reduction of 2-Fluoro-6-nitroaniline: The starting material, 2-fluoro-6-nitroaniline, is first reduced to 2-amino-3-fluorobenzaldehyde. This transformation can be achieved using standard reducing agents such as sodium dithionite or catalytic hydrogenation. The resulting aldehyde is a key building block for the subsequent cyclization.
-
Oxazole Ring Formation: To a solution of 2-amino-3-fluorobenzaldehyde and tosylmethyl isocyanide in methanol, potassium carbonate is added.[2] The mixture is refluxed for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.[2] The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[2] The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 5-(3-fluoro-2-nitrophenyl)oxazole.[2]
Step 2: Synthesis of 2-(Oxazol-5-yl)-3-fluoroaniline
The nitro group of the synthesized oxazole intermediate is reduced to an amine, which is essential for the subsequent quinoline ring formation.
-
To a solution of 5-(3-fluoro-2-nitrophenyl)oxazole in methanol, iron powder and a catalytic amount of hydrochloric acid are added.[2]
-
The reaction mixture is stirred at 60°C for several hours, with progress monitored by TLC.[2]
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.[2]
-
The filtrate is concentrated, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-(oxazol-5-yl)-3-fluoroaniline, which can often be used in the next step without further purification.[2]
Step 3: Synthesis of this compound via Modified Pictet-Spengler Reaction
The final step involves the copper-catalyzed cyclization of the amino-oxazole intermediate with an appropriate aldehyde to construct the quinoline ring.
-
A mixture of 2-(oxazol-5-yl)-3-fluoroaniline and a suitable aldehyde (e.g., formaldehyde or a substituted benzaldehyde) is dissolved in a suitable solvent such as dichloromethane or dichloroethane.
-
Copper(II) trifluoroacetate (Cu(TFA)₂) is added as a catalyst.
-
The reaction mixture is stirred at a temperature ranging from 60-80°C until the starting material is consumed, as indicated by TLC analysis.
-
Upon completion, the reaction is quenched with an aqueous workup, and the product is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the final this compound.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and oxazole rings. The fluorine atom at the 8-position will induce characteristic splitting patterns in the signals of adjacent protons. The chemical shifts of the protons on the quinoline ring are typically observed in the range of 7.0-9.0 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4] The chemical shifts of the carbon atoms in the heterocyclic rings will be influenced by the electronegativity of the nitrogen, oxygen, and fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the fluorine atom at the 8-position, providing direct evidence of its incorporation into the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. The mass spectrum of fluorinated heterocyclic compounds can exhibit characteristic fragmentation patterns.[5][6]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm with coupling to the fluorine atom. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The C-F bond will show a large ¹JCF coupling constant. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C8 position. |
| HRMS (ESI) | [M+H]⁺ peak corresponding to the exact mass of C₁₀H₅FN₂O. |
Visualizing the Characterization Workflow
Caption: A typical workflow for the characterization of this compound.
X-ray Crystallography:
Should suitable single crystals be obtained, X-ray crystallography can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.[7] This technique is the gold standard for structural determination.
Causality and Self-Validation in the Synthetic Protocol
The choice of the modified Pictet-Spengler reaction in the final step is driven by its efficiency in constructing the quinoline ring system under relatively mild, copper-catalyzed conditions. The use of a fluorinated aniline precursor ensures the regioselective introduction of the fluorine atom at the desired 8-position. Each step of the synthesis is designed to be self-validating through rigorous in-process monitoring using TLC and purification by column chromatography, ensuring the purity of intermediates and the final product. The comprehensive characterization of the final compound using a suite of orthogonal analytical techniques provides a robust validation of its identity and structure.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The detailed protocols and characterization data provide a solid foundation for researchers to produce this valuable scaffold for further investigation in drug discovery programs. The strategic incorporation of the 8-fluoro substituent is a key feature that warrants exploration of its impact on the biological activity profile of this promising class of heterocyclic compounds. Future work could involve the synthesis of a library of derivatives with diverse substituents on the oxazolo[4,5-c]quinoline core to establish structure-activity relationships and identify lead compounds for various therapeutic targets.
References
-
5][6]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties - CrystEngComm (RSC Publishing)
Sources
A Technical Guide to the Synthesis of Oxazolo[4,5-c]quinoline Derivatives: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antibacterial, antitubercular, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of the core synthetic strategies for constructing this valuable molecular framework, with a focus on both established and novel methodologies. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and offering detailed protocols for key transformations.
The Strategic Importance of the Oxazolo[4,5-c]quinoline Core
The fusion of an oxazole ring with a quinoline moiety creates a unique chemical architecture that has proven to be a fertile ground for the development of novel therapeutic agents. The quinoline core itself is a well-established pharmacophore present in numerous approved drugs, while the oxazole ring offers opportunities for diverse functionalization and modulation of physicochemical properties.[2][3] This combination has led to the discovery of oxazolo[4,5-c]quinoline derivatives with promising biological profiles, such as inhibitors of Interleukin-33 (IL-33) for the treatment of allergic diseases.[4][5]
Key Synthetic Approaches to the Oxazolo[4,5-c]quinoline Scaffold
The construction of the oxazolo[4,5-c]quinoline ring system can be broadly categorized into two main strategies:
-
Construction of the quinoline ring onto a pre-formed oxazole.
-
Formation of the oxazole ring on a quinoline precursor.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Building the Quinoline Ring on an Oxazole Precursor
This approach often begins with a functionalized oxazole, which then undergoes cyclization to form the fused quinoline system. A notable example is the synthesis starting from an o-nitrophenyloxazole derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of 8-Fluorooxazolo[4,5-c]quinoline
This guide provides a comprehensive technical overview of 8-Fluorooxazolo[4,5-c]quinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a predictive yet scientifically grounded profile. The insights herein are designed to support synthetic chemists, medicinal chemists, and pharmacologists in their research endeavors with this promising scaffold.
Introduction: The Significance of the Oxazolo[4,5-c]quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The fusion of an oxazole ring to the quinoline core to form the oxazolo[4,5-c]quinoline scaffold creates a rigid, planar tricycle that has recently emerged as a privileged structure in drug discovery. Notably, derivatives of this scaffold have been identified as potent inhibitors of the Interleukin-33 (IL-33) signaling pathway, a key mediator in allergic and inflammatory diseases. Furthermore, the inherent antimicrobial potential of the quinoline moiety suggests that oxazolo[4,5-c]quinolines may also hold promise as novel anti-infective agents[2].
The introduction of a fluorine atom at the 8-position of the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses specifically on the 8-fluoro derivative, providing a detailed examination of its anticipated structural and chemical characteristics.
Molecular Structure and Bonding
The chemical structure of this compound is characterized by a fused tricyclic system comprising a benzene ring, a pyridine ring (together forming the quinoline moiety), and an oxazole ring. The fluorine atom is substituted at the C8 position of the quinoline ring.
Figure 1: Chemical structure of this compound.
Predicted Bond Lengths, Bond Angles, and Crystal Structure
While a specific crystal structure for this compound is not publicly available, data from related quinoline and oxazole derivatives can provide insights into its expected geometry. The fused aromatic system is anticipated to be largely planar. The C-F bond at the 8-position will be short and strong, characteristic of aryl fluorides.
Based on crystallographic data of similar heterocyclic systems, the following predictions can be made:
| Bond/Angle | Predicted Value (Å or °) | Rationale |
| C-F Bond Length | ~1.35 Å | Typical for an aryl-fluoride bond. |
| C-N-C (Pyridine) | ~117° | Consistent with the geometry of a pyridine ring within a fused system. |
| C-O-C (Oxazole) | ~105° | Characteristic of the bond angle within an oxazole ring. |
| Dihedral Angle | Near 0° | The fused aromatic system is expected to be highly planar. |
The planarity of the molecule will likely facilitate π-π stacking interactions in the solid state, influencing its crystal packing and potentially its solubility.
Physicochemical Properties
The physicochemical properties of this compound are critical for its behavior in both chemical reactions and biological systems. The presence of the fluorine atom and the nitrogen atoms in the heterocyclic rings are key determinants of these properties.
| Property | Predicted Value/Characteristic | Rationale and Key Influencing Factors |
| Molecular Weight | 188.16 g/mol | Calculated from the chemical formula C₁₀H₅FN₂O. |
| Appearance | Off-white to pale yellow solid | Many aromatic nitrogen heterocycles with extended conjugation exhibit this appearance. |
| Solubility | Sparingly soluble in water | The aromatic core is hydrophobic, but the nitrogen atoms can act as hydrogen bond acceptors, affording slight aqueous solubility. Solubility is expected to be higher in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Weakly basic | The pyridine nitrogen (N6) is the most basic site, with an estimated pKa around 3-4. The oxazole nitrogen (N1) is significantly less basic due to the electronic effects of the adjacent oxygen atom. |
| LogP | 2.0 - 2.5 (estimated) | The introduction of a fluorine atom generally increases lipophilicity compared to the non-fluorinated analog. This value suggests moderate membrane permeability. |
| Melting Point | >200 °C (estimated) | Fused aromatic systems often have high melting points due to strong intermolecular forces, such as π-π stacking. |
Proposed Synthesis
Figure 2: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-(2-amino-3-fluorophenyl)oxazole
-
To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.2 eq) in methanol, add potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 5-(2-amino-3-fluorophenyl)oxazole.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve 5-(2-amino-3-fluorophenyl)oxazole (1.0 eq) in a suitable high-boiling solvent such as toluene or DMF.
-
Add a catalytic amount of a Lewis acid (e.g., Cu(TFA)₂) or a Brønsted acid (e.g., polyphosphoric acid).
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous work-up, neutralizing any acid if necessary.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of related compounds, including 8-fluoroquinoline and other substituted oxazolo[4,5-c]quinolines.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H2 | 8.5 - 8.7 | s | - |
| H4 | 8.9 - 9.1 | s | - |
| H5 | 7.8 - 8.0 | d | J(H5,H6) ≈ 8.0 |
| H6 | 7.4 - 7.6 | t | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 7.5 |
| H7 | 7.6 - 7.8 | dd | J(H7,H6) ≈ 7.5, J(H7,F8) ≈ 9.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by a signal for the carbon attached to fluorine that appears as a doublet with a large coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted ¹J(C,F) (Hz) |
| C2 | 150 - 152 | s | - |
| C3a | 145 - 147 | s | - |
| C4 | 148 - 150 | s | - |
| C5 | 128 - 130 | s | - |
| C5a | 120 - 122 | s | - |
| C6 | 125 - 127 | s | - |
| C7 | 115 - 117 | d | ~4 |
| C8 | 160 - 163 | d | ~250 |
| C9 | 118 - 120 | d | ~20 |
| C9a | 140 - 142 | s | - |
| C9b | 123 - 125 | s | - |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as a strong C-F stretching band.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | 3100 - 3000 | Medium |
| C=N / C=C | 1620 - 1450 | Strong |
| C-O-C (oxazole) | 1150 - 1050 | Strong |
| C-F | 1250 - 1150 | Strong |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the molecular formula.
-
Predicted [M+H]⁺: m/z 189.0510 for C₁₀H₆FN₂O⁺
The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or C₂H₂O from the heterocyclic core.
Reactivity and Potential Applications
The reactivity of this compound will be governed by the electronic properties of its fused ring system. The pyridine nitrogen is susceptible to protonation and alkylation. The aromatic rings can undergo electrophilic substitution, although the electron-withdrawing nature of the heterocyclic core may require harsh conditions.
Given the established biological activities of the oxazolo[4,5-c]quinoline scaffold, this compound is a prime candidate for investigation in several therapeutic areas:
-
Anti-inflammatory Agents: As a potential inhibitor of the IL-33 signaling pathway, it could be explored for the treatment of asthma, atopic dermatitis, and other allergic diseases.
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer properties, and this scaffold could be evaluated for its activity against various cancer cell lines.
-
Antimicrobial Agents: The quinoline core is a well-known pharmacophore in antimicrobial drugs, suggesting potential antibacterial and antifungal activity[2].
Conclusion
This compound represents a fascinating and promising scaffold for modern drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, physicochemical properties, and potential synthetic routes. The insights presented herein are intended to serve as a valuable resource for researchers, enabling them to design and execute experiments with a solid foundational understanding of this molecule. Further experimental validation of the predicted properties is a critical next step in unlocking the full therapeutic potential of this and related compounds.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Oxazolo[4,5-c]quinolines. BenchChem.
- Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. (n.d.). Organic & Biomolecular Chemistry.
- Kim, Y., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Bulletin of the Korean Chemical Society, 41(10), 983-988.
- SpectraBase. (n.d.). 8-Fluoro-quinoline.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2022). Pharmaceutics, 14(9), 1878.
- Parchem. (n.d.). This compound (Cas 1082414-37-6).
- CymitQuimica. (n.d.). 8-FLUORO-OXAZOLO[4,5-C]QUINOLINE.
- PubChem. (n.d.). 8-fluoro-4,5-dihydro-1H-pyrazolo[4,5-c]quinoline.
- PubChem. (n.d.). 8-fluoro-4,5-dihydro-3H-pyrazolo[5,4-c]quinoline.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2022). Molecules, 27(15), 4997.
-
What are the prospects of[3][4][5]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties. (2021). CrystEngComm, 23(3), 648-660.
- Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. (2022). Journal of the Iranian Chemical Society, 19(8), 3267-3280.
- SpectraBase. (n.d.). Quinoline.
- Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2022). Molecules, 27(19), 6549.
- Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones. (2025). BenchChem.
- Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 953-954.
- New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. (2010). European Journal of Medicinal Chemistry, 45(4), 1528-1535.
- New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.).
- 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2287.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021). Journal of Molecular Structure, 1225, 129118.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. (2017). Bioorganic & Medicinal Chemistry, 25(9), 2673-2686.
- Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. (1986). Journal of Pharmaceutical Sciences, 75(12), 1175-1179.
Sources
- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-Fluorooxazolo[4,5-c]quinoline: A Technical Guide for Drug Development Professionals
Executive Summary: 8-Fluorooxazolo[4,5-c]quinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its structural alerts suggestive of potential bioactivity. As with any novel compound in a drug discovery pipeline, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended for researchers, scientists, and drug development professionals, offering insights into data interpretation and the rationale behind experimental choices.
Introduction to this compound
The oxazolo[4,5-c]quinoline scaffold is a key pharmacophore found in a variety of biologically active molecules, with applications ranging from antibacterial to anticancer agents.[1][2] The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. The electron-withdrawing nature of fluorine can significantly influence the electronic environment of the entire heterocyclic system, which will be reflected in its spectroscopic signatures.
This guide will deconstruct the expected spectroscopic data for the title compound, providing a detailed analysis of how each piece of data contributes to the comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, would be essential for unambiguous assignment.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for nitrogen-containing heterocyclic compounds due to its high polarity, which aids in dissolving a wide range of organic molecules. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide a convenient internal reference.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region of this molecule.
-
Experiments: Standard 1D experiments (¹H and ¹³C) should be supplemented with 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals in the aromatic region. The numbering convention for the this compound ring system is crucial for assignment and is presented below.
Caption: Numbering of the this compound core.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-2 | 8.5 - 8.8 | s | - | Singlet proton on the electron-deficient oxazole ring. |
| H-5 | 9.0 - 9.3 | s | - | Singlet proton adjacent to the quinoline nitrogen, significantly deshielded. |
| H-6 | 7.8 - 8.1 | dd | J(H6-H7) ≈ 8.5, J(H6-F8) ≈ 5.0 | Doublet of doublets due to coupling with H-7 and long-range coupling to the fluorine at C-8. |
| H-7 | 7.4 - 7.7 | t | J(H7-H6) ≈ 8.5, J(H7-F8) ≈ 8.5 | Triplet-like appearance due to similar coupling constants with H-6 and the fluorine at C-8. |
| H-9 | 7.6 - 7.9 | d | J(H9-F8) ≈ 10.0 | Doublet due to strong ortho coupling with the fluorine at C-8. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the carbons in its vicinity, and C-F coupling will be observed.
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (Hz) | Rationale |
| C-2 | 150 - 155 | - | Carbon in the oxazole ring, deshielded by adjacent heteroatoms. |
| C-3a | 145 - 150 | - | Bridgehead carbon between the oxazole and quinoline rings. |
| C-5 | 148 - 152 | - | Deshielded by the adjacent quinoline nitrogen. |
| C-5a | 118 - 122 | - | Bridgehead carbon. |
| C-6 | 125 - 129 | ³J(C6-F8) ≈ 3-5 | Aromatic carbon with a small three-bond coupling to fluorine. |
| C-7 | 115 - 119 | ²J(C7-F8) ≈ 20-25 | Shielded by the ortho fluorine, shows a large two-bond coupling. |
| C-8 | 158 - 162 | ¹J(C8-F8) ≈ 240-250 | Directly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding. |
| C-9 | 110 - 114 | ²J(C9-F8) ≈ 20-25 | Shielded by the para fluorine, shows a large two-bond coupling. |
| C-9a | 140 - 145 | - | Bridgehead carbon. |
| C-9b | 130 - 135 | - | Bridgehead carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid samples.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument, offering high resolution and signal-to-noise ratio.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Medium | Characteristic of C-H bonds on the aromatic rings. |
| 1620 - 1580 | C=N stretching | Strong | Associated with the C=N bonds within the quinoline and oxazole rings. |
| 1550 - 1450 | C=C stretching (aromatic) | Strong | Multiple bands are expected due to the complex fused ring system. |
| 1250 - 1150 | C-F stretching | Strong | A strong, characteristic absorption for the aryl-fluoride bond. |
| 1100 - 1000 | C-O-C stretching | Strong | Asymmetric and symmetric stretching of the C-O-C group in the oxazole ring. |
| 850 - 750 | C-H out-of-plane bending | Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Experimental Protocol: MS Data Acquisition
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds. It typically produces a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.
Predicted MS Data
-
Molecular Formula: C₁₀H₅FN₂O
-
Exact Mass: 188.0386
-
[M+H]⁺ (High Resolution): Expected at m/z 189.0459
Predicted Fragmentation Pathway: The fragmentation of the protonated molecular ion would likely proceed through characteristic losses, providing further structural confirmation.
Sources
An In-Depth Technical Guide to the Mechanism of Action of Oxazolo[4,5-c]quinolines as Interleukin-33 Inhibitors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]quinoline scaffold has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents. This guide provides a comprehensive overview of the mechanism of action for this class of compounds, with a primary focus on their role as inhibitors of the Interleukin-33 (IL-33) signaling pathway. While the specific compound 8-Fluorooxazolo[4,5-c]quinoline has not been extensively characterized in publicly available literature, this document synthesizes the current understanding of closely related analogs to propose a likely mechanism of action. We will delve into the molecular interactions, downstream cellular effects, and the critical experimental methodologies required to characterize these inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory diseases.
Introduction: The Oxazolo[4,5-c]quinoline Scaffold and Its Therapeutic Potential
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The fusion of an oxazole ring to the quinoline core, creating the oxazolo[4,5-c]quinoline scaffold, has given rise to a novel class of potent modulators of the immune response. Recent research has identified a key role for these compounds as first-in-class small molecule inhibitors of Interleukin-33 (IL-33), a cytokine implicated in the pathogenesis of various immune-mediated diseases such as asthma, atopic dermatitis, and rheumatoid arthritis[4].
This guide will focus on the primary, well-documented mechanism of action for this compound class: the inhibition of the IL-33/ST2 signaling pathway. We will explore the molecular basis of this inhibition, the resulting cellular consequences, and provide detailed protocols for the key experiments used to validate these findings.
The IL-33/ST2 Signaling Pathway: A Key Driver of Type 2 Immunity
Interleukin-33 is an "alarmin" cytokine, released upon cellular damage or stress, that plays a pivotal role in initiating and amplifying type 2 immune responses[4]. The biological effects of IL-33 are mediated through its interaction with the receptor ST2 (also known as IL1RL1), which is expressed on a variety of immune cells, including mast cells, eosinophils, and T helper 2 (Th2) cells[4][5].
The binding of IL-33 to ST2 initiates a signaling cascade that results in the production of pro-inflammatory cytokines, such as IL-6, and contributes to the recruitment and activation of eosinophils[4]. This pathway is a critical component of the inflammatory response in allergic diseases[5].
Caption: The IL-33/ST2 signaling pathway.
Molecular Mechanism of Inhibition by Oxazolo[4,5-c]quinolines
The inhibitory action of oxazolo[4,5-c]quinoline analogs is attributed to their ability to directly interfere with the formation of the IL-33/ST2 signaling complex. This is a distinct mechanism from many kinase inhibitors, as it targets a protein-protein interaction.
Binding to the IL-33/ST2 Interface
Studies utilizing 2D-NMR with ¹⁵N-labeled IL-33 have demonstrated that oxazolo[4,5-c]quinolinone analogs, such as compound 7c, bind to the interface region of IL-33 that is critical for its interaction with the ST2 receptor[4]. These compounds are thought to occupy a hydrophobic pocket on the surface of IL-33, thereby sterically hindering the binding of ST2. This direct binding and subsequent blockade of the protein-protein interaction is the core of their inhibitory mechanism.
Caption: Inhibition of the IL-33/ST2 interaction.
Downstream Cellular Effects
By preventing the formation of the IL-33/ST2 complex, oxazolo[4,5-c]quinolines effectively abolish the downstream signaling cascade. The most well-documented consequence of this is the dose-dependent inhibition of IL-6 production in human mast cells stimulated with IL-33[4]. This provides a robust and quantifiable cellular endpoint for assessing the potency of these inhibitors.
Experimental Validation and Characterization
The following section outlines the key experimental protocols for validating the mechanism of action of novel oxazolo[4,5-c]quinoline derivatives.
Target Engagement: 2D NMR Spectroscopy
Objective: To confirm direct binding of the inhibitor to IL-33 and identify the binding site.
Protocol:
-
Express and purify ¹⁵N-labeled recombinant human IL-33.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled IL-33.
-
Titrate increasing concentrations of the oxazolo[4,5-c]quinoline inhibitor into the IL-33 sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
Analyze the chemical shift perturbations of the backbone amide signals. Significant shifts in specific residues indicate direct binding and can be mapped onto the 3D structure of IL-33 to identify the binding interface.
Cellular Activity: IL-6 Production Assay in Human Mast Cells
Objective: To quantify the functional inhibition of the IL-33/ST2 pathway in a relevant cell type.
Protocol:
-
Culture human mast cells (e.g., HMC-1) in appropriate media.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a range of concentrations of the oxazolo[4,5-c]quinoline inhibitor for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-33.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit.
-
Plot the IL-6 concentration against the inhibitor concentration to determine the IC₅₀ value.
Caption: Experimental workflow for inhibitor characterization.
In Vivo Pharmacokinetics and Metabolism
Objective: To assess the drug-like properties of the inhibitor, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol:
-
Administer the oxazolo[4,5-c]quinoline analog to mice via intravenous (IV) and oral (PO) routes[5].
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method[5].
-
Assess in vitro metabolic stability using human and mouse liver S9 fractions supplemented with cofactors (NADPH, UDPGA, PAPS, GSH)[5][6].
-
Identify major metabolites using LC-MS/MS analysis of the in vitro incubation samples[5].
Table 1: Representative Pharmacokinetic and Metabolic Data for Oxazolo[4,5-c]quinoline Analogs
| Compound | Administration Route | Bioavailability (%) | In Vitro Metabolic Stability (t½ > 60 min) | Primary Metabolism |
| KB-1517 | IV/PO | >100% (apparent) | High | Phase I Oxidation (N-oxidation, N-demethylation)[5] |
| KB-1518 | IV/PO | ~14% | High | Phase I Oxidation (N-oxidation, N-demethylation)[5] |
Potential for Off-Target Activities
While the primary mechanism of action for the oxazolo[4,5-c]quinoline class appears to be the inhibition of the IL-33/ST2 pathway, the quinoline core is known to interact with other biological targets. It is therefore crucial for any drug development program to assess the potential for off-target activities, particularly against kinases.
Considerations for Future Research:
-
Kinase Profiling: Screen lead compounds against a broad panel of kinases to assess selectivity.
-
PARP Inhibition: Given that some quinoline derivatives inhibit Poly (ADP-ribose) polymerase (PARP), this should be investigated as a potential off-target[7][8][9].
-
Antimicrobial Activity: The quinoline scaffold is present in many antimicrobial agents, and this activity should be evaluated to understand the full biological profile of the compounds[2][10].
Conclusion
The oxazolo[4,5-c]quinoline scaffold represents a novel and promising class of inhibitors targeting the IL-33/ST2 signaling pathway. Their mechanism of action, centered on the disruption of a key protein-protein interaction, offers a targeted approach to mitigating the inflammatory cascades driven by IL-33. For the specific compound this compound, it is highly probable that it shares this mechanism with its close analogs. The experimental framework provided in this guide offers a robust methodology for the validation and further characterization of this and other novel inhibitors in this class. A thorough understanding of both the primary mechanism and potential off-target effects will be critical for the successful translation of these promising compounds into therapeutic agents for inflammatory diseases.
References
-
Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chem Asian J. 2021;16(22):3702-3712. [Link]
-
Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. PubMed. 2021. [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH. 2025. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC - NIH. 2022. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed. 2022. [Link]
-
Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Bentham Science. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
-
Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. 2025. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link]
-
Discovery of[4]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. ACS Publications. [Link]
-
A novel quinoline derivative that inhibits mycobacterial FtsZ. PMC - NIH. 2013. [Link]
-
Synthesis and biological activity of 8-chloro-triazolo [4,3-a]quinoxalines. JOCPR. [Link]
-
New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. ResearchGate. 2025. [Link]
-
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. 2021. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. 2025. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. ResearchGate. 2025. [Link]
-
OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. 2014. [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. NIH. [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. 2024. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. 2019. [Link]
- Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors.
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. 2025. [Link]
Sources
- 1. A novel quinoline derivative that inhibits mycobacterial FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class | MDPI [mdpi.com]
Preliminary In Vitro Biological Activity of 8-Fluorooxazolo[4,5-c]quinoline
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1] Fusing the quinoline core with other heterocyclic systems, such as an oxazole ring, creates novel chemical entities with potentially unique pharmacological profiles. The introduction of a fluorine atom at the 8-position can further modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 8-Fluorooxazolo[4,5-c]quinoline a scaffold of significant interest. This technical guide provides a comprehensive overview of the preliminary in vitro biological evaluation of this compound class, focusing on its potential anticancer and antimicrobial activities. It details the rationale behind the investigation, provides step-by-step experimental protocols for key assays, and summarizes representative data to guide further research and development.
Introduction: The Rationale for a Novel Scaffold
Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and antimalarial activities.[2][3] The planar, bicyclic aromatic system of quinoline allows it to intercalate with DNA and interact with various enzymatic targets. The fusion of an oxazole ring to the quinoline core at the [4,5-c] position results in a rigid, tricyclic system that presents a unique three-dimensional arrangement of heteroatoms and potential hydrogen bond donors/acceptors, offering new possibilities for target engagement.
The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[4] The 8-fluoro substitution on the quinoline ring can significantly alter the molecule's acid dissociation constant (pKa), improve its metabolic stability by blocking potential sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions. This guide explores the foundational in vitro biological activities of the this compound scaffold, establishing a baseline for its therapeutic potential.
Synthetic Strategy Overview
The synthesis of the oxazolo[4,5-c]quinoline core typically involves a multi-step reaction sequence. A generalized approach often begins with a substituted quinoline that is functionalized to allow for the construction of the fused oxazole ring.[5][6] This can involve the reduction of a nitro group to an amine, followed by cyclization with an appropriate electrophilic reagent.
Caption: Generalized synthetic route to the target scaffold.
In Vitro Anticancer Activity
Rationale for Investigation
The quinoline nucleus is present in several approved anticancer drugs and numerous clinical candidates. Their mechanisms of action are diverse, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways such as those involving protein kinases.[7][8] Given this precedent, evaluating the cytotoxic potential of novel quinoline derivatives like this compound against cancer cell lines is a logical first step in assessing their therapeutic utility.
Quantitative Data Summary: Cytotoxicity
The cytotoxic activity of oxazolo[4,5-c]quinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes representative data for related quinoline compounds to illustrate the potential potency of this class.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Oxazinoquinolinone Derivative | HepG-2 (Liver) | Data Not Specified | [9] |
| Oxazinoquinolinone Derivative | MCF-7 (Breast) | Data Not Specified | [9] |
| 4-Substituted Quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [7] |
| 4-Substituted Quinoline | U937 (Leukemia) | 43.95 ± 3.53 | [7] |
| 8-Hydroxyquinoline Derivative | B16F10 (Melanoma) | 26.30 - 63.75 | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12]
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Hypothesized Mechanism of Action: Apoptosis Induction
Many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[13] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A potential mechanism for an this compound derivative could involve triggering mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.
Caption: Potential mechanism via intrinsic apoptosis.
In Vitro Antimicrobial Activity
Rationale for Investigation
The rise of antimicrobial resistance is a critical global health threat, creating an urgent need for new classes of antibiotics.[2] Quinolone and quinoline derivatives have a proven track record as effective antibacterial agents (e.g., fluoroquinolones). Therefore, screening novel scaffolds like this compound for antibacterial activity is a high-priority endeavor.[14]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.[15][16] Studies on related oxazolo[4,5-c]quinoline derivatives have shown promising activity against a range of pathogens.[6]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| oxazolo[4,5-c]quinolin-2-amine | 10 | 1 | 1 | 10 | [6] |
| N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)[15][16]oxazolo[4,5-c]quinolin-2-amine | 10 | 1 | 1 | 10 | [6] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against bacteria.[15][17]
Protocol Steps:
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. This typically creates a concentration range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Caption: Workflow for the Broth Microdilution MIC assay.
Discussion and Future Directions
The preliminary in vitro data for the broader class of oxazolo[4,5-c]quinolines suggests that the 8-fluoro substituted derivatives represent a promising scaffold for further investigation. The core structure demonstrates potential for both anticancer and antimicrobial activities.
Future work should focus on:
-
Broad-Spectrum Screening: Evaluating the 8-fluoro derivatives against a wider panel of cancer cell lines (e.g., NCI-60) and a more diverse collection of clinical microbial isolates, including drug-resistant strains.
-
Mechanistic Studies: For anticancer activity, investigations should include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays to elucidate the mechanism of action.[12][18] For antimicrobial activity, time-kill kinetics and studies on effects on bacterial DNA gyrase or cell membrane integrity would be informative.
-
Structure-Activity Relationship (SAR): Synthesizing a library of analogs with modifications at other positions of the scaffold to understand the relationship between chemical structure and biological activity.
-
In Vitro ADME/Tox: Assessing metabolic stability in liver microsomes, plasma protein binding, and preliminary cytotoxicity against normal human cell lines (e.g., fibroblasts) to establish a preliminary safety profile.
Conclusion
The this compound scaffold is a compelling starting point for the development of new therapeutic agents. Based on the established biological activities of the parent quinoline and oxazoloquinoline systems, this novel fluorinated derivative warrants comprehensive investigation. The protocols and data presented in this guide provide a solid framework for researchers to undertake the initial in vitro evaluation of this and related compounds, paving the way for the potential discovery of new lead candidates in oncology and infectious disease.
References
- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- BenchChem. (n.d.). A Comparative Analysis of Oxazolo[4,5-c]quinolines and Other Quinoline Derivatives in Oncology.
- MSD Manual Professional Edition. (n.d.). Susceptibility Testing - Infectious Diseases.
- ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Prakash, O., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name].
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Journal Name].
- National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Journal Name].
- Taylor & Francis Online. (2022). Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives.
- ResearchGate. (n.d.). Anticancer activity results for compounds 1-4, 8.
- National Institutes of Health (NIH). (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. [Journal Name].
- PubMed. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
- National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Journal Name].
- PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, e2000224.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Journal Name].
- [Source Name]. (n.d.).
- PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. [Journal Name].
- [Source Name]. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Journal Name].
- MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Journal Name].
- MDPI. (n.d.). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. [Journal Name].
- BenchChem. (n.d.). In Vitro Antibacterial Activity of Oxazolo[4,5-c]quinoline Derivatives: A Technical Guide.
- ResearchGate. (n.d.). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties.
- National Institutes of Health (NIH). (n.d.). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Journal Name].
- ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
- ResearchGate. (n.d.). Synthesis of triazolo[4,5‐c]quinoline derivatives.
- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry.
- National Institutes of Health (NIH). (2024).
- National Institutes of Health (NIH). (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. [Journal Name].
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- National Institutes of Health (NIH). (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazolo[4,5-c]quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The confluence of heterocyclic chemistry and drug discovery has unveiled numerous molecular frameworks with significant therapeutic potential. Among these, the oxazolo[4,5-c]quinoline scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of this versatile core, from its synthetic intricacies to its diverse applications in medicinal chemistry. As a self-validating system of protocols and insights, this document is designed to empower researchers to navigate the complexities of synthesizing and evaluating oxazolo[4,5-c]quinoline derivatives, thereby accelerating the discovery of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent analysis of the data that underscores the promise of this unique heterocyclic system.
The Rise of a Privileged Scaffold: Strategic Importance of the Oxazolo[4,5-c]quinoline Core
The quinoline ring system has long been a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The fusion of an oxazole ring to the quinoline core, creating the tricyclic oxazolo[4,5-c]quinoline scaffold, bestows unique electronic and steric properties upon the molecule. This structural modification has been shown to enhance biological activity and selectivity, making it a focal point of contemporary drug discovery efforts.
Initially investigated for its potential in treating inflammatory diseases, the oxazolo[4,5-c]quinoline scaffold has demonstrated significant promise as a modulator of key signaling pathways implicated in various pathologies. This guide will illuminate the journey of this scaffold from a synthetic curiosity to a clinically relevant pharmacophore.
Mastering the Synthesis: A Comparative Analysis of Synthetic Routes
The efficient construction of the oxazolo[4,5-c]quinoline core is paramount for exploring its chemical space and developing novel derivatives. Several synthetic strategies have been reported, each with its own set of advantages and challenges. Here, we provide a comparative overview of the most prominent methods, offering insights to guide the selection of the most appropriate route for specific research objectives.
The Modified Pictet-Spengler Reaction: A Classic Approach
The Pictet-Spengler reaction, a cornerstone of heterocyclic synthesis, has been adapted for the construction of the oxazolo[4,5-c]quinoline scaffold[1][2]. This method typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the context of our scaffold, a key precursor is 2-(oxazol-5-yl)aniline.
-
Rationale: The choice of a copper catalyst, such as copper(II) trifluoroacetate (Cu(TFA)₂), is crucial for facilitating the intramolecular cyclization under milder conditions than traditional strong acids, which can lead to side reactions and degradation of sensitive substrates.
Diagram 1: General Workflow of the Modified Pictet-Spengler Reaction
Caption: Workflow for the modified Pictet-Spengler synthesis of oxazolo[4,5-c]quinolines.
Palladium-Catalyzed Intramolecular C-H Heteroarylation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of the oxazolo[4,5-c]quinoline core offers a powerful and versatile alternative to classical methods. This approach typically involves the intramolecular cyclization of a suitably substituted precursor.
-
Rationale: This method offers high functional group tolerance and allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting. The choice of the palladium catalyst and ligands is critical for achieving high yields and regioselectivity.
Comparative Overview of Synthetic Routes
To facilitate an informed decision-making process, the following table summarizes the key parameters of the discussed synthetic routes.
| Parameter | Modified Pictet-Spengler Reaction | Palladium-Catalyzed C-H Heteroarylation |
| Key Transformation | Copper-catalyzed cyclization | Palladium-catalyzed intramolecular C-H arylation |
| Typical Catalyst | Cu(TFA)₂ | Pd(OAc)₂ with various ligands |
| General Yields | 70-92% | 75-95% |
| Reaction Time | 8-12 hours | 16-24 hours |
| Reaction Temperature | 60-80°C | 100-120°C |
| Advantages | Milder conditions, readily available catalyst | High functional group tolerance, late-stage diversification |
| Disadvantages | May require multi-step precursor synthesis | Higher cost of catalyst and ligands, longer reaction times |
Biological Activities and Therapeutic Potential
The oxazolo[4,5-c]quinoline scaffold has demonstrated a diverse range of biological activities, with its potential as an anti-inflammatory and anticancer agent being the most extensively studied.
Inhibition of the IL-33/ST2 Signaling Pathway
A significant breakthrough in the medicinal chemistry of oxazolo[4,5-c]quinolines was the discovery of their ability to inhibit the Interleukin-33 (IL-33)/ST2 signaling pathway. IL-33 is a cytokine that plays a crucial role in the pathogenesis of allergic and inflammatory diseases such as asthma and atopic dermatitis[3].
Diagram 2: The IL-33/ST2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the IL-33/ST2 signaling cascade by oxazolo[4,5-c]quinoline derivatives.
Anticancer and Kinase Inhibitory Activity
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors[4][5]. While the oxazolo[4,5-c]quinoline core has been less explored in this context compared to its isomers, preliminary studies suggest its potential as a valuable template for the design of novel anticancer drugs. It is important to distinguish the oxazolo[4,5-c]quinoline scaffold from the closely related oxazolo[4,5-g]quinazoline scaffold, which has shown potent inhibitory activity against kinases like EGFR and Src[6]. Further investigation into the kinase inhibitory profile of the oxazolo[4,5-c]quinoline core is warranted.
Table 2: In Vitro Cytotoxic Activity of Representative Oxazolo[5,4-d]pyrimidine Derivatives (A Related Scaffold)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3g | HT29 (Colon) | 58.4 | [7] |
| Cisplatin | HT29 (Colon) | 47.2 | [7] |
| 5-Fluorouracil | HT29 (Colon) | 381.2 | [7] |
| 17 | HCT116 (Colon) | < 0.1 | [8] |
Note: Data for the closely related oxazolo[5,4-d]pyrimidine scaffold is presented to illustrate the potential of this class of compounds. More specific data on the oxazolo[4,5-c]quinoline core is an active area of research.
Self-Validating Experimental Protocols
To ensure the reproducibility and reliability of research findings, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of oxazolo[4,5-c]quinoline derivatives.
Synthesis Protocol: Modified Pictet-Spengler Reaction
Step 1: Synthesis of 5-(2-nitrophenyl)oxazole
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) and tosylmethylisocyanide (1.2 eq) in methanol, add potassium carbonate (2.0 eq).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 15% ethyl acetate/hexane) to yield 5-(2-nitrophenyl)oxazole.
Step 2: Synthesis of 2-(oxazol-5-yl)aniline
-
To a solution of 5-(2-nitrophenyl)oxazole (1.0 eq) in methanol, add iron powder (10.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Stir the reaction mixture at 60°C for 8 hours.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Evaporate the solvent and neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography (e.g., 20% ethyl acetate/hexane) to afford 2-(oxazol-5-yl)aniline.
Step 3: Synthesis of 4-Substituted-oxazolo[4,5-c]quinoline
-
To a solution of 2-(oxazol-5-yl)aniline (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., DMF), add Cu(TFA)₂ (0.1 eq).
-
Stir the reaction at 80°C until completion (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to obtain the final oxazolo[4,5-c]quinoline derivative.
Biological Assay Protocol: IL-33/ST2 Direct Binding ELISA
Diagram 3: Workflow for IL-33/ST2 Direct Binding ELISA
Caption: Step-by-step workflow for an IL-33/ST2 direct binding ELISA.
Materials and Reagents:
-
96-well high-binding ELISA plates
-
Recombinant human ST2/IL-1 R4 protein
-
Recombinant human IL-33, biotinylated
-
Oxazolo[4,5-c]quinoline test compounds
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human ST2 overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the oxazolo[4,5-c]quinoline compounds in Assay Diluent.
-
Add the compound dilutions to the wells, followed by the addition of biotinylated human IL-33. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB Substrate Solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (biotinylated IL-33 without inhibitor).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Directions
The oxazolo[4,5-c]quinoline scaffold represents a highly promising and versatile core in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated ability to potently and selectively modulate key biological targets, positions it as a valuable starting point for the development of novel therapeutics. The primary focus on inhibiting the IL-33/ST2 signaling pathway has yielded first-in-class small molecule inhibitors with significant potential for treating inflammatory and allergic diseases[9].
Future research in this area should continue to explore the full therapeutic potential of this scaffold. A thorough investigation of its kinase inhibitory profile is warranted to determine its applicability in oncology. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of existing lead compounds will be crucial for their translation into clinical candidates. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of the oxazolo[4,5-c]quinoline core.
References
-
Lin, J., Shen, W., Xue, J., Sun, J., Zhang, X., & Zhang, C. (2012). Novel oxazolo[4,5-g]quinazolin-2(1H)-ones: dual inhibitors of EGFR and Src protein tyrosine kinases. European Journal of Medicinal Chemistry, 55, 39-48. [Link]
-
Anonymous. (2012). Novel oxazolo[4,5-g]quinazolin-2(1H). European Journal of Medicinal Chemistry. [Link]
-
IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]
-
MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]
-
Al-Ansary, G. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Academia.edu. [Link]
-
Senthil, R., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Asian Pacific Journal of Cancer Prevention. [Link]
-
Gierlikowska, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]
-
Kim, Y., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. Chemistry – An Asian Journal. [Link]
-
Gierlikowska, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Chupp, G. L., et al. (2020). IL-33 receptor inhibition in subjects with uncontrolled asthma: A randomized, placebo-controlled trial. Journal of Allergy and Clinical Immunology. [Link]
-
MDPI. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
Lee, S., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]
-
Eissa, A. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure. [Link]
-
Senthil, R., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Asian Pacific Journal of Cancer Prevention. [Link]
-
Genoprice. (n.d.). Human IL-33 ELISA Quantitation Kit. [Link]
-
Kamal, A., et al. (2012). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]
-
Anonymous. (n.d.). Heterocyclic Chemistry. [Link]
-
Patsnap Synapse. (2024). What are IL-33 inhibitors and how do they work?[Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Sharma, S., et al. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Mini-Reviews in Medicinal Chemistry. [Link]
-
Lingel, A., et al. (2009). The structure of interleukin-33 and its interaction with the ST2 and IL-1RAcP receptors. Structure. [Link]
-
Liu, X., et al. (2013). Structural insights into the interaction of IL-33 with its receptors. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Current therapeutic strategies targeting IL-33/ST2 signalling and their putative mechanisms of action. [Link]
-
Pascual-Figal, D. A., & Januzzi, J. L. (2015). The IL-33/ST2 pathway: therapeutic target and novel biomarker. Clinical Science. [Link]
Sources
- 1. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. Frontiers | IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential [frontiersin.org]
- 3. What are IL-33 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mybiosource.com [mybiosource.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Strategic Role of 8-Fluoro Substitution in Oxazolo[4,5-c]quinoline Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of a fluorine atom at the 8-position of the quinoline ring is a key design element intended to modulate the physicochemical and pharmacokinetic properties of these analogues. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluorooxazolo[4,5-c]quinoline derivatives, drawing upon established findings for the parent scaffold and related quinoline-based compounds. We will explore the causal relationships behind experimental design choices, present detailed methodologies for synthesis and biological evaluation, and offer insights into the future trajectory of drug discovery efforts centered on this promising molecular framework.
Introduction: The Oxazolo[4,5-c]quinoline Scaffold and the Significance of Fluorine Substitution
The fusion of an oxazole ring with a quinoline core creates the tricyclic oxazolo[4,5-c]quinoline system, a scaffold that has garnered significant attention in drug discovery. Quinoline derivatives have a long history in medicinal chemistry, with applications ranging from antimalarial agents to kinase inhibitors in oncology. The oxazole moiety, another important pharmacophore, is present in numerous natural products and synthetic compounds with diverse biological activities.[1] Their combination in the oxazolo[4,5-c]quinoline framework has led to the discovery of potent modulators of various biological targets.
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Specifically, substitution on the quinoline ring can significantly impact the electronic properties of the entire heterocyclic system, thereby modulating its interaction with target proteins.[2]
The placement of a fluorine atom at the 8-position of the quinoline ring in oxazolo[4,5-c]quinoline analogues is a deliberate design choice. While a study on the mutagenicity of various fluoroquinolines suggested that 8-fluoro substitution did not lead to a marked change compared to the parent quinoline, its impact on other biological activities and pharmacokinetic properties is an area of active investigation.[3] This guide will synthesize the available knowledge to build a comprehensive understanding of the SAR of this specific class of compounds.
Core Synthesis Strategies for 8-Fluorooxazolo[4,5-c]quinolines
The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the central quinoline core followed by the annulation of the oxazole ring, or vice versa. A common and effective approach begins with a suitably substituted 2-fluoroaniline, which serves as the precursor for the 8-fluoroquinoline moiety.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 8-fluorooxazolo[4,5-c]quinolines.
Exemplary Synthetic Protocol: From 2-Fluoroaniline
This protocol outlines a plausible multi-step synthesis adapted from established methods for quinoline and oxazolo[4,5-c]quinoline synthesis.[4][5]
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinolin-2(1H)-one
-
To a stirred solution of 2-fluoroaniline in a suitable solvent (e.g., ethanol), add diethyl malonate.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The intermediate, a diethyl (2-fluoroanilino)methylenemalonate, is then cyclized by heating at a high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to yield 8-fluoro-4-hydroxyquinolin-2(1H)-one.
Step 2: Nitration at the 3-position
-
Suspend the 8-fluoro-4-hydroxyquinolin-2(1H)-one in concentrated sulfuric acid and cool in an ice bath.
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro derivative.
-
Filter, wash with water, and dry the solid to obtain 8-fluoro-3-nitro-4-hydroxyquinolin-2(1H)-one.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro derivative in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride or iron powder with hydrochloric acid.[1]
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-amino-8-fluoro-4-hydroxyquinolin-2(1H)-one.
Step 4: Oxazole Ring Formation
-
To a solution of the 3-amino-8-fluoro-4-hydroxyquinolin-2(1H)-one in a solvent like pyridine or in the presence of a coupling agent (e.g., DCC/DMAP), add the desired carboxylic acid or acyl chloride.
-
Heat the reaction mixture to facilitate the cyclization to the oxazolo[4,5-c]quinolinone core.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to obtain the desired 8-fluorooxazolo[4,5-c]quinolinone analogue.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically for this compound analogues is not extensively documented in a single source, we can construct a robust SAR model by integrating data from related scaffolds, particularly from studies on oxazolo[4,5-c]quinolinones as IL-33 inhibitors and various quinoline derivatives as anticancer agents.[6][7]
The 8-Fluoro Substituent: A Key Modulator
The fluorine atom at the 8-position is anticipated to exert its influence through several mechanisms:
-
Metabolic Stability: The strong C-F bond can block potential sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.[2]
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.
-
Binding Interactions: The electronegative fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's active site.[2]
SAR at Key Positions of the this compound Scaffold
The following SAR discussion is based on a hypothetical this compound core, with potential biological activities such as anticancer (e.g., kinase inhibition) or anti-inflammatory (e.g., IL-33 inhibition) effects.
Caption: Key positions for SAR modulation on the this compound scaffold.
Position 2:
-
Aromatic/Heteroaromatic Groups: In many related bioactive compounds, this position is substituted with a phenyl or other aromatic/heteroaromatic ring. This group often occupies a hydrophobic pocket in the target protein.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) on this phenyl ring can significantly impact activity. For instance, in a series of IL-33 inhibitors, a 4-trifluoromethylphenyl group at this position was found to be favorable.[8]
Position 4/5 (Quinolinone Tautomer):
-
N-Alkylation: In the oxazolo[4,5-c]quinolin-4(5H)-one tautomer, the nitrogen at position 5 is a key point for modification. Introduction of short alkyl chains, particularly those with a terminal dialkylamino group (e.g., 2-(dimethylamino)ethyl), has been shown to enhance activity in IL-33 inhibitors, likely by forming additional interactions with hydrophilic amino acid residues.[6]
-
O-Alkylation: O-alkylation at the 4-position is also possible and leads to a different regioisomer, which may exhibit a distinct biological profile.
Quantitative SAR Data (Hypothetical Example)
The following table presents a hypothetical SAR for a series of this compound analogues targeting a generic kinase, with IC50 values representing the concentration required for 50% inhibition. This data is illustrative and based on trends observed in related quinoline-based kinase inhibitors.
| Compound | R2 | R5 | Kinase IC50 (nM) |
| 1a | Phenyl | H | 250 |
| 1b | 4-Fluorophenyl | H | 150 |
| 1c | 4-(Trifluoromethyl)phenyl | H | 80 |
| 1d | 4-Methoxyphenyl | H | 300 |
| 2a | 4-(Trifluoromethyl)phenyl | -CH3 | 75 |
| 2b | 4-(Trifluoromethyl)phenyl | -CH2CH2N(CH3)2 | 25 |
| 2c | 4-(Trifluoromethyl)phenyl | -CH2CH2OH | 60 |
Interpretation of Hypothetical SAR:
-
Effect of R2: The data suggests that an electron-withdrawing group at the para-position of the phenyl ring at R2 is beneficial for activity (compare 1a , 1b , and 1c vs. 1d ). The trifluoromethyl group in 1c provides the highest potency in this series.
-
Effect of R5: Substitution at the N5 position is well-tolerated. The introduction of a 2-(dimethylamino)ethyl chain in 2b leads to a significant increase in potency compared to the unsubstituted analogue 1c , highlighting the potential for this group to engage in additional favorable interactions with the target.
Biological Evaluation: Protocols and Mechanistic Insights
A systematic biological evaluation is crucial to elucidate the SAR and mechanism of action of novel this compound analogues.
Biological Screening Cascade
Caption: A typical biological screening cascade for novel drug candidates.
Detailed Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro IL-33 Inhibition Assay (Cell-Based)
This assay measures the ability of the compounds to inhibit the downstream signaling of IL-33, often by quantifying the production of a secondary cytokine like IL-6 in mast cells.[6]
-
Cell Culture: Culture human mast cells (e.g., HMC-1) in appropriate media.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
IL-33 Stimulation: Stimulate the cells with recombinant human IL-33.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of IL-6 production and calculate the IC50 values.
Potential Mechanism of Action: IL-33/ST2 Signaling Pathway
For analogues designed as anti-inflammatory agents, a likely mechanism of action is the inhibition of the IL-33 signaling pathway. IL-33 is a cytokine that, upon binding to its receptor ST2, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in allergic and inflammatory diseases.[8]
Caption: Simplified IL-33/ST2 signaling pathway and the point of intervention for oxazolo[4,5-c]quinoline inhibitors.
Future Perspectives and Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutics. The strategic placement of the 8-fluoro substituent offers a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these analogues. Future research in this area should focus on:
-
Systematic SAR Exploration: A comprehensive synthesis and biological evaluation of a library of this compound analogues with diverse substitutions at the 2, 4, and 5-positions are needed to build a more detailed and predictive SAR model.
-
Target Deconvolution: For compounds identified through phenotypic screening, target deconvolution studies will be essential to identify their specific molecular targets and elucidate their mechanism of action.
-
Pharmacokinetic Optimization: In-depth ADME/Tox studies will be crucial to guide the optimization of lead compounds with favorable drug-like properties.
References
- BenchChem. (2025).
- PubMed. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives.
- Talaat, N., Abass, M., Hassanin, H. M., & Abdel-Kader, D. (2022).
- PubMed. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors.
- PubMed Central. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
- PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- ACS Publications. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. American Chemical Society.
- ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. American Chemical Society.
- ResearchGate. (n.d.). Synthesis of oxazolo[4,5‐c]quinolinone analogs with....
- NIH. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. (2023).
- BenchChem. (2025). Comparative Analysis of Oxazolo[4,5-c]quinoline-Based Inhibitors: A Focus on Target Selectivity. BenchChem.
- PubMed Central. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- Birla Institute of Technology and Science-Pilani. (n.d.).
- ResearchGate. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- ResearchGate. (n.d.). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics.
- ResearchGate. (n.d.).
- MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- MDPI. (2022).
- ResearchGate. (2025). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties.
- BenchChem. (2025). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones. BenchChem.
- NIH. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent Properties of Substituted Oxazoloquinolines
This guide provides a comprehensive technical overview of the fluorescent properties of substituted oxazoloquinolines, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, photophysical characterization, and application of these versatile fluorophores, emphasizing the causal relationships between chemical structure and fluorescent behavior. Our aim is to equip you with the foundational knowledge and practical methodologies required to effectively utilize substituted oxazoloquinolines in your research and development endeavors.
Introduction: The Oxazoloquinoline Scaffold - A Privileged Structure in Fluorescence Chemistry
Oxazoloquinolines are a class of heterocyclic compounds characterized by a fused oxazole and quinoline ring system. This rigid, planar scaffold endows them with inherent fluorescence, making them attractive candidates for the development of fluorescent probes. The electronic properties of the oxazoloquinoline core can be finely tuned through the introduction of various substituents, allowing for the rational design of fluorophores with tailored photophysical characteristics, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. These tunable properties make substituted oxazoloquinolines valuable tools in a range of applications, from cellular imaging to high-throughput screening in drug discovery.[1][2]
The Influence of Substituents on Fluorescent Properties: A Structure-Property Relationship Analysis
The photophysical properties of oxazoloquinolines are intricately linked to the nature and position of substituents on the aromatic core. By strategically modifying the structure, one can modulate the electron density and conformational flexibility of the molecule, thereby influencing its interaction with light.
Electronic Effects of Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission spectra.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic system. This generally leads to a destabilization of the HOMO and a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) and cyano (-CN) decrease the electron density. This typically stabilizes the LUMO, also leading to a smaller energy gap and a red shift in the spectra. The presence of a trifluoromethyl group at the C-9 position has been identified as a crucial feature for maintaining strong fluorescence.[3]
The interplay of these groups can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism governing the fluorescence of many organic dyes.[4]
Positional Isomerism and Steric Effects
The position of the substituent on the oxazoloquinoline ring system has a profound impact on its fluorescent properties. For instance, a study on dimethoxy-substituted oxazolo[5,4-b]quinolines revealed that the 6,8-dimethoxy substitution pattern provides a good balance of high fluorescence quantum yield and a moderate Stokes shift. In contrast, the 5,8-dimethoxy substitution results in a large Stokes shift and longer wavelength emission.[3] This demonstrates that even with the same substituents, altering their position can lead to vastly different photophysical outcomes.
Steric hindrance caused by bulky substituents can also influence the planarity of the molecule. A more planar conformation generally leads to better π-orbital overlap and, consequently, higher fluorescence quantum yields. Conversely, steric clash can induce non-planar conformations, which may open up non-radiative decay pathways and reduce fluorescence intensity.
The following diagram illustrates the general structure of the oxazoloquinoline core and the key positions for substitution.
Caption: General structure of the oxazoloquinoline scaffold indicating key substitution positions.
Synthetic Strategies for Substituted Oxazoloquinolines
The synthesis of substituted oxazoloquinolines can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common approach involves a multi-step synthesis that culminates in the formation of the fused heterocyclic system.
Comparative Analysis of Synthetic Pathways
Two primary strategies for the synthesis of the oxazolo[4,5-c]quinoline scaffold are the traditional multi-step pathway and a more recent novel one-pot, catalyst-free approach.[5]
| Parameter | Traditional Multi-Step Pathway | Novel One-Pot Pathway |
| Overall Yield | 55-65% | 80-92% |
| Total Reaction Time | 24-36 hours | 6-8 hours |
| Number of Steps | 3 | 1 |
| Catalyst Required | Yes (e.g., Pd/C, Cu(TFA)₂) | No |
| Intermediate Isolation | Yes (2 steps) | No |
| Solvent Volume | High | Moderate |
| Purification Method | Multiple Column Chromatography | Recrystallization |
The novel one-pot synthesis offers significant advantages in terms of efficiency, time, and sustainability, making it a more attractive option for the rapid generation of diverse oxazoloquinoline libraries.[5]
Detailed Experimental Protocol: A Three-Step Synthesis of Oxazolo[4,5-c]quinolines
This protocol outlines a reliable multi-step synthesis of the oxazolo[4,5-c]quinoline scaffold.[5]
Step 1: Synthesis of 5-(2-nitrophenyl)oxazole
-
To a solution of 2-nitrobenzaldehyde (5g, 0.033 mol) and tosylmethyl isocyanide (7.748g, 0.039 mol) in methanol (30 ml), add potassium carbonate (9.15g, 0.066 mol).
-
Reflux the reaction mixture for 6 hours, monitoring completion by TLC.
-
Remove the solvent under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Reduction of the Nitro Group to an Aniline
-
To a solution of 5-(2-nitrophenyl)oxazole (2g, 0.0105 mol) in methanol (25 ml), add iron powder (5.8g, 0.105 mol) and hydrochloric acid (1 ml).
-
Stir the reaction mixture at 60°C for 8 hours.
-
Cool the reaction to room temperature and filter through a celite pad.
-
Evaporate the solvent and dilute the residue with water.
-
Neutralize the solution with NaHCO₃ and extract with ethyl acetate (3 x 30 ml).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(oxazol-5-yl)aniline.
Step 3: Copper-Catalyzed Cyclization to Form the Fused Quinoline Ring
-
In a sealed tube, dissolve 2-(oxazol-5-yl)aniline (1 eq) and the desired aldehyde or ketone (1.2 eq) in acetonitrile.
-
Add Cu(TFA)₂ (10 mol%) to the mixture.
-
Heat the reaction at 80°C until completion (monitored by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-substituted oxazolo[4,5-c]quinoline derivative.
The following diagram illustrates the workflow for this synthetic protocol.
Caption: Synthetic workflow for the multi-step synthesis of substituted oxazolo[4,5-c]quinolines.
Characterization of Fluorescent Properties
A thorough characterization of the photophysical properties of newly synthesized oxazoloquinolines is essential to understand their behavior and potential applications. This involves measuring key parameters such as absorption and emission spectra, Stokes shift, and fluorescence quantum yield.
Solvatochromism: Probing Environmental Polarity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] This property is particularly useful for fluorescent probes designed to report on the local microenvironment within a biological system, such as the polarity of a protein binding site or a lipid membrane.[3][6][7]
The solvatochromic behavior of a fluorophore arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.[3]
Practical Guide to Solvatochromism Analysis:
-
Solvent Selection: Prepare solutions of the oxazoloquinoline derivative in a series of solvents with varying polarities (e.g., toluene, chloroform, acetonitrile, methanol).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each solution, using the λabs as the excitation wavelength, to determine the wavelength of maximum emission (λem).
-
Data Analysis: Calculate the Stokes shift for each solvent. The relationship between the Stokes shift and solvent polarity can be analyzed using Lippert-Mataga plots, which correlate the Stokes shift with a solvent polarity function.
Fluorescence Quantum Yield: Measuring Emission Efficiency
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] A high quantum yield is desirable for most fluorescence applications, as it corresponds to a brighter signal.
Step-by-Step Protocol for Relative Quantum Yield Measurement:
This protocol utilizes a well-characterized fluorescent standard with a known quantum yield.[1][8]
-
Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the oxazoloquinoline sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.[9][10]
-
Solution Preparation: Prepare a series of five to six solutions of both the standard and the test compound in the same solvent at concentrations that result in absorbances between 0.02 and 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects.[8][11]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation and emission slit widths should be kept constant for all measurements.
-
Data Integration: Integrate the area under the emission curve for each spectrum.
-
Data Plotting: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The plots should be linear.
-
Quantum Yield Calculation: The quantum yield of the test compound (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.[1][8]
-
ηX and ηST are the refractive indices of the solvents used for the test compound and the standard, respectively.[1][8]
-
Troubleshooting Quantum Yield Measurements:
-
Low Signal: Increase the integration time or the slit widths. Check the alignment of the cuvette in the fluorometer.[9]
-
Non-linear Plots: This may be due to inner-filter effects. Ensure that the absorbance of all solutions is below 0.1.[8][11]
-
Inconsistent Results: Use high-purity solvents and clean glassware. Ensure that the temperature is stable during measurements.
The following diagram outlines the workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Applications in Drug Discovery and Biomedical Research
The tunable fluorescent properties of substituted oxazoloquinolines make them highly valuable as probes in various aspects of drug discovery and biomedical research.
High-Throughput Screening (HTS)
Fluorescent probes are widely used in HTS assays to identify potential drug candidates. Oxazoloquinoline derivatives with high quantum yields and sensitivity to their environment can be designed to report on specific molecular events, such as enzyme activity or protein-protein interactions. For example, a probe that exhibits a change in fluorescence upon binding to a target protein can be used to screen large compound libraries for inhibitors of that interaction.
Cellular Imaging and Target Engagement
The ability to visualize biological processes in living cells is crucial for understanding disease mechanisms and the effects of drugs. Substituted oxazoloquinolines can be functionalized with targeting moieties to direct them to specific subcellular compartments or proteins of interest. Changes in the fluorescence signal (e.g., intensity, wavelength, or lifetime) can then provide real-time information on target engagement and the downstream cellular response to a drug candidate. For instance, oxazole-based fluorophores have been developed for imaging lipid droplets in live cells.[1]
Probing the Tumor Microenvironment
The tumor microenvironment is characterized by unique physiological conditions, such as hypoxia (low oxygen). Fluorescent probes that are sensitive to the reducing environment of hypoxic tumors can be used for tumor imaging and for monitoring the efficacy of hypoxia-activated drugs. Oxazoloquinoline scaffolds can be modified to incorporate bioreductive triggers that lead to a change in fluorescence in response to the hypoxic environment.
Conclusion
Substituted oxazoloquinolines represent a versatile and powerful class of fluorophores with significant potential in drug discovery and biomedical research. Their tunable fluorescent properties, governed by the interplay of electronic and steric effects of substituents, allow for the rational design of probes for a wide range of applications. By understanding the fundamental principles of their synthesis and photophysical characterization, researchers can effectively harness the potential of these compounds to advance their scientific endeavors.
References
- Saijo, R., Numada, J., Mori, S., Uno, H., & Kawase, M. (n.d.). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics. European Journal of Organic Chemistry.
- BenchChem. (2025).
- Saijo, R., et al. (n.d.). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines...
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
- Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.
- Fluorescent Oxazoles from Quinones for Bioimaging Applications. (n.d.).
- Fluorescent oxazoles from quinones for bioimaging applic
- Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PMC - NIH.
- A practical guide to measuring and reporting photophysical d
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- BenchChem. (n.d.). The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of 7-Methylcoumarin Fluorescent Probes.
- Korb, T. D., da Costa, L. H. F. M., & da Rosa, M. F. (2022). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Orbital: The Electronic Journal of Chemistry, 14, 134-138.
- Solvatochromic fluorescent dyes as universal tools for biological research. (n.d.). Société Chimique de France.
- Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024).
- Influence of the substitution position on spin communication in photoexcited perylene–nitroxide dyads. (n.d.). PMC - PubMed Central.
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2007).
- Acetylenic Substituent: Influence on the Structure, Electrochemical, Photophysical, and Thermal Properties of Rhenium(I)
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][8]Triazolo[4,3-c]. (n.d.). MDPI.
- State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. (n.d.).
- Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. (n.d.). MDPI.
- Bioreductive fluorescent imaging agents: applications to tumour hypoxia. (n.d.). RSC Publishing.
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the substitution position on spin communication in photoexcited perylene–nitroxide dyads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. chem.uci.edu [chem.uci.edu]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 11. edinst.com [edinst.com]
8-Fluorooxazolo[4,5-c]quinoline Derivatives as Potential Anticancer Agents: A Framework for Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for a Novel Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] In oncology, its derivatives have demonstrated significant potential, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2][3] The clinical success of quinoline-based drugs has cemented this scaffold as a "privileged structure" in the design of novel anticancer agents.
This guide focuses on a promising, yet underexplored, class of compounds: 8-Fluorooxazolo[4,5-c]quinoline derivatives . The rationale for investigating this specific scaffold is threefold:
-
The Quinoline Core: Provides a validated foundation for interaction with various biological targets implicated in cancer.[3]
-
The 8-Fluoro Substituent: The introduction of a fluorine atom to an aromatic system is a well-established strategy in drug design. It can significantly enhance biological activity by altering electronic properties, improving metabolic stability, and increasing binding affinity to target proteins.[4] Specifically in quinolones, fluorine substitution is critical for broad-spectrum potency.[4]
-
The Fused Oxazole Ring: The oxazolo[4,5-c]quinoline system creates a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors. This heterocycle can act as a bioisostere for other functionalities, potentially conferring novel target interactions and improved pharmacological profiles. While its anticancer properties are not yet defined, the scaffold has been explored for other biological activities, demonstrating its viability in drug development.[5][6]
This document serves as a technical framework for researchers and drug development professionals. It outlines a logical progression from chemical synthesis to biological evaluation and mechanistic elucidation for this novel class of compounds, grounding its recommendations in the extensive knowledge base of related quinoline anticancer agents.
Part 1: Design Strategy and Synthetic Pathways
The successful development of this compound derivatives hinges on an efficient and versatile synthetic strategy that allows for the exploration of structure-activity relationships (SAR).
Core Scaffold and Points for Derivatization
The core structure presents several key positions where chemical diversity can be introduced to modulate biological activity and pharmacokinetic properties.
Caption: Key modification points on the core scaffold.
Proposed Synthetic Workflow
A plausible synthetic route can be adapted from established methods for constructing fused heterocyclic systems. The following multi-step synthesis is proposed to generate the this compound core, which can then be further functionalized.
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative, generalized procedure based on established chemical transformations. Researchers must optimize conditions for specific substrates.
Step 1: Synthesis of 3-Fluoro-2-nitrophenol
-
To a cooled (0 °C) solution of 2-fluoroaniline in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then pour it onto crushed ice.
-
Filter the resulting precipitate (a mixture of nitroaniline isomers) and purify using column chromatography to isolate 3-fluoro-2-nitroaniline.
-
Dissolve the isolated 3-fluoro-2-nitroaniline in aqueous sulfuric acid and cool to 0 °C.
-
Add a solution of sodium nitrite dropwise.
-
Add the resulting diazonium salt solution to a boiling solution of copper(I) oxide in water.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and purify by chromatography to yield 3-fluoro-2-nitrophenol.
Step 2: Synthesis of 2-Amino-3-fluorophenol
-
Dissolve 3-fluoro-2-nitrophenol in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-fluorophenol.
Step 3: Synthesis of this compound
-
To a solution of 2-amino-3-fluorophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate α-haloketone or a related cyclization precursor.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction and add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to facilitate aromatization.
-
Purify the crude product via column chromatography to yield the target this compound core. Further substitutions can be performed on this core.
Part 2: Biological Evaluation and Mechanistic Insights
A systematic approach to biological evaluation is critical to identify promising lead compounds and understand their mechanism of action.
In Vitro Cytotoxicity Screening
The initial step is to assess the antiproliferative activity of the synthesized derivatives against a panel of human cancer cell lines and a non-cancerous cell line to determine potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[7][8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) and normal cells (e.g., HFF-1 fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C and 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HFF-1 | Selectivity Index (SI) |
| Lead-01 | Phenyl | H | 5.2 | 7.8 | 6.1 | >50 | >9.6 |
| Lead-02 | 4-Methoxyphenyl | H | 2.1 | 3.5 | 2.9 | >50 | >23.8 |
| Lead-03 | Phenyl | -CH₂(CH₂)N(CH₃)₂ | 0.8 | 1.2 | 0.9 | 25.6 | 32.0 |
| Doxorubicin | - | - | 0.5 | 0.7 | 0.6 | 1.5 | 3.0 |
| SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells, e.g., MCF-7). A higher SI indicates greater cancer cell selectivity. |
Elucidating the Mechanism of Action
Based on the broader quinoline literature, these derivatives are likely to exert their anticancer effects by modulating key cellular signaling pathways.[2] The PI3K/Akt/mTOR pathway is a frequent target of quinoline and quinazoline derivatives and represents a logical starting point for mechanistic studies.[2]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Lead compounds should be evaluated in assays to confirm their proposed mechanism. Key experiments include:
-
Kinase Inhibition Assays: Use cell-free enzymatic assays to determine if the compounds directly inhibit kinases like PI3K, Akt, or EGFR.
-
Western Blot Analysis: Treat cancer cells with the compounds and probe for levels of key phosphorylated proteins (e.g., p-Akt, p-mTOR) to confirm pathway inhibition in a cellular context.
-
Apoptosis and Cell Cycle Assays: Use flow cytometry to analyze Annexin V/PI staining (for apoptosis) and DNA content (for cell cycle arrest) to understand the ultimate cellular fate after treatment.[8]
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the lead scaffold is essential for optimizing potency and drug-like properties. Insights from existing quinoline anticancer agents can guide this process.[3]
-
Position 2 (R¹): Substitution with aryl groups is common. Electron-donating groups (e.g., methoxy) on this aryl ring often enhance potency.[2]
-
Position 4 (R²): The introduction of a basic amino side chain at analogous positions in other quinolines is a well-known strategy to improve antiproliferative activity and aqueous solubility.[3] The length and nature of this linker are often critical.
-
Quinoline Ring (R³): Small, electron-donating groups like methoxy at positions 6 or 7 of the quinazoline core have been shown to be beneficial.[2] The impact of the fixed 8-fluoro group in the target scaffold will be a key point of investigation.
A hypothetical SAR table can be constructed to guide the synthesis of a focused library of compounds.
| Position | Modification | Expected Impact on Activity | Rationale |
| R¹ (C2) | Phenyl → 4-Methoxyphenyl | Increase | Electron-donating groups may improve binding.[2] |
| R¹ (C2) | Phenyl → Pyridyl | Variable | May improve solubility and offer new H-bond interactions. |
| R² (C4) | H → Dimethylaminoethyl | Significant Increase | Basic side chains are known to enhance potency.[3] |
| R² (C4) | H → Morpholinoethyl | Increase | Morpholine can improve pharmacokinetic properties. |
| R³ (C6/C7) | H → Methoxy | Potential Increase | May enhance binding affinity as seen in quinazolines.[2] |
Conclusion and Future Directions
The this compound scaffold represents a novel and promising area for anticancer drug discovery. It combines the validated quinoline core with strategic fluorine substitution and a fused oxazole ring, offering a unique chemical space for exploration. By leveraging established synthetic methodologies and a systematic biological evaluation workflow, researchers can efficiently probe the potential of these derivatives.
The immediate next steps for a promising lead compound identified through the described workflow would include:
-
In-depth Mechanistic Studies: To precisely identify the molecular target(s).
-
Pharmacokinetic Profiling: To assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: To evaluate antitumor activity in relevant animal models, such as human tumor xenografts in immunodeficient mice.[3]
This guide provides the foundational knowledge and practical protocols to embark on the development of this exciting new class of potential anticancer agents.
References
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]quinoline Scaffold
An Application and Protocol Guide for the Cellular Characterization of 8-Fluorooxazolo[4,5-c]quinoline and its Analogs
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and neuroprotective effects.[1][2][3] A notable subclass, the oxazolo[4,5-c]quinolines, has garnered significant interest as a promising scaffold for the development of novel therapeutics. Derivatives of this class have been identified as potent inhibitors of critical signaling pathways implicated in inflammatory diseases and cancer. For instance, specific oxazolo[4,5-c]quinoline analogs have been characterized as first-in-class inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway, a key driver in allergic inflammation.[4]
This guide provides a comprehensive framework for the cellular characterization of novel compounds based on the this compound scaffold. As a senior application scientist, the following protocols are designed to be robust and self-validating, moving from a foundational assessment of cytotoxic activity to more nuanced mechanistic studies of target engagement. The experimental choices are explained to provide a clear understanding of the underlying principles, ensuring both technical accuracy and practical applicability for researchers in drug development.
Part 1: Foundational Analysis - In Vitro Cytotoxicity Profiling
A primary and essential step in the evaluation of any novel compound with therapeutic potential is to determine its effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]
Principle of the MTT Assay
The MTT assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The concentration of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells. By treating cancer cell lines with increasing concentrations of a test compound, such as this compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's cytotoxic potency.[5]
Experimental Protocol: MTT-Based Cytotoxicity Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
1. Cell Seeding:
-
Select appropriate cancer cell lines. Based on literature for quinoline derivatives, common choices include MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma).[5]
-
Harvest cells in their logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to use a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for an additional 48 to 72 hours.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | 8.5 |
| HCT-116 | This compound | 48 | 12.2 |
| HepG2 | This compound | 48 | 25.1 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |
Workflow Visualization
Caption: Workflow of the MTT-based cytotoxicity assay.
Part 2: Mechanistic Insights - In Vitro Kinase Profiling
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes. Therefore, after determining the cytotoxic potential of this compound, a logical next step is to screen it against a panel of kinases to identify potential molecular targets.
Principle of In Vitro Kinase Profiling
A common method for kinase profiling is the competition binding assay. This assay quantifies the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The amount of the tagged ligand that remains bound to the kinase is inversely proportional to the binding affinity of the test compound. A lower amount of bound tagged ligand indicates a stronger interaction between the test compound and the kinase.
Experimental Protocol: Competition Binding Kinase Assay
1. Reagent Preparation:
-
Prepare a buffer solution appropriate for the kinase assay.
-
Dilute the test compound, this compound, to the desired screening concentration (e.g., 10 µM).
-
Prepare the kinase and the tagged ligand in the assay buffer.
2. Assay Plate Setup:
-
In a multi-well plate, add the kinase, the tagged ligand, and the test compound.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
3. Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
4. Detection:
-
The detection method will depend on the tag used for the ligand. For example, if the ligand is fluorescently labeled, the fluorescence polarization or intensity can be measured.
-
The signal generated is proportional to the amount of tagged ligand bound to the kinase.
5. Data Analysis:
-
Calculate the percentage of kinase inhibition by the test compound relative to the controls.
-
Compounds that show significant inhibition at the screening concentration can be further evaluated in dose-response assays to determine their IC50 values.
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | Test Compound Concentration (µM) | % Inhibition |
| EGFR | 10 | 85 |
| VEGFR2 | 10 | 78 |
| SRC | 10 | 15 |
| AKT1 | 10 | 5 |
Principle Visualization
Caption: Principle of a competition binding kinase assay.
Part 3: Cellular Validation - Target Engagement Assays
While in vitro assays are crucial for initial screening, it is imperative to confirm that a compound engages its intended target within the complex environment of a living cell. Cellular target engagement assays provide this critical validation.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a specific protein target. It is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). When a test compound binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This change in BRET is directly proportional to the degree of target engagement by the compound.
Experimental Protocol: NanoBRET™ Target Engagement Assay
1. Cell Line Preparation:
-
Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Seed the cells in a white, 96-well assay plate and incubate overnight.
2. Reagent Addition:
-
Prepare serial dilutions of the this compound.
-
Add the test compound to the cells.
-
Add the fluorescently labeled tracer to the cells.
-
Include appropriate controls, such as cells with no compound and cells with a known inhibitor.
3. Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for compound entry into the cells and binding to the target.
4. Signal Detection:
-
Add the NanoLuc® substrate to the wells.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of detecting BRET signals.
5. Data Analysis:
-
Calculate the BRET ratio for each well.
-
A decrease in the BRET ratio in the presence of the test compound indicates target engagement.
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value for target engagement in live cells.
Workflow Visualization
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry.[Link]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed.[Link]
-
Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports.[Link]
-
Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. PubMed.[Link]
-
Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. Analytical Chemistry.[Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC - NIH.[Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.[Link]
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed.[Link]
-
A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. NIH.[Link]
-
Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology.[Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH.[Link]
-
Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. PubMed.[Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.[Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.[Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.[Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.[Link]
-
Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC - NIH.[Link]
-
Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. PubMed.[Link]
-
Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. PubMed.[Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 8-Fluorooxazolo[4,5-c]quinoline in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, with a significant focus in oncology for their capacity to inhibit critical enzymes, disrupt cellular structures like microtubules, and intercalate with DNA. Within this broad family, the oxazolo[4,5-c]quinoline core represents a promising area for the development of novel anticancer agents, exhibiting potential for enhanced selectivity and potency.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of a novel derivative, 8-Fluorooxazolo[4,5-c]quinoline. While specific data on this compound is emerging, the protocols and mechanistic insights detailed herein are based on the well-established activities of related quinoline and oxazoloquinoline compounds.[2][3][4][5] This document will serve as a robust starting point for its preclinical evaluation.
Proposed Mechanisms of Action for this compound
Based on the activities of structurally related quinoline derivatives, this compound may exert its anticancer effects through several key signaling pathways. The primary putative mechanisms to investigate include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[6][7][8][9][10]
-
Disruption of Microtubule Dynamics: Certain quinoline derivatives interfere with tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][11]
-
Induction of Apoptosis via Intrinsic Pathways: Compounds like 8-hydroxyquinoline have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as BCL-2 and STAT3.[5][12]
A proposed signaling network for the anticancer activity of this compound is depicted below. This diagram illustrates the potential points of intervention for this class of compounds.
Caption: Proposed signaling pathways targeted by this compound.
Part 1: Cytotoxicity Assessment
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][6]
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Hypothetical Data Presentation:
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 5.2 ± 0.8 | 1.1 ± 0.2 |
| HCT116 | Colon Carcinoma | 12.1 ± 2.5 | 1.5 ± 0.3 |
Part 2: Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. The Annexin V-FITC and Propidium Iodide (PI) dual staining method is a standard technique for detecting apoptosis by flow cytometry.[13]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.
Data Analysis:
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Hypothetical Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.4 ± 4.1 | 28.3 ± 3.2 | 16.3 ± 2.5 |
| This compound (IC50) | 20.1 ± 2.9 | 15.7 ± 2.1 | 64.2 ± 5.3 |
Part 4: Protein Expression Analysis by Western Blotting
To validate the proposed mechanisms of action, Western blotting is used to measure changes in the expression levels of key proteins in the targeted signaling pathways.
Protocol 4: Western Blotting
This protocol outlines the steps for detecting changes in proteins such as p-EGFR, p-VEGFR2, cleaved caspase-3, and BCL-2.
Caption: Workflow for Western Blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-VEGFR2, anti-cleaved caspase-3, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Treat cells with this compound, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Data Interpretation:
Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the relative protein expression levels between treated and untreated samples to determine the effect of this compound on the target proteins.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of cell death, effects on the cell cycle, and impact on key signaling proteins, researchers can build a robust preclinical data package. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic analyses to fully elucidate its therapeutic potential.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Taylor & Francis Online. (n.d.). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]
-
Ghareb, N., et al. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 14(13), 995-1014. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Biomolecular Structure and Dynamics, 41(14), 6723-6741. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA quinoline derivatives acting as EGFR, VEGFR-2, and Telomerase inhibitors, showing their IC50 values. Retrieved from [Link]
-
PubMed. (2022, October 5). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
Balthazar, J. D., et al. (2022). 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways. World Journal of Microbiology and Biotechnology, 38(10), 182. Retrieved from [Link]
-
RSC Publishing. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
-
PubMed. (2023, January 8). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic structures of quinolone inhibitors of tubulin polymerization. Retrieved from [Link]
-
ResearchGate. (2025, October 20). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways | Request PDF. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.2. NCI Anticancer Screening In Vitro. Retrieved from [Link]
-
Nature. (n.d.). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
International Institute of Anticancer Research. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (2022, August 6). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]
-
Frontiers. (2023, March 21). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved from [Link]
-
PubMed. (2024, June 5). Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. Retrieved from [Link]
-
PubMed Central. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
Application Notes & Protocols: 8-Fluorooxazolo[4,5-c]quinoline as a Tool Compound for Kinase Inhibition Studies
Introduction: The Oxazolo[4,5-c]quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The quinoline core is a foundational scaffold in medicinal chemistry, recognized for its ability to form the basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3][4][5][6] When fused with other heterocyclic systems, such as an oxazole ring to form the oxazolo[4,5-c]quinoline core, new and potent biological activities can emerge. This tricyclic system is found in compounds exhibiting diverse bioactivities, from antibacterial and antituberculosis properties to potential modulation of immune signaling pathways.[3][7]
Recent research has highlighted that scaffolds related to the quinoline family are particularly effective as kinase inhibitors.[1][8][9] For instance, derivatives of quinazoline (an isomer of quinoline) and other fused heterocyclic systems have been successfully developed as potent inhibitors of key signaling kinases like the Epidermal Growth Factor Receptor (EGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[10][11] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding in the kinase catalytic domain, thereby blocking downstream signal transduction.[8]
This document concerns 8-Fluorooxazolo[4,5-c]quinoline , a specific member of this promising chemical class. While extensive biological data for this particular compound is not yet widely published, its structural features suggest a strong potential for investigation as a kinase inhibitor. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, making it an attractive candidate for screening and development.
These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate this compound, or similar novel compounds from this class, as a tool for kinase inhibition studies. The protocols herein describe a logical workflow, from initial broad-spectrum screening to specific in-cell target validation and downstream pathway analysis.
Compound Profile & Handling
Prior to initiating any biological study, it is imperative to confirm the identity, purity, and solubility of the tool compound. Using a well-characterized compound is the foundation of reproducible science.
| Property | Data | Source / Notes |
| IUPAC Name | This compound | - |
| CAS Number | 1082414-37-6 | [12] |
| Molecular Formula | C₁₀H₅FN₂O | Calculated from structure. |
| Molecular Weight | 188.16 g/mol | Calculated from formula. |
| Purity | ≥98% (Recommended) | Verify with supplier's Certificate of Analysis (CoA). Purity should be confirmed by LC-MS and ¹H-NMR. |
| Solubility | Soluble in DMSO | Determine experimentally. Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. |
| Storage | Store at -20°C, desiccated, protected from light | Follow supplier recommendations. Multiple freeze-thaw cycles of DMSO stocks should be avoided. |
Expert Insight: Always prepare fresh dilutions of the compound from the DMSO stock into aqueous assay buffers immediately before each experiment. Many small molecules have limited stability in aqueous media. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% to avoid off-target solvent effects.
Experimental Design: A Workflow for Characterizing a Novel Kinase Inhibitor
The following workflow provides a systematic approach to characterizing the kinase inhibitory potential of this compound. This staged methodology ensures that resources are used efficiently, moving from broad, high-throughput screening to more focused, hypothesis-driven experiments.
Caption: A logical workflow for kinase inhibitor characterization.
Protocol 1: Broad-Panel Kinase Profiling
Rationale: The human kinome consists of over 500 kinases. An initial broad screen is the most efficient method to identify the primary kinase target(s) of a novel compound and to assess its initial selectivity. A highly promiscuous compound that inhibits many kinases is often a poor starting point for a tool compound. This protocol outsources the primary screen to a commercial vendor, which is standard industry practice.
Methodology:
-
Compound Preparation:
-
Accurately weigh 2-5 mg of this compound.
-
Prepare a 10 mM primary stock solution in 100% high-purity DMSO. Ensure the compound is fully dissolved.
-
Prepare a sufficient volume for shipment according to the vendor's specifications (typically 50-100 µL).
-
-
Vendor Selection and Assay Choice:
-
Select a reputable vendor offering large-panel kinase screening services (e.g., Eurofins Discovery, Reaction Biology Corp., Promega).
-
Choose a primary screen at a single, relatively high concentration of the compound (e.g., 1 µM or 10 µM) against the largest available panel of kinases.
-
The output is typically reported as "% Inhibition" relative to a vehicle control.
-
-
Data Analysis:
-
Identify "hits" as kinases that are inhibited by >80-90% at the screening concentration.
-
Analyze the selectivity profile. Does the compound inhibit a single kinase, a specific family of kinases, or multiple unrelated kinases? A selective compound is highly desirable for a chemical probe.
-
Protocol 2: In Vitro IC₅₀ Determination for Primary Hits
Rationale: Once primary hits are identified, the next step is to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A luminescence-based assay that quantifies ATP consumption (such as the ADP-Glo™ Kinase Assay) is a robust and widely used method.
Mechanism of ATP-Competitive Inhibition:
Caption: ATP-competitive kinase inhibition mechanism.
Methodology (Example using ADP-Glo™):
-
Reagent Preparation:
-
Prepare kinase assay buffer, kinase enzyme, and substrate according to the manufacturer's protocol for the specific kinase "hit".
-
Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase reaction mix (containing kinase, substrate, and ATP at its Kₘ concentration) to each well of a 384-well plate.
-
Add 5 µL of the serially diluted compound or vehicle control.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to % inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement (CETSA®)
Rationale: A potent IC₅₀ in a biochemical assay does not guarantee that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in a physiological context. The principle is that a protein becomes more thermally stable when bound to a ligand (the inhibitor).
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one known to express the target kinase) to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-20x the biochemical IC₅₀) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into several PCR tubes for each condition (inhibitor-treated and vehicle-treated).
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). One aliquot for each condition should be kept on ice as an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point by Western Blotting using a specific antibody against the target kinase.
-
A successful result will show that in the inhibitor-treated samples, the target kinase remains soluble at higher temperatures compared to the vehicle-treated samples. This "shift" in the melting curve confirms target engagement.
-
Protocol 4: Downstream Signaling Pathway Analysis
Rationale: Confirming target engagement is crucial, but demonstrating a functional consequence is the ultimate goal. If the compound binds and inhibits the kinase, the phosphorylation of its known downstream substrates should decrease. Western blotting is the gold-standard method to measure this effect.
Hypothetical Signaling Pathway:
Caption: Inhibition of a kinase blocks downstream signaling.
Methodology:
-
Cell Treatment and Lysis:
-
Seed a relevant cell line in 6-well plates.
-
Once the cells are attached and growing, serum-starve them overnight if the pathway is activated by growth factors.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or ligand (if necessary) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Immediately place the plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Controls:
-
After imaging, strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-protein to the total protein (normalized to the loading control) demonstrates effective on-target inhibition in a cellular context.
-
Conclusion and Future Directions
The oxazolo[4,5-c]quinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. By following the systematic workflow outlined in these application notes, a researcher can effectively characterize the potential of a new compound like this compound. This progression—from broad screening and potency determination to cellular target engagement and functional pathway analysis—provides the rigorous, multi-faceted evidence required to validate a new chemical entity as a reliable tool compound for kinase inhibition studies. The data generated will form a solid foundation for further optimization, mode-of-action studies, and potential therapeutic development.
References
-
Kim, Y., et al. (2018). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemistrySelect. Available at: [Link]
-
Gund M, et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. National Institutes of Health. Available at: [Link]
-
Zhang, S., et al. (2021). Discovery of[3][7]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]
-
Brancati, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
-
Ridley, R. G. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Biochemical Pharmacology. Available at: [Link]
-
Lee, Y., et al. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]
-
Purdue University Graduate School. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University. Available at: [Link]
-
de Souza, M. V. N., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. Available at: [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Cerchia, C., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Cîrcu, V., et al. (2022). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parchem.com [parchem.com]
Development of 8-Fluorooxazolo[4,5-c]quinoline as a Potent IL-33 Inhibitor: Application Notes and Protocols
Introduction: The Rationale for Targeting IL-33
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical upstream regulator of immune responses and a key driver of inflammation in a multitude of diseases.[1][2] Released upon cellular damage or stress, IL-33 acts as an "alarmin," signaling tissue injury to the immune system.[3][4] It exerts its effects by binding to its receptor ST2 (also known as IL1RL1), which forms a complex with the co-receptor IL-1 Receptor Accessory Protein (IL1RAP).[5] This interaction triggers a downstream signaling cascade, primarily through the MyD88/IRAK/TRAF6 module, leading to the activation of NF-κB and MAP kinase pathways.[6][7] The ultimate consequence is the robust production of pro-inflammatory cytokines, such as IL-5 and IL-13, particularly from type 2 innate lymphoid cells (ILC2s) and Th2 cells.[5]
Given its central role in initiating and amplifying inflammatory responses, the IL-33/ST2 axis is a highly attractive therapeutic target for a range of pathologies, including asthma, atopic dermatitis, and other allergic and autoimmune disorders.[1][8] While biologic therapies targeting this pathway are in development, small molecule inhibitors offer significant advantages in terms of oral bioavailability, manufacturing cost, and patient accessibility.[9][10] This document details the characterization and application of 8-Fluorooxazolo[4,5-c]quinoline, a novel small molecule inhibitor designed to disrupt the IL-33/ST2 interaction.
The IL-33 Signaling Pathway and Point of Intervention
The signaling cascade initiated by IL-33 is a well-defined pathway, offering clear points for therapeutic intervention. The binding of IL-33 to the ST2 receptor is the critical initiating event. This compound has been developed to competitively inhibit this protein-protein interaction (PPI).[10]
Figure 1: The IL-33 signaling cascade and the inhibitory action of this compound.
Characterization of this compound
The oxazolo[4,5-c]quinoline scaffold has been identified as a promising starting point for the development of small molecule IL-33 inhibitors.[1] The 8-fluoro substitution on this core structure has been optimized for potency and metabolic stability. Pharmacokinetic studies on related oxazolo[4,5-c]quinoline analogs have demonstrated high metabolic stability in both human and mouse liver S9 fractions, suggesting a favorable profile for further development.[11][12][13]
Mechanism of Action: Direct Binding to IL-33
In vitro 2D NMR studies with ¹⁵N-labeled IL-33 have shown that oxazolo[4,5-c]quinolinone analogs, the parent class of our compound, bind directly to the interface region of IL-33 that interacts with the ST2 receptor.[2] This direct binding sterically hinders the formation of the IL-33/ST2 complex, thereby inhibiting downstream signaling.
Experimental Protocols for Inhibitor Evaluation
To validate the efficacy and potency of this compound, a series of biochemical and cell-based assays are recommended. These protocols are designed to be self-validating, with clear positive and negative controls.
Biochemical IL-33/ST2 Binding Inhibition Assay
This assay directly measures the ability of the inhibitor to disrupt the interaction between IL-33 and its receptor ST2 in a purified, cell-free system. A chemiluminescent ELISA format is recommended for high-throughput screening and accurate quantification.[14]
Principle: A 96-well plate is coated with recombinant IL1RL1/ST2 protein. Biotinylated IL-33 is then added in the presence of varying concentrations of the test inhibitor. The amount of IL-33 that binds to the immobilized ST2 is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of the interaction.
Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human IL1RL1/ST2 protein (e.g., 50 ng/well in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neutralizing anti-IL-33 antibody).
-
Binding Reaction: Add the diluted inhibitor or controls to the wells, followed immediately by biotinylated human IL-33 (e.g., at its EC50 concentration for binding). Incubate for 2 hours at room temperature with gentle shaking.
-
Detection: Wash the plate three times. Add streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate five times. Add a chemiluminescent ELISA substrate and measure the luminescence immediately using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Compound | Target | Assay Type | Endpoint | Result |
| This compound | IL-33/ST2 Interaction | Biochemical ELISA | IC50 | Expected in low µM to nM range |
| Anti-IL-33 Antibody | IL-33 | Biochemical ELISA | IC50 | As per manufacturer's data |
Cell-Based NF-κB Reporter Assay
This assay assesses the ability of the inhibitor to block IL-33-induced intracellular signaling in a cellular context.[15]
Principle: HEK293T cells are co-transfected with plasmids expressing human ST2 and IL-1RAcP, making them responsive to IL-33. A third plasmid containing a luciferase reporter gene under the control of an NF-κB response element is also introduced. IL-33 stimulation activates the signaling cascade, leading to NF-κB activation and luciferase expression. An effective inhibitor will prevent this, resulting in a reduced luciferase signal.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with expression vectors for ST2, IL-1RAcP, and the NF-κB-luciferase reporter. A constitutively expressed Renilla luciferase or β-galactosidase vector should be included to normalize for transfection efficiency.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or controls. Pre-incubate the cells with the compound for 1 hour.
-
IL-33 Stimulation: Stimulate the cells with recombinant human IL-33 (at a pre-determined EC80 concentration) for 5-6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla (or other normalization control) luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control reporter activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Figure 2: Workflow for biochemical and cellular assays to evaluate inhibitor potency.
Downstream Cytokine Production in Human Mast Cells
This protocol provides a more physiologically relevant assessment of the inhibitor's activity by measuring its effect on the production of a key downstream cytokine, IL-6, in a primary-like human cell line.
Principle: The human mast cell line HMC-1 can be stimulated with IL-33 (in combination with a sensitizing agent like PMA) to produce and secrete various cytokines, including IL-6. The amount of IL-6 secreted into the cell culture supernatant can be quantified by ELISA. A successful inhibitor will reduce IL-33-stimulated IL-6 production in a dose-dependent manner.[2]
Protocol:
-
Cell Culture: Culture HMC-1 cells according to standard protocols.
-
Inhibitor Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an optimized concentration of recombinant human IL-33 and a co-stimulant like PMA for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
IL-6 ELISA: Quantify the concentration of IL-6 in the supernatants using a commercially available human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the inhibitor concentration and determine the IC50 value.
| Assay | Cell Line | Stimulant | Measured Output | Expected Outcome |
| NF-κB Reporter | HEK293T (ST2/IL1RAcP) | Recombinant IL-33 | Luciferase Activity | Dose-dependent inhibition of signal |
| Cytokine Production | HMC-1 | IL-33 + PMA | IL-6 Secretion (ELISA) | Dose-dependent reduction in IL-6 |
Conclusion and Future Directions
The application notes and protocols outlined here provide a comprehensive framework for the preclinical evaluation of this compound as a novel, small molecule inhibitor of the IL-33 signaling pathway. The successful execution of these assays will establish its potency and mechanism of action, paving the way for further development. Future studies should focus on in vivo models of allergic inflammation to confirm its therapeutic efficacy and further characterize its pharmacokinetic and pharmacodynamic properties. The development of orally available IL-33 inhibitors like this compound holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases.
References
-
Mai, D., et al. (2021). Development of an ultra-sensitive human IL-33 biomarker assay for age-related macular degeneration and asthma drug development. Journal of Translational Medicine. [Link]
-
Verstraete, K., et al. (2017). IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflammation. Scientific Reports. [Link]
-
Patsnap Synapse. (2024). What are IL-33 inhibitors and how do they work?. Patsnap. [Link]
-
Kandpal, M., et al. (2018). A network map of IL-33 signaling pathway. Journal of Thoracic Disease. [Link]
-
B-Bridge International, Inc. (n.d.). IL1RL1:IL33 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
-
Kim, J., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals. [Link]
-
Le, T. L., et al. (2022). Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations. Journal of Molecular Modeling. [Link]
-
Kim, J. S., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal. [Link]
-
Azcuris. (n.d.). Development of small-molecule asthma drug that inhibits the binding of IL-33 to its receptor. Korea Drug Development Fund. [Link]
-
Wikipedia. (2023). Interleukin 33. Wikipedia. [Link]
-
Assay Genie. (n.d.). Physiological Roles for IL-33. Assay Genie. [Link]
Sources
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Development of an ultra-sensitive human IL-33 biomarker assay for age-related macular degeneration and asthma drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 33 - Wikipedia [en.wikipedia.org]
- 6. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are IL-33 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kddf.org [kddf.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using 8-Fluorooxazolo[4,5-c]quinoline
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Oxazolo[4,5-c]quinolines
The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antituberculosis, and kinase inhibitory activities.[1][2] Recent research has highlighted the potential of oxazolo[4,5-c]quinolinone analogs as novel inhibitors of Interleukin-33 (IL-33), a cytokine implicated in the inflammatory cascade of diseases such as asthma and atopic dermatitis.[3][4] The IL-33/ST2 signaling pathway is a critical mediator of T helper 2 (Th2) cell-mediated immune responses, making it a promising target for therapeutic intervention in allergic and autoimmune disorders.[3]
This document provides a detailed guide for the in vivo experimental design and evaluation of a novel derivative, 8-Fluorooxazolo[4,5-c]quinoline. The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity. These application notes are intended for researchers, scientists, and drug development professionals to provide a comprehensive framework for preclinical assessment, from initial pharmacokinetic profiling to efficacy testing in relevant disease models.
Part 1: Preclinical In Vivo Experimental Design
A robust in vivo study is paramount for the successful translation of a promising compound from the bench to the clinic.[5] The design of such studies must be meticulous, considering various factors to ensure the generation of reproducible and translatable data.[6][7][8]
Preliminary Considerations: Pharmacokinetics and Toxicology (PK/Tox)
Before embarking on efficacy studies, a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential.[4]
Pharmacokinetic (PK) Profiling: Initial PK studies in a rodent model (e.g., ICR mice) are recommended to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[3][4][9] This data is critical for establishing an appropriate dosing regimen for subsequent efficacy studies. Based on studies of similar oxazolo[4,5-c]quinoline analogs, both intravenous (IV) and oral (PO) routes of administration should be evaluated.[3][4]
Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ~1500 ng/mL | ~800 ng/mL |
| Tmax | 5 min | 1-2 hours |
| AUC(0-inf) | ~3000 ngh/mL | ~4500 ngh/mL |
| t1/2 | ~3 hours | ~5 hours |
| Bioavailability (F%) | N/A | ~60% |
| Clearance (CL) | ~0.5 L/h/kg | N/A |
| Volume of Distribution (Vss) | ~2 L/kg | N/A |
Note: These are hypothetical values based on related compounds and serve as a starting point for experimental design.
Acute Toxicity Assessment: A dose-escalation study should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities. This involves administering single, increasing doses of this compound to small groups of animals and observing them for a defined period for any adverse clinical signs.
Selection of an Appropriate Animal Model
The choice of animal model is contingent on the therapeutic indication. Given that oxazolo[4,5-c]quinoline analogs have been identified as IL-33 inhibitors, a relevant disease model would be one where the IL-33/ST2 pathway plays a significant pathological role.
Recommended Model for Allergic Airway Inflammation (Asthma): The ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a well-established and widely used model to study the mechanisms of allergic airway inflammation and to evaluate the efficacy of novel therapeutics.
Experimental Design and Workflow
A well-designed experiment should include clearly defined objectives, hypotheses, and endpoints, along with a detailed plan for data collection and analysis.[7] Randomization and blinding are crucial to minimize bias.[7][8]
Figure 1: Experimental workflow for evaluating this compound in a mouse model of allergic asthma.
Part 2: Detailed Protocols
The following protocols are provided as a template and should be adapted based on institutional guidelines and preliminary study findings. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Materials:
-
8-10 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
Step-by-Step Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the experiment with free access to food and water.
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: Dexamethasone (1 mg/kg, i.p.) - Positive Control
-
Group 3: this compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group 4: this compound (Mid Dose, e.g., 30 mg/kg, p.o.)
-
Group 5: this compound (High Dose, e.g., 100 mg/kg, p.o.)
-
-
Challenge and Treatment:
-
From Day 21 to Day 23, administer the respective treatments to each group 1 hour prior to the intranasal challenge.
-
The intranasal challenge consists of administering 50 µL of 1% OVA in saline to lightly anesthetized mice.
-
-
Endpoint Analysis (Day 25):
-
24 hours after the final challenge, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histopathology and gene expression analysis.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
-
Expose the trachea and carefully insert a cannula.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the fluid.
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Histopathological Analysis
-
Fix the left lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
Score the inflammation and mucus production in a blinded manner.
Part 3: Data Analysis and Interpretation
Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism). Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes:
-
Vehicle Control Group: Should exhibit significant airway inflammation, characterized by an influx of eosinophils in the BALF, increased mucus production, and elevated serum IgE levels.
-
Dexamethasone Group: Should show a significant reduction in all inflammatory parameters, validating the model.
-
This compound Groups: A dose-dependent reduction in airway inflammation, eosinophilia, mucus production, and serum IgE would indicate efficacy.
Part 4: Mechanism of Action - The IL-33/ST2 Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of the IL-33/ST2 signaling pathway.
Figure 2: Proposed mechanism of action of this compound via inhibition of the IL-33/ST2 signaling pathway.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound. By following these guidelines, researchers can generate robust and reliable data to assess the therapeutic potential of this novel compound. The successful execution of these studies will be a critical step in the drug development process, potentially leading to a new therapeutic option for inflammatory and autoimmune diseases.
References
-
Kim, Y., et al. (2017). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemistrySelect, 2(28), 8887-8891. [Link]
-
Kini, D., et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(3), 957-66. [Link]
-
Löscher, W. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
-
ResearchGate. (2025). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]
-
ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
-
Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4601-4616. [Link]
-
MDPI. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]
-
ResearchGate. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]
-
Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771-777. [Link]
-
Zhong, D., et al. (2011). Modulation of pharmacokinetics of theophylline by antofloxacin, a novel 8-amino-fluoroquinolone, in humans. Acta Pharmacologica Sinica, 32(9), 1159-66. [Link]
-
de Souza, M. V. N., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 62(2), e01936-17. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
-
de Souza, M. V. N., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 62(2). [Link]
-
ResearchGate. (2017). The Trypanocidal Effect of Novel Quinolines: In vitro And In vivo Studies. [Link]
-
NIH. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]
-
NIH. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]
-
NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 8-Fluorooxazolo[4,5-c]quinoline in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and detailed protocols for the development and validation of a robust analytical method for the quantification of 8-Fluorooxazolo[4,5-c]quinoline in human plasma. The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse pharmacological activities. As novel compounds like this compound advance through the drug development pipeline, establishing a sensitive, selective, and reliable bioanalytical method is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide details a strategic approach, from sample preparation to method validation, based on established principles for analogous chemical structures and regulatory expectations.[1][2] The core methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4]
Introduction and Method Development Strategy
This compound is a novel heterocyclic compound with potential therapeutic applications. Accurate measurement of its concentration in biological matrices like plasma is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note outlines a complete workflow for quantifying this analyte, designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][5]
The strategy herein is built upon foundational bioanalytical principles and leverages data from structurally related oxazolo[4,5-c]quinoline analogs.[1][2] It emphasizes not just the "how" but the "why" behind each procedural choice, ensuring the resulting method is both scientifically sound and fit for purpose in a regulated drug development environment.
Part I: Biological Sample Preparation
The complexity of biological matrices necessitates a sample preparation step to remove interferences, such as proteins and phospholipids, that can compromise the analytical column and cause ion suppression in the mass spectrometer.[6][7] The choice of technique depends on the required sensitivity, throughput, and stage of drug development.
Rationale for Selecting a Preparation Technique
-
Protein Precipitation (PPT): A rapid and cost-effective technique ideal for high-throughput screening in early discovery.[8][9] It involves adding a water-miscible organic solvent, like acetonitrile, to denature and precipitate proteins.[10][11] While efficient at protein removal, it may not remove other matrix components, potentially leading to lower sensitivity.
-
Liquid-Liquid Extraction (LLE): A more selective method that partitions the analyte between the aqueous sample and an immiscible organic solvent.[12][13][14] LLE provides cleaner extracts than PPT but is more labor-intensive and uses larger solvent volumes.
-
Solid-Phase Extraction (SPE): The most selective technique, offering the cleanest extracts and the ability to concentrate the analyte.[15][16][17][18] SPE utilizes a solid sorbent to retain the analyte while matrix interferences are washed away.[16] It is highly amenable to automation and is often the method of choice for late-stage development and clinical sample analysis. Based on the quinoline structure, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent would be a logical starting point.
The following diagram illustrates a decision-making workflow for selecting the appropriate sample preparation method.
Sources
- 1. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tecan.com [tecan.com]
- 8. agilent.com [agilent.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Supported Liquid Extraction Columns, Resins & Accessories [merckmillipore.com]
- 14. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 15. welchlab.com [welchlab.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. organomation.com [organomation.com]
Application Notes and Protocols for the Use of 8-Fluorooxazolo[4,5-c]quinolines in Antibacterial and Antituberculosis Research
Introduction: The Emergence of Oxazolo[4,5-c]quinolines as a Privileged Scaffold in Antimicrobial Drug Discovery
The relentless rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogenic bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, constitutes a formidable global health crisis. This escalating threat necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Within this landscape, the oxazolo[4,5-c]quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities. The fusion of the oxazole and quinoline ring systems creates a unique chemical architecture that has been shown to possess potent antibacterial and antituberculosis properties.[1] The introduction of a fluorine atom at the 8-position of the quinoline ring is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-fluorooxazolo[4,5-c]quinoline derivatives in antibacterial and antituberculosis research, from understanding their putative mechanisms of action to detailed protocols for their in vitro evaluation.
Putative Mechanisms of Action: Targeting Essential Bacterial Processes
While the precise molecular targets of every this compound derivative may vary, the broader class of quinolones offers significant insights into their likely mechanisms of action. The two primary and well-established targets for quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] More recent evidence also suggests that some quinoline derivatives may exert their antibacterial effects by inhibiting the bacterial cell division protein FtsZ.[1][5][6]
Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process crucial for the initiation of DNA replication.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, it is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes.[2][4] This leads to the stalling of replication forks, induction of the SOS response, and ultimately, cell death. The 8-fluoro substituent in the oxazolo[4,5-c]quinoline scaffold is anticipated to enhance the binding affinity to these target enzymes.
Caption: Putative mechanism of 8-fluorooxazolo[4,5-c]quinolines.
Inhibition of FtsZ Polymerization
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a key component of the bacterial cytoskeleton. It polymerizes at the site of cell division to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[1][5][6] Several quinoline-based compounds have been reported to inhibit the GTPase activity of FtsZ, thereby preventing its polymerization.[5][6]
Caption: Alternative mechanism targeting bacterial cell division.
Experimental Protocols: A Step-by-Step Guide for In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro characterization of novel this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7]
Materials:
-
Test this compound compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO, for dissolving compounds)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 64 to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Determination of MIC against Mycobacterium tuberculosis
The determination of MIC for Mtb requires specialized containment facilities (Biosafety Level 3) and specific culture media. The EUCAST reference method using broth microdilution is recommended for standardization.[8][9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile U-shaped 96-well microtiter plates with lids
-
Sterile glass beads
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Mtb Inoculum:
-
From a fresh culture of Mtb on Löwenstein-Jensen or 7H10/7H11 agar, transfer colonies into a tube with 3-4 mL of Middlebrook 7H9 broth containing sterile glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension to obtain the final inoculum of approximately 10⁵ CFU/mL.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound in DMSO.
-
Perform serial two-fold dilutions in Middlebrook 7H9 broth in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final Mtb inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (Mtb with no compound) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the 1:100 diluted growth control well.[8][10]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that inhibits visible growth of Mtb.[8]
-
Protocol 3: Cytotoxicity Assessment using the MTT Assay
It is crucial to assess the cytotoxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12][13][14]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Test this compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Summarizing In Vitro Activity
The results of the MIC and cytotoxicity assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Representative Antibacterial and Antituberculosis Activity of an Exemplary Oxazolo[4,5-c]quinoline Derivative
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.0[1] |
| Escherichia coli | ATCC 25922 | > 64[1] |
| Pseudomonas aeruginosa | ATCC 27853 | > 64[1] |
| Klebsiella pneumoniae | (recultured) | 10[1] |
| Mycobacterium tuberculosis | H37Rv | 1.0[1] |
Note: The data presented is for a representative 1,3-oxazolo[4,5-c]quinoline derivative and serves as an example. Actual values for specific 8-fluoro derivatives will need to be determined experimentally.
Table 2: Cytotoxicity Profile of an Exemplary Oxazolo[4,5-c]quinoline Derivative
| Cell Line | IC₅₀ (µM) |
| Vero (normal kidney epithelial) | > 100[5] |
| HepG2 (human liver cancer) | To be determined |
Note: Cytotoxicity data should be generated for each novel compound. The value for Vero cells is based on a related quinoline compound and is for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel antibacterial and antituberculosis agents. The detailed protocols provided herein offer a standardized approach for the in vitro evaluation of these compounds, enabling researchers to systematically assess their potency and selectivity. Future research should focus on elucidating the precise molecular targets of these derivatives and exploring their efficacy in in vivo models of infection. Structure-activity relationship (SAR) studies will also be crucial in optimizing the scaffold to enhance antibacterial activity while minimizing cytotoxicity, ultimately paving the way for the development of new and effective treatments for infectious diseases.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]
-
Kaul, M., et al. (2013). A novel quinoline derivative that inhibits mycobacterial FtsZ. Tuberculosis, 93(4), 398-400. Available at: [Link]
-
Rusu, A., et al. (2020). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits the supercoiling of bacterial DNA in gram-negative bacteria, while topoisomerase IV inhibition prevents the segregation of replicated DNA in gram-positive bacteria. ResearchGate. Available at: [Link]
-
Gootz, T. D., et al. (1996). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Antimicrobial Agents and Chemotherapy, 40(12), 2697-2703. Available at: [Link]
-
Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6-10. Available at: [Link]
-
Sivaramakrishnan, G., et al. (2007). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. Diagnostic Microbiology and Infectious Disease, 57(4), 447-449. Available at: [Link]
-
Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. Available at: [Link]
-
Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates-the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(10), 1386-1392. Available at: [Link]
-
Kumar, S., et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(3), 957-966. Available at: [Link]
-
Fang, L., et al. (2018). A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics. Journal of Pharmacological Sciences, 137(4), 348-355. Available at: [Link]
-
Anderson, J. R., et al. (2012). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ. ACS Medicinal Chemistry Letters, 3(11), 917-921. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4099. Available at: [Link]
-
Simonetti, O., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, 68(1), e0094723. Available at: [Link]
-
Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]
-
Trieu, A., et al. (2014). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 289(18), 12587-12595. Available at: [Link]
-
Chan, E. W. L., et al. (2015). A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics. Journal of Pharmacological Sciences, 127(1), 86-93. Available at: [Link]
-
Palomino, J. C., & Martin, A. (2004). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 54(2), 451-453. Available at: [Link]
-
World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. World Health Organization. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
Liang, F. C., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei), 57(5), 346-352. Available at: [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. ResearchGate. Available at: [Link]
-
Al-Oqaili, N. A. A., et al. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
-
Silver, L. L. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology, 197(12), 2036-2045. Available at: [Link]
-
Silva, A. R. O., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics, 14(10), 2097. Available at: [Link]
-
Chen, J., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(8), 834-839. Available at: [Link]
-
Yang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 735144. Available at: [Link]
-
Mushtaq, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. Available at: [Link]
-
Zięba, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5223. Available at: [Link]
-
Odingo, J. O., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Drug Development Research, 80(5), 566-572. Available at: [Link]
-
Odingo, J. O., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Drug Development Research, 80(5), 566-572. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
Reddy, T. S., et al. (2015). Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. Tetrahedron Letters, 56(38), 5305-5308. Available at: [Link]
-
Kumar, S., et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis of triazolo[4,5-c]quinoline derivatives. ResearchGate. Available at: [Link]
Sources
- 1. New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promising Antituberculosis Activity of the Oxazolidinone PNU-100480 Relative to That of Linezolid in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetics and Drug Metabolism of Oxazolo[4,5-c]quinoline Analogs
Introduction: The Critical Role of ADME in Developing Oxazolo[4,5-c]quinoline Therapeutics
The oxazolo[4,5-c]quinoline scaffold is a promising heterocyclic structure in modern drug discovery. Recent research has identified analogs, such as KB-1517 and KB-1518, as first-in-class inhibitors of the Interleukin-33 (IL-33) signaling pathway, a key mediator in allergic and immune-mediated diseases like asthma.[1][2][3][4] The therapeutic potential of these compounds is significant, but their journey from a promising hit to a viable clinical candidate is critically dependent on their pharmacokinetic (PK) and drug metabolism profile.
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of preclinical development, mandated by regulatory bodies like the FDA to ensure safety and efficacy before human trials.[5][6][7] A compound with excellent potency in a cellular assay may fail in vivo due to rapid metabolism, poor absorption, or an unfavorable distribution profile.[8][9] Therefore, a thorough and early characterization of ADME properties is not just a regulatory hurdle but a fundamental component of rational drug design and candidate selection.
This guide provides a comprehensive overview and detailed protocols for conducting essential pharmacokinetic and metabolism studies on novel oxazolo[4,5-c]quinoline analogs. It is designed to equip researchers with the scientific rationale and practical methodologies needed to generate robust and reliable data, thereby accelerating the development of these promising therapeutic agents.
Part 1: Foundational In Vitro ADME Profiling
The initial characterization of ADME properties begins with a suite of in vitro assays. These experiments are designed to be high-throughput and resource-efficient, providing a rapid assessment of a compound's metabolic liabilities and general "drug-like" characteristics.[10][11][12] This early data is invaluable for establishing structure-activity relationships (SAR) and guiding the chemical optimization of lead compounds.[13]
Metabolic Stability Assessment: Predicting In Vivo Half-Life
Scientific Rationale: Metabolic stability is arguably the most critical initial ADME parameter. It measures the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver. A compound that is rapidly metabolized will be cleared from the body quickly, resulting in a short half-life and potentially low oral bioavailability, which may necessitate frequent or high doses to achieve a therapeutic effect.[13] We utilize liver subcellular fractions, such as the S9 fraction (containing both microsomal and cytosolic enzymes), to evaluate both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic pathways.[14]
Protocol 1: Metabolic Stability in Liver S9 Fractions
This protocol details the measurement of a compound's disappearance over time when incubated with human and mouse liver S9 fractions.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the oxazolo[4,5-c]quinoline analog in DMSO.
-
S9 Fractions: Thaw pooled human liver S9 (HLS9) and mouse liver S9 (MLS9) on ice. Determine the protein concentration (typically provided by the vendor).
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a fresh, combined cofactor solution in 0.1 M phosphate buffer to initiate both Phase I and Phase II reactions. A typical solution contains: 10 mM NADPH, 5 mM UDPGA, 1 mM PAPS, and 25 mM GSH.[2]
-
-
Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add the S9 fraction (to a final protein concentration of 1 mg/mL) and the test compound (to a final concentration of 1-3 µM) to the phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS), such as diclofenac or another suitable compound.[2]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 4) to determine the peak area ratio of the parent compound to the internal standard.
-
Data Analysis and Interpretation:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. Plotting the natural logarithm of the percentage remaining versus time yields a slope (k).
-
Half-life (t½): Calculated as 0.693 / k. A t½ > 60 minutes is often considered indicative of high metabolic stability.[1][2]
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).
Table 1: Representative In Vitro Metabolic Stability Data
| Compound | Species | t½ (min) | % Remaining at 60 min | Intrinsic Clearance (µL/min/mg) | Classification |
| KB-1517 | Human | 185.3 | 81.9% | 3.7 | High Stability |
| Mouse | 183.4 | 67.2% | 3.8 | High Stability | |
| KB-1518 | Human | > 60 | ~90% | < 5.8 | High Stability |
| Mouse | > 60 | ~85% | < 5.8 | High Stability | |
| Propranolol | Human | ~15 | ~10% | ~46 | High Clearance |
Data adapted from studies on similar analogs for illustrative purposes.[1]
Diagram 1: In Vitro Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Metabolite Identification and CYP450 Phenotyping
Scientific Rationale: Once stability is established, the next logical step is to identify the major metabolic pathways and the specific enzymes involved. Metabolite identification (MetID) helps uncover potential pharmacologically active or toxic metabolites.[10] Cytochrome P450 (CYP) reaction phenotyping identifies the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2A6) responsible for a compound's Phase I metabolism.[11][15][16] This knowledge is crucial for predicting potential drug-drug interactions (DDIs), where co-administered drugs might compete for the same enzyme, altering exposure levels. For the parent quinoline structure, metabolism often involves enzymes like CYP2A6 and CYP2E1.[15][16]
Protocol 2: In Vitro Metabolite Identification
This protocol uses a similar setup to the stability assay but focuses on generating and detecting metabolites.
Step-by-Step Methodology:
-
Incubation: Follow the incubation procedure from Protocol 1, but consider using a slightly higher compound concentration (~5-10 µM) and a single, longer time point (e.g., 60 or 120 minutes) to maximize metabolite formation. Include a control incubation without NADPH to differentiate oxidative (Phase I) from non-oxidative metabolism.
-
Sample Analysis:
-
Process samples as described in Protocol 1.
-
Analyze the supernatant using a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[2]
-
Acquire data in full-scan mode to detect all potential metabolites.
-
Perform data-dependent MS/MS scans to acquire fragmentation spectra for the parent compound and any detected metabolites.[17]
-
-
Data Processing:
-
Use metabolite identification software to search the data for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -14 Da for N-demethylation).
-
Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug to confirm the structural relationship.[2][17] For oxazolo[4,5-c]quinoline analogs, primary metabolic pathways have been shown to involve N-oxidation and N-demethylation.[2][3]
-
Part 2: Definitive In Vivo Pharmacokinetic Studies
While in vitro assays provide critical early insights, in vivo studies in animal models are essential to understand the integrated ADME processes and determine a compound's true pharmacokinetic profile.[18] These studies are a prerequisite for advancing a compound into human clinical trials.[6][7]
Scientific Rationale: A single-dose PK study in a rodent model (e.g., mouse) following both intravenous (IV) and oral (PO) administration is the gold standard for preclinical characterization.[1][2] The IV dose allows for the determination of fundamental disposition parameters like clearance (CL) and volume of distribution (Vd), as the absorption phase is bypassed. The PO dose provides data on absorption characteristics (Cmax, Tmax) and, when compared to the IV data, allows for the calculation of absolute oral bioavailability (F%), a critical parameter for oral drug candidates.[1]
Protocol 3: Single-Dose Pharmacokinetic Study in Mice (IV & PO)
Step-by-Step Methodology:
-
Animal Handling and Dosing:
-
Use male ICR mice (or another appropriate strain), allowing for an acclimatization period. All procedures must follow approved animal care and use guidelines.
-
IV Administration: Administer the test compound (e.g., 5 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
PO Administration: Administer the test compound (e.g., 10 mg/kg) via oral gavage.[2]
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30-50 µL) from a small cohort of animals at each time point (e.g., 4 mice per time point).
-
Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Typical time points for PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store frozen at -80°C until analysis.
-
Protocol 4: Bioanalytical Quantification in Plasma by LC-MS/MS
Scientific Rationale: Accurate quantification of the drug in biological matrices is the foundation of reliable PK data.[19][20] LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and speed.[19] A protein precipitation sample preparation method is often sufficient and allows for high throughput.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and a set of calibration standards and quality controls (QCs) on ice.
-
To a 50 µL aliquot of plasma, add 150-200 µL of ice-cold acetonitrile containing the internal standard (IS).[2]
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed for 15 minutes to pellet the protein.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing a small amount of an acidifier like formic acid (0.1%) to improve peak shape and ionization.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the parent compound and IS using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion and a characteristic product ion for each analyte, ensuring high selectivity.
-
-
Data Analysis and Pharmacokinetic Calculations:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.
-
Quantify the unknown plasma samples using the regression equation from the calibration curve.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the mean plasma concentration-time data.
-
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC | Area Under the concentration-time Curve | Represents the total systemic drug exposure. |
| t½ | Terminal half-life | Time for plasma concentration to decrease by half; determines dosing interval. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes; indicates tissue penetration. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The systematic evaluation of pharmacokinetics and drug metabolism is indispensable in the development of oxazolo[4,5-c]quinoline analogs. The protocols and workflows detailed in this guide provide a robust framework for this characterization, starting from high-throughput in vitro screens for metabolic stability and metabolite identification to definitive in vivo pharmacokinetic studies. By integrating these assessments early and iteratively throughout the drug discovery process, researchers can make data-driven decisions to select and optimize candidates with the highest probability of clinical success. The distinct PK profiles observed even between close analogs, such as the high bioavailability of KB-1517 versus the low bioavailability of KB-1518, underscore the necessity of this empirical testing.[1][3] These foundational ADME findings are critical for guiding the continued development of this promising class of therapeutic agents.
References
-
Jeon, H., Jang, G., Ban, M. A., Son, S. H., Byun, Y., & Lee, K. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 17(9), 1153. [Link]
-
Reigh, G., McMahon, H., Ishizaki, M., Ohara, T., Shimane, K., Esumi, Y., Green, C., Tyson, C., & Ninomiya, S. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 2013–2019. [Link]
-
Metabolomics Core Facility, EMBL. (n.d.). Protocols used for LC-MS analysis. Retrieved from [Link]
-
Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (pp. 75-87). Springer. [Link]
-
Jeon, H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. [Link]
-
Jeon, H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PubMed. [Link]
-
Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]
-
Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]
-
Peng, Y., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. National Institutes of Health. [Link]
-
Peng, Y., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]
-
Hirayama, A., et al. (2016). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. PLoS ONE. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Al-Trawneh, S. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]
-
Allwood, J. W., et al. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Culeddu, N., & Piras, C. (2019). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Bioanalysis. [Link]
-
Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry. [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. [Link]
-
Rosato, E., et al. (n.d.). Synthesis of oxazolo[4,5‐c]quinolinone analogs with... ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies. [Link]
-
MDPI. (n.d.). Pharmaceutics | Free Full-Text | Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors | Notes. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Molecules. [Link]
-
Kumar, A., & Singh, R. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. [Link]
-
Lenin, S., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Kaczor, A. A., et al. (2019). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. [Link]
-
Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Retrieved from [Link]
-
Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I. Natural Product Reports. [Link]
-
Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon. [Link]
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Edlund, P. O., & Westerlund, D. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. [Link]
-
Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
-
Jampilek, J., et al. (2015). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Patel, J. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
-
Nowa, K., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][10][15]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kumar, S., & Kumar, V. (n.d.). Synthesis of triazolo[4,5‐c]quinoline derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. karger.com [karger.com]
- 8. rroij.com [rroij.com]
- 9. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. criver.com [criver.com]
- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the synthesis of 8-Fluorooxazolo[4,5-c]quinoline for higher yield
Welcome to the technical support center for the synthesis of 8-Fluorooxazolo[4,5-c]quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and achieve higher, more consistent yields of this important heterocyclic scaffold.
The oxazolo[4,5-c]quinoline core is a key pharmacophore found in many biologically active compounds, exhibiting potential as antibacterial and antituberculosis agents.[1] Achieving an efficient and high-yielding synthesis is therefore a critical step in the development of new therapeutic agents. This guide is structured to address specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and field-proven experience.
Common Synthetic Pathway Overview
A prevalent and adaptable route to substituted oxazolo[4,5-c]quinolines involves a multi-step sequence. This typically begins with the construction of a 5-(nitrophenyl)oxazole intermediate, followed by the reduction of the nitro group to an amine, and finally, a cyclization reaction to form the fused quinoline ring system. This approach offers flexibility in introducing various substituents.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?
Answer: Low yields in multi-step heterocyclic syntheses are common and can stem from several factors. A systematic approach is the most effective way to diagnose the issue.
-
Cause A: Purity of Reagents and Solvents.
-
Explanation: Impurities in starting materials, especially the initial aldehyde or Tosylmethylisocyanide (TosMIC), can lead to significant side product formation. Similarly, residual water in solvents can quench reagents or deactivate catalysts, particularly in the cyclization step. Many organic reactions are sensitive to moisture and oxygen.[2]
-
Solution:
-
Verify the purity of your starting materials using NMR or GC-MS. Recrystallize or purify them if necessary.
-
Always use anhydrous solvents, especially for the cyclization step. If you are using solvents from a bottle that has been opened multiple times, consider using a fresh bottle or drying the solvent using standard laboratory procedures.
-
If the reaction is suspected to be air-sensitive, employ an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
-
-
Cause B: Suboptimal Reaction Conditions (Time & Temperature).
-
Explanation: Each step has an optimal temperature and duration. For example, the initial oxazole formation may require reflux to proceed efficiently, while the final cyclization might be sensitive to high temperatures, leading to product decomposition.[3] Leaving a reaction for too long can also lead to the degradation of the desired product.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. Quench the reaction as soon as it reaches completion.[3]
-
Systematic Optimization: Run small-scale parallel reactions to screen different temperatures for the critical cyclization step (e.g., 80°C, 100°C, 120°C) to find the sweet spot between reaction rate and product stability.
-
-
-
Cause C: Inefficient Nitro Group Reduction.
-
Explanation: The reduction of the nitro group to an amine is a critical step. Incomplete reduction will result in a lower concentration of the necessary aniline precursor for the final cyclization, thus lowering the overall yield. The activity of reducing agents like iron or zinc powder can vary.
-
Solution:
-
Ensure the metal used for reduction (e.g., iron powder) is fresh and activated. Washing with dilute HCl can sometimes improve its reactivity.
-
Monitor the reduction carefully by TLC until all the nitro-containing starting material is consumed.
-
Alternative reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), can be cleaner and more efficient, though they require specialized equipment.
-
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing a major, inseparable impurity in my final product. How can I identify and prevent it?
Answer: The formation of stubborn impurities often points to a side reaction pathway becoming dominant.
-
Identification:
-
LC-MS: This is the most powerful tool. The mass of the impurity can provide immediate clues. For example, a mass corresponding to the dimer of your aniline intermediate suggests that self-condensation is occurring.
-
NMR Spectroscopy: If you can isolate a semi-pure sample, ¹H and ¹³C NMR can help elucidate the structure of the byproduct.
-
-
Prevention & Minimization:
-
Cause: Self-Condensation of the Aniline Intermediate. The 4-Fluoro-3-(oxazol-5-yl)aniline is an electron-rich aromatic amine and can potentially react with itself or other electrophiles present.
-
Solution: Use the aniline intermediate immediately in the next step without prolonged storage. When setting up the cyclization, consider adding the aniline solution slowly (dropwise) to the reaction mixture containing the aldehyde and catalyst. This keeps the instantaneous concentration of the aniline low and favors the desired bimolecular reaction.
-
-
Cause: Alternative Cyclization Pathways. Depending on the aldehyde used in the final step, regioselectivity issues can arise, leading to isomeric products that are difficult to separate.[4]
-
Solution: The choice of catalyst and solvent can strongly influence regioselectivity. Lewis acid catalysts like Cu(TFA)₂ or Brønsted acids can promote the desired cyclization.[4] A solvent screen (e.g., toluene, DMF, dioxane) may reveal conditions that favor the formation of the desired 8-fluoro isomer.
-
-
Question 3: My final cyclization reaction stalls and does not proceed to completion. What should I investigate?
Answer: A stalled reaction typically indicates an issue with the catalyst or a reaction equilibrium.
-
Cause: Catalyst Deactivation.
-
Explanation: Lewis acid catalysts can be sensitive to impurities from the previous step (e.g., residual base from a neutralization step). They can also be poisoned by certain functional groups.
-
Solution: Ensure the aniline intermediate is thoroughly purified before the cyclization step. If you suspect catalyst deactivation, adding a second portion of the catalyst midway through the reaction may help push it to completion.[3]
-
-
Cause: Reversible Reaction.
-
Explanation: Some cyclization reactions, like the Pictet-Spengler type, can be reversible. The formation of water as a byproduct can hydrolyze the intermediate imine or drive the equilibrium backward.
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can sequester the water byproduct and drive the reaction forward.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control in this synthesis? A: The two most critical points are the purity of the 4-Fluoro-3-(oxazol-5-yl)aniline intermediate and the conditions of the final cyclization step. Temperature, catalyst choice, and exclusion of moisture are paramount for achieving high yield and purity in the final ring-closing reaction.
Q: How does the 8-fluoro substituent affect the synthesis? A: The fluorine atom is a moderately deactivating, ortho-para directing group. Its electron-withdrawing nature can make the final electrophilic aromatic substitution (the cyclization step) more challenging compared to an unsubstituted analogue. This may necessitate slightly higher temperatures or a more active catalyst system to achieve good conversion.
Q: What analytical techniques are recommended for monitoring the reaction? A:
-
Thin Layer Chromatography (TLC): Essential for routine, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly recommended for confirming the mass of the desired product at each stage and for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the final product and any isolated intermediates.
Q: Are there alternative, potentially higher-yielding routes to this scaffold? A: Yes, the field of quinoline synthesis is vast. Modern methods include transition metal-catalyzed C-H activation and oxidative annulation strategies.[5] For instance, a reductive heterocyclization starting from a 3-(nitrophenyl)isoxazole derivative could be an alternative approach to form the quinoline-4-amine core in a single reductive step.[6] These advanced methods may offer higher efficiency but might require more specialized catalysts and optimization.
Optimized Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar oxazolo[4,5-c]quinolines and are provided as a starting point for optimization.[7]
Step 1: Synthesis of 5-(2-Fluoro-5-nitrophenyl)oxazole
-
To a stirred solution of 2-Fluoro-5-nitrobenzaldehyde (1 eq.) and Tosylmethylisocyanide (TosMIC, 1.2 eq.) in methanol, add potassium carbonate (K₂CO₃, 2 eq.).
-
Reflux the mixture for 6-8 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Pour the residue into cold water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 15% ethyl acetate in hexane) to yield the title compound.
Step 2: Synthesis of 4-Fluoro-3-(oxazol-5-yl)aniline
-
To a solution of 5-(2-Fluoro-5-nitrophenyl)oxazole (1 eq.) in methanol or ethanol, add iron powder (Fe, 10 eq.) followed by concentrated hydrochloric acid (HCl, 0.1 eq.) or acetic acid.
-
Stir the reaction mixture vigorously at 60-70°C for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with methanol.
-
Evaporate the solvent. Dilute the residue with water and neutralize carefully with aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude aniline is often used directly but can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound (via Pictet-Spengler type reaction)
-
In a flask equipped with a condenser, dissolve the 4-Fluoro-3-(oxazol-5-yl)aniline (1 eq.) and the desired aldehyde (1.1 eq.) in an anhydrous solvent (e.g., toluene or 1,2-dichloroethane).
-
Add the catalyst, such as copper(II) trifluoroacetate (Cu(TFA)₂, 10 mol%).
-
Heat the reaction to 80-120°C and stir until the aniline is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final this compound.
Table 1: Key Parameter Optimization
| Parameter | Step 1 (Oxazole Formation) | Step 2 (Reduction) | Step 3 (Cyclization) | Rationale |
| Temperature | Reflux (65-80°C) | 60-70°C | 80-120°C | Balance reaction rate with potential for side reactions/decomposition. |
| Solvent | Methanol | Methanol / Ethanol | Toluene / Dichloroethane | Solvent choice affects solubility and can be critical for azeotropic water removal in Step 3. |
| Catalyst | Base (K₂CO₃) | Acid (HCl) | Lewis Acid (Cu(TFA)₂) | Each step requires a specific type of catalysis for optimal performance. |
| Atmosphere | Ambient | Ambient | Inert (N₂ or Ar) | The cyclization step is often the most sensitive to air and moisture. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. r/Chempros. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]
-
Anonymous. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. Available from: [Link]
-
Thakur, G.S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Abdel-Wahab, B.F., et al. (2009). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. Available from: [Link]
-
Kaczor, A.A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]
-
ResearchGate. Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics. Available from: [Link]
-
ResearchGate. Synthesis of triazolo[4,5‐c]quinoline derivatives. Available from: [Link]
-
Talaat, N., et al. (2022). Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
- Google Patents. Purification method of 8-hydroxyquinoline crude product.
-
Kunin, A.A., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. ACS Combinatorial Science. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their quinoline synthesis experiments. As a cornerstone reaction in heterocyclic chemistry, the Friedländer synthesis offers a direct path to highly functionalized quinolines. However, its success is contingent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and enhance the efficiency of your syntheses.
Understanding the Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group, typically catalyzed by an acid or a base, to form a quinoline.[1][2] The reaction proceeds through an initial aldol condensation followed by a cyclodehydration reaction.[1]
Reaction Mechanism
There are two generally accepted mechanisms for the Friedländer synthesis. The predominant pathway is influenced by the specific reactants and reaction conditions.[3]
-
Aldol Condensation First: The 2-amino-substituted carbonyl compound reacts with the second carbonyl compound in a rate-limiting aldol addition. The resulting adduct then undergoes rapid cyclization and dehydration to form the quinoline ring.[4]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the second carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final quinoline product.[3]
Caption: The two primary mechanistic pathways for the Friedländer quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Friedländer synthesis.
Q1: My reaction yield is consistently low or zero. Where should I start troubleshooting?
Low yield is the most common complaint and can stem from multiple factors. A systematic approach is crucial for identifying the root cause.
Initial Checks:
-
Purity of Starting Materials: Ensure your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are pure. Impurities can inhibit the catalyst or lead to side reactions. Recrystallize or chromatograph starting materials if their purity is questionable.
-
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is simply slow and needs more time, or if it has stalled.
-
Stoichiometry: While a 1:1 ratio is often the starting point, a slight excess (1.2 equivalents) of the α-methylene compound can sometimes improve yields, especially if it is volatile or prone to self-condensation.[5]
Caption: A systematic workflow for troubleshooting low yields in the Friedländer synthesis.
Q2: My reaction is not working. Should I use an acid or a base catalyst? What are my options?
The choice between an acid or base catalyst is substrate-dependent, and there is no universal solution.[1] Traditional methods often use strong acids like H₂SO₄ or bases like KOH at high temperatures.[1][6] However, modern catalysis offers a broader and often milder range of options.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | p-TsOH, TFA, H₂SO₄[3] | Readily available, inexpensive. | Harsh conditions, potential for side reactions and charring.[1] |
| Lewis Acids | ZnCl₂, FeCl₃, Nd(NO₃)₃·6H₂O[3][5] | Milder conditions, can improve yields and selectivity.[5] | Can be moisture-sensitive, may require inert atmosphere. |
| Bases | KOH, KOtBu, DBU, Piperidine[1] | Effective for specific substrates. | Can promote self-condensation (aldol) of the ketone reactant.[1] |
| Heterogeneous | Nafion, Zeolites, Fe₃O₄@SiO₂/ZnCl₂[1][7] | Easy to remove from reaction, recyclable, often milder.[7] | May have lower activity than homogeneous catalysts. |
| Organocatalysts | Chiral Phosphoric Acid[1] | Can induce stereoselectivity. | Can be expensive. |
| Other | Iodine (I₂) | Mild, efficient, and cost-effective. | Requires a quenching step during workup. |
Expert Insight: If a strong base is causing significant aldol condensation byproducts from your ketone, consider switching to a Lewis acid or an iodine-catalyzed system.[1] For large-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.[1]
Q3: I'm observing multiple products or significant side reactions. What is happening?
The most common side reaction, especially under basic conditions, is the self-condensation of the α-methylene ketone.
Mitigation Strategies:
-
Use an Imine Analog: To circumvent the aldol side reaction, you can use the imine analog of the o-aminoaryl aldehyde/ketone.[1]
-
Change Catalyst: Switch from a base to an acid catalyst (like p-TsOH) or a milder Lewis acid catalyst.[3]
-
Control Temperature: Traditional methods often require high heat (150-220°C), which can promote side reactions. Modern catalysts, such as neodymium(III) nitrate, can allow the reaction to proceed at room temperature, significantly reducing byproduct formation.[5]
-
Regioselectivity Issues: When using unsymmetrical ketones, you may get a mixture of regioisomers. This is a known challenge.[1] Introducing a bulky substituent on one side of the ketone can sterically direct the reaction to favor one isomer. Alternatively, specialized catalysts or using a phosphoryl group on the α-carbon of the ketone can improve regioselectivity.[1]
Q4: How does my choice of solvent affect the reaction?
Solvent choice can dramatically impact yield. There is a growing trend towards using greener solvents or solvent-free conditions.
| Solvent Type | Examples | Impact on Reaction |
| Aprotic Polar | DMF, DMSO | Good for dissolving a wide range of reactants, but can be difficult to remove. |
| Aprotic Non-Polar | Toluene, Chlorobenzene | Often used for base-mediated reactions.[1] |
| Protic | Ethanol, Methanol | Common, inexpensive, and effective for many systems, especially with Lewis acid catalysts.[5] |
| Water | H₂O | An excellent "green" solvent. Some catalyst-free protocols show excellent yields in water at elevated temperatures (e.g., 70°C).[8] |
| Solvent-Free | None | Environmentally friendly, can lead to very fast reaction times, especially with microwave irradiation.[1][7] |
Expert Insight: Don't underestimate the power of water as a solvent. For many substrates, heating in water without any catalyst can provide excellent yields and simplifies purification, as the product often precipitates upon cooling.[8] Solvent-free conditions catalyzed by iodine or p-toluenesulfonic acid are also highly effective and environmentally benign alternatives.[1]
Key Experimental Protocols
Here are two validated protocols that address common yield issues by using alternative catalytic systems.
Protocol 1: Iodine-Catalyzed Friedländer Annulation
This protocol uses molecular iodine as a mild and efficient catalyst, avoiding harsh acidic or basic conditions.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C, with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Catalyst-Free Friedländer Synthesis in Water
This protocol is an example of a green chemistry approach that eliminates the need for both a catalyst and an organic solvent.[8]
Materials:
-
2-aminobenzaldehyde (1.0 mmol)
-
Ketone or malononitrile (1.2 mmol)
-
Deionized water (5 mL)
-
Ethyl acetate (for extraction, if needed)
Procedure:
-
In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone or malononitrile (1.2 mmol).
-
Add 5 mL of deionized water to the flask.
-
Heat the mixture to 70°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
References
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
-
Thirupathi, G., & Loka, S. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2). Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]
-
Química Orgánica. (n.d.). Friedlander quinoline synthesis. Available at: [Link]
-
Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Available at: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]
-
Cheng, C.-C., & Yan, S.-J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Preparations and Procedures International, 14(5), 343-348. Available at: [Link]
-
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Available at: [Link]
-
ResearchGate. (2009). Recent Advances in the Friedländer Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Purification Strategies for Crude 8-Fluorooxazolo[4,5-c]quinoline
Welcome to the technical support center for the purification of 8-Fluorooxazolo[4,5-c]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, reagents, and side-products from competing reactions. For instance, if you are using a Skraup synthesis or a related cyclization method, you might encounter regioisomers, partially cyclized intermediates, or over-oxidized byproducts.[1] It is crucial to obtain analytical data (e.g., LC-MS, ¹H NMR) of your crude material to identify the specific impurities present before selecting a purification strategy.
Q2: Which purification technique is generally the most effective for this compound?
A2: The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization is an excellent and scalable first-pass purification method if your compound is a solid and you can identify a suitable solvent system where the solubility of the product and impurities differ significantly with temperature.[2]
-
Column chromatography (flash or preparative) is a versatile technique for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for final polishing steps or for separating very closely related impurities.[3][4]
Q3: My this compound is a solid, but it won't crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors. If your compound oils out, it may be due to supersaturation or the presence of impurities that inhibit crystal lattice formation. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. If these methods fail, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.
Q4: My compound streaks on the TLC plate during method development for column chromatography. How can I fix this?
A4: Streaking of nitrogen-containing heterocycles like this compound on silica gel TLC plates is a common issue. This is often due to the basic nature of the compound interacting with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent can often resolve this issue by neutralizing the acidic sites on the silica gel.
II. Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific purification challenges.
A. Recrystallization Troubleshooting
Scenario 1: Low recovery of crystalline product.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.
-
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of recrystallization solvent. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Protocol: Ensure the solution is cooled slowly to maximize crystal formation and then thoroughly chilled in an ice bath before filtration.
-
Mother Liquor Recovery: Concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization to recover more product.
-
Scenario 2: Oiling out instead of crystallization.
-
Possible Cause: The solution is supersaturated, cooled too quickly, or significant impurities are present.
-
Troubleshooting Steps:
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.
-
B. Column Chromatography Troubleshooting
Scenario 3: Poor separation of the product from a closely eluting impurity.
-
Possible Cause: The chosen eluent system does not provide sufficient selectivity for the separation.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
Change Solvent Polarity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or vice versa. Different solvents can offer different selectivities.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for challenging separations of heterocyclic compounds, consider alternative stationary phases like alumina (basic or neutral) or reversed-phase (C18) silica.
-
Column Loading: Overloading the column can lead to band broadening and poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
-
Scenario 4: The compound is not eluting from the column.
-
Possible Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, you may need to use a highly polar mobile phase such as dichloromethane/methanol with a small amount of ammonia.
-
Check for Decomposition: It is possible the compound is decomposing on the silica gel. To test for this, spot your compound on a TLC plate, let it sit for a period, and then elute it to see if any new spots have appeared.[5] If decomposition is occurring, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base.
-
C. Preparative HPLC Troubleshooting
Scenario 5: Poor peak shape (tailing or fronting) in preparative HPLC.
-
Possible Cause:
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Secondary Interactions: Interactions between the basic nitrogen of the quinoline ring and residual silanol groups on the stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound and thus its retention and peak shape.
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Mobile Phase Additives: For basic compounds like this compound, adding a modifier to the mobile phase can significantly improve peak shape.
-
Acidic Modifier: Adding a small amount of formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate the basic nitrogen, leading to more symmetrical peaks in reversed-phase chromatography.[6][7]
-
Basic Modifier: In normal-phase chromatography, adding a small amount of a base like triethylamine can improve peak shape.
-
-
Optimize pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic state.
-
Scenario 6: Low recovery after preparative HPLC.
-
Possible Cause:
-
Compound Precipitation: The compound may be precipitating on the column or in the collection tubes if the mobile phase composition changes abruptly during fraction collection.
-
Incomplete Elution: The compound may not have fully eluted from the column.
-
Decomposition: The compound may be unstable under the HPLC conditions.
-
-
Troubleshooting Steps:
-
Solubility in Mobile Phase: Ensure your compound is soluble in the mobile phase throughout the gradient.
-
Post-Run Column Wash: After your run is complete, wash the column with a strong solvent to ensure all of the compound has eluted.
-
Assess Stability: Collect a small fraction and re-inject it to see if any degradation has occurred. If the compound is unstable, consider using a different mobile phase or a shorter run time.
-
III. Experimental Protocols & Data
A. Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to ensure you are using the minimum amount necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
B. Protocol 2: Flash Column Chromatography
-
TLC Method Development: Develop a TLC method that provides good separation of your product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Technique | Typical Solvent Systems | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane | >98% (if successful) | Scalable, cost-effective | Not suitable for all compounds, can have low recovery |
| Flash Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 95-99% | Versatile, good for moderate quantities | Can be time-consuming, requires solvent |
| Preparative HPLC | Acetonitrile/Water with 0.1% Formic Acid (Reversed-Phase) | >99% | High resolution, automated | Expensive, limited sample capacity |
IV. Visual Workflows
A. General Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
B. Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
V. References
Sources
- 1. iipseries.org [iipseries.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. Purification [chem.rochester.edu]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Fluorooxazolo[4,5-c]quinoline
Welcome to the technical support guide for 8-Fluorooxazolo[4,5-c]quinoline. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome the solubility challenges frequently encountered with this class of compounds in aqueous buffers. Our goal is to ensure the reliability and reproducibility of your experimental data by addressing solubility issues head-on.
Section 1: Understanding the Molecule - The "Why" Behind the Problem
This compound belongs to a class of nitrogen-containing heterocyclic aromatic compounds. Its structure, characterized by a fused multi-ring system, is largely planar and hydrophobic, which inherently limits its solubility in water.
Furthermore, the quinoline core contains a nitrogen atom that can act as a weak base. The parent compound, quinoline, has a pKa of approximately 4.9.[1] This means that at a pH below its pKa, the nitrogen atom can become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[2][3][4][5][6] Conversely, at neutral or alkaline pH, the molecule remains uncharged and is significantly less soluble.
The key to solubilizing this compound is to either protonate it through pH manipulation or to use formulation strategies that mitigate its hydrophobic nature.
Caption: A step-by-step decision tree for solubilizing your compound.
Section 4: Detailed Protocols & Data
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Bring the vial of this compound and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 5 mg of a compound with MW=214.18 g/mol to make a 20 mM stock, add 1.167 mL of DMSO).
-
Add the calculated volume of DMSO directly to the vial containing the compound. [7]4. Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect to ensure all solid material has dissolved.
-
Aliquot into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption by DMSO. Store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Screening by pH Adjustment
This protocol is the most critical first step. The goal is to find the highest pH at which the compound remains soluble at your desired final concentration.
-
Prepare a set of buffers (e.g., Phosphate or Acetate buffers) at various pH points, such as pH 7.4, 6.5, 5.5, and 4.5.
-
Determine the required dilution factor. For example, to achieve a 20 µM final concentration from a 20 mM stock, the dilution factor is 1:1000.
-
In a microcentrifuge tube, add 999 µL of your first buffer (e.g., pH 7.4).
-
While vortexing the buffer, add 1 µL of the 20 mM DMSO stock solution. Crucially, add the stock solution drop-wise into the vortexing buffer, not the other way around, to ensure rapid mixing and prevent localized high concentrations that cause precipitation.
-
Let the solution sit for 15-30 minutes at room temperature.
-
Visually inspect for any signs of precipitation.
-
Repeat steps 3-6 for each of the lower pH buffers.
-
If your assay can tolerate a lower pH, use the buffer with the highest pH that keeps your compound fully dissolved.
Protocol 3: Using Co-solvents and Excipients
If pH adjustment is not feasible or sufficient, these methods can be employed. Always perform control experiments to ensure the co-solvent or excipient does not interfere with your assay.
A. Co-solvents: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds. [][9]
| Co-Solvent | Typical Starting % (v/v) | Max % in Cell Assays (General) | Notes |
|---|---|---|---|
| DMSO | < 1% | 0.1% - 0.5% [10][11][12][13][14] | Included from stock. Be mindful of total concentration. |
| Ethanol | 1% - 5% | Varies, often up to 1-2% | Can affect enzyme activity and cell membranes. |
| PEG-400 | 2% - 10% | Generally well-tolerated | A polymer, can increase viscosity. |
| Propylene Glycol | 2% - 10% | Varies | Common in pharmaceutical formulations. |
B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [15][16]They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and forming a soluble complex. [17][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. [19]
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water).
-
Prepare your final aqueous buffer containing a working concentration of HP-β-CD (e.g., 1-5 mM).
-
Add your DMSO stock of this compound to the HP-β-CD-containing buffer, following the vortexing dilution method described in Protocol 2. The compound will partition into the hydrophobic core of the cyclodextrin, enhancing its apparent solubility.
References
- Al-Ghazali, M., Al-Hamidi, H., & Park, Y. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Quinoline. (n.d.). mVOC 4.0.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Al-Ghazali, M., Al-Hamidi, H., & Park, Y. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- pH and solubility. (n.d.). Khan Academy.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Does pH affect solubility?. (2023).
- The Effect of pH on Solubility. (n.d.). Chemistry Steps.
- How does pH affect solubility?. (2025). askIITians.
- DMSO usage in cell culture. (2023). LifeTein peptide.
- Does anyone know how pH affects solubility?. (2021). Reddit.
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. (2016).
- DMSO in cell based assays. (2025). Scientist Solutions.
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. (2014).
- DMSO stock prepar
- Maximum DMSO concentration in media for cell culture?. (2023). Reddit.
- Making a stock solution for my drug using DMSO. (2013). General Lab Techniques.
- How to make Dimethyl sulfoxide (DMSO)
- pH Adjustment and Co-Solvent Optimiz
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
- How to dissolve small inhibitor molecules for binding assay?. (2013).
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Khan Academy [khanacademy.org]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. mdpi.com [mdpi.com]
Improving the stability of 8-Fluorooxazolo[4,5-c]quinoline in DMSO stock solutions
Welcome to the technical support guide for ensuring the stability of 8-Fluorooxazolo[4,5-c]quinoline in Dimethyl Sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I've noticed my this compound stock solution in DMSO is developing a yellow-brown tint and showing new peaks in my LC-MS analysis. What is happening?
This is a classic indicator of compound degradation. The appearance of color suggests the formation of new chromophores, which often arise from oxidation or the formation of highly conjugated ring-opened structures.[1] Quinolines and their derivatives are known to be susceptible to color changes upon degradation, especially when exposed to light and air.[1] The new peaks in your liquid chromatography-mass spectrometry (LC-MS) analysis confirm the presence of new chemical entities, which could be isomers, degradants, or adducts.
The stability of any compound in a DMSO stock solution is not guaranteed and depends heavily on the compound's specific structure and the storage conditions.[2] Even at low temperatures, degradation can occur over time.[3]
Q2: What are the most probable degradation pathways for this compound in a DMSO stock solution?
Based on the core structure—a quinoline fused with an oxazole ring and substituted with a fluorine atom—we can postulate several likely degradation pathways. These are primarily driven by hydrolysis and oxidation, which can be influenced by trace amounts of water and oxygen in the DMSO.[4][5]
Postulated Degradation Pathways:
-
Hydrolysis of the Oxazole Ring: Oxazole rings can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be initiated by trace impurities or water absorbed by the hygroscopic DMSO.[6] This would lead to the opening of the oxazole ring to form an amide derivative.
-
N-Oxidation of the Quinoline Core: The nitrogen atom in the quinoline ring system is a common site for oxidation, forming an N-oxide. This is a well-documented metabolic pathway for nitrogen-containing heterocyclic compounds and can occur chemically in solution.[7][8]
-
Hydrolytic Defluorination: While the C-F bond on an aromatic ring is generally strong, nucleophilic aromatic substitution can occur, particularly if the ring is activated. Research has shown that DMSO can act as a catalyst for the hydrolysis of halogenated quinolines, where water in the solvent attacks the halogenated position.[9][10] This would replace the fluorine atom with a hydroxyl group, forming 8-Hydroxyoxazolo[4,5-c]quinoline.
Caption: Experimental workflow for assessing compound stability in DMSO.
See the Protocols section below for a detailed, step-by-step guide on how to execute this stability study.
Q5: Are there alternative solvents I should consider if my compound is fundamentally unstable in DMSO?
While DMSO is a universal solvent, it is not always the best choice for long-term storage. [11][12]If degradation is rapid and unavoidable, consider these alternatives:
-
Store as a Dry Powder: This is the most stable format. Weigh out small amounts for fresh preparation before each experiment. This is the gold standard for preserving compound integrity. [12]* Dimethylformamide (DMF): DMF is another polar aprotic solvent. However, it can also participate in hydrolysis and has its own stability issues. [9]A stability study in DMF would be required.
-
Ethanol or other Alcohols: For some compounds, ethanol can be a suitable solvent. However, be aware of potential esterification reactions if your compound has carboxylic acid moieties.
-
Aqueous Buffers (for immediate use): If the compound is soluble and stable in an aqueous buffer for the duration of an experiment, this is preferable to adding a potentially reactive organic solvent to a biological system. However, these solutions are generally not suitable for long-term storage due to microbial growth and accelerated hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Precipitate forms after thawing. | 1. Compound has low solubility at lower temperatures. 2. Water was introduced, reducing solubility. 3. Compound degraded into a less soluble product. | 1. Warm the vial to 37°C and vortex gently to redissolve. 2. Centrifuge the vial before opening to pellet any precipitate. 3. Check purity of the supernatant via LC-MS. 4. Consider storing at a lower concentration. [12] |
| Assay results are inconsistent over time. | 1. Compound is degrading in the stock solution. 2. Inaccurate pipetting from a non-homogenous (partially frozen/precipitated) stock. | 1. Perform a stability study (see Protocol 2). 2. Always ensure the stock solution is fully thawed and mixed before use. 3. Switch to preparing fresh solutions or using new single-use aliquots for each experiment. [2] |
| Stock solution color changes. | 1. Oxidation of the compound. 2. Light-induced degradation. | 1. Purge the vial headspace with nitrogen/argon before sealing. 2. Store aliquots in amber vials to protect from light. [1] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
-
Preparation: Place the vial of solid this compound and a bottle of new, anhydrous DMSO inside a nitrogen-filled glove box or glove bag. Allow them to equilibrate to the internal atmosphere for 20 minutes.
-
Calculation: Calculate the volume of DMSO required to achieve the desired molar concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) may be used if necessary.
-
Aliquoting: Immediately dispense the solution into single-use, appropriately labeled amber glass vials. Fill each vial to minimize the headspace.
-
Inerting: Before sealing each aliquot, gently flush the headspace with nitrogen or argon gas.
-
Storage: Tightly cap the aliquots and store them in a labeled box at -80°C.
Protocol 2: Short-Term Stability Study via HPLC/LC-MS
-
Stock Preparation: Prepare a 10 mM stock solution of your compound in anhydrous DMSO following Protocol 1.
-
Time Zero (T=0) Analysis:
-
Immediately take an aliquot of the freshly prepared stock.
-
Prepare a sample for analysis by diluting it to a suitable concentration (e.g., 10 µM) in your mobile phase or a compatible solvent.
-
Inject the sample onto your HPLC/LC-MS system.
-
Record the peak area and purity of the main compound peak. This is your 100% reference value. [13]3. Sample Storage:
-
Create multiple, identical aliquots of the stock solution.
-
Store sets of these aliquots under different conditions you wish to test (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 3 days, 7 days, 14 days, 30 days), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature and centrifuge briefly.
-
Prepare and analyze the samples exactly as you did for the T=0 analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the remaining percentage of the parent compound relative to its peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics and determine the acceptable storage window for your experimental needs.
-
By implementing these rigorous handling protocols and proactively assessing the stability of your this compound solutions, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Schwarz, G., & Lingens, F. (1998). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]
-
Kozik, V., Engeloch, C., Bleicher, K., & Noeske, T. (2011). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 16(6), 635-641. [Link]
-
ResearchGate. (2017). Possible degradation pathway of quinoline. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]
-
MediMush. (2024). Post Key-points For Handling Dimethyl sulfoxide Storage and Stability. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Kozik, V. S. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(5), 446-452. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]
-
de Souza, M. V. N., & Sa, M. M. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4811. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
ResearchGate. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
Lee, J., Kim, T. H., Lee, S., & Kim, D. H. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 15(9), 2296. [Link]
-
Gershon, H., & Clarke, D. D. (2001). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Chemistry Faculty Publications. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
ResearchGate. (2001). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. [Link]
-
ResearchGate. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Pictet-Spengler Quinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on its application in quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cyclization for the construction of quinoline and tetrahydroquinoline frameworks. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to help you navigate experimental challenges and optimize your synthetic outcomes.
Section 1: Core Principles & Reaction Mechanism
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline.[1] While traditionally used for isoquinoline and β-carboline synthesis, its principles are adaptable for constructing the quinoline core, typically through a modified approach often referred to as the aza-Pictet-Spengler reaction.
The fundamental driving force is the formation of a highly electrophilic iminium ion under acidic conditions, which is then attacked by the electron-rich aryl ring.[2] The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups enhance reactivity, often allowing for milder reaction conditions.[3][4] Conversely, electron-withdrawing groups can hinder or prevent cyclization, requiring harsher conditions like strong acids and elevated temperatures.[2]
Generalized Mechanism
The reaction proceeds through several key steps:
-
Imine Formation: The amine of the β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone.
-
Dehydration & Iminium Ion Formation: Under acidic catalysis, the resulting hemiaminal dehydrates to form a Schiff base, which is then protonated to generate a highly reactive iminium ion.[5]
-
Intramolecular Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization. This is typically the rate-determining step.[6][7]
-
Rearomatization: The resulting carbocation intermediate is quenched by deprotonation, restoring aromaticity and yielding the final tetrahydroquinoline product.[7]
Caption: Figure 1: Generalized Pictet-Spengler Mechanism
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary difference between synthesizing a tetrahydroisoquinoline and a tetrahydroquinoline via the Pictet-Spengler reaction? A1: The classical Pictet-Spengler reaction uses a β-phenylethylamine to generate a tetrahydroisoquinoline. To synthesize a tetrahydroquinoline, the starting material must be an aminophenyl-ethylamine or a related analogue that allows for the formation of the quinoline ring system. This is often referred to as an aza-Pictet-Spengler variant.
Q2: Which type of acid catalyst is best for my reaction? A2: The choice depends on your substrate's sensitivity and reactivity.
-
Brønsted Acids (e.g., HCl, TFA, p-TsOH): These are the traditional choice. Trifluoroacetic acid (TFA) is effective but can be harsh. For sensitive substrates, milder acids are preferable.[8]
-
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃): These can be highly effective, especially for less reactive aromatic systems, by strongly activating the carbonyl group.[8]
-
Milder/Greener Conditions: For highly activated systems or substrates with acid-labile groups, phosphate buffers or even enzymatic catalysts can be employed.[6][9]
Q3: My starting amine is expensive. Should I use an excess of the aldehyde? A3: Yes, using a slight excess of the carbonyl compound (typically 1.1 to 1.5 equivalents) is a common strategy to ensure the complete consumption of the valuable amine starting material.[3]
Q4: Can this reaction be performed under anhydrous conditions? A4: While the reaction generates water, starting under anhydrous conditions is often beneficial, especially in aprotic solvents. Using a stable formaldehyde source like 1,3,5-trioxane can provide anhydrous formaldehyde in situ.[10] Water can sometimes interfere with Lewis acid catalysts or alter reaction equilibria.
Section 3: In-Depth Troubleshooting Guide
This guide addresses specific experimental failures in a systematic, cause-and-effect format.
Problem 1: Low to No Product Yield
Your reaction shows significant unreacted starting material or a complex mixture with no clear product spot on TLC/LC-MS.
Caption: Figure 2: Troubleshooting Low Yield
Causality & Solutions:
-
Inadequate Catalyst Activity: The iminium ion is not forming efficiently.
-
Reasoning: The acid catalyst may be too weak, used in insufficient quantity, or poisoned by impurities.
-
Solution: Increase the loading of your current acid catalyst. If yields do not improve, switch to a stronger acid. For example, if p-TsOH fails, try TFA. If Brønsted acids are ineffective, screen a Lewis acid like BF₃·OEt₂.
-
-
Poor Nucleophilicity of the Aromatic Ring: The intramolecular cyclization step is failing.
-
Reasoning: Electron-withdrawing groups on the aryl ring significantly slow down or prevent the electrophilic attack.
-
Solution: This is an intrinsic substrate limitation. Harsher conditions are required. Refluxing in a strong acid like concentrated HCl or even a superacid may be necessary to force the cyclization.[2]
-
-
Suboptimal Temperature or Solvent: The reaction kinetics are too slow under the current conditions.
-
Reasoning: The activation energy for the cyclization is not being met. Solvent choice also affects solubility and reaction rates.
-
Solution: If the reaction is running at room temperature, increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while monitoring for decomposition.[11] Screen different solvents; while protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields.
-
Problem 2: Formation of Multiple Products or Significant Side Products
Your reaction yields a mixture of products, including potential isomers or unexpected byproducts.
Causality & Solutions:
-
Oxidation of the Product: The desired tetrahydroquinoline is converting to a dihydroquinoline or the fully aromatic quinoline.
-
Reasoning: This is common when reactions are run at high temperatures for extended periods, especially if exposed to air.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Reduce the reaction temperature and time, even if it means accepting a slightly lower conversion rate.
-
-
Formation of Stereoisomers (cis/trans): For chiral starting materials, a mixture of diastereomers is obtained.
-
Reasoning: The stereochemical outcome of the Pictet-Spengler reaction can be highly sensitive to reaction conditions. Kinetic control (lower temperatures) often favors one isomer (e.g., cis), while thermodynamic control (higher temperatures, longer reaction times) can lead to equilibration and favor the more stable isomer (e.g., trans).[2][12]
-
Solution: To favor the kinetically controlled product, run the reaction at a lower temperature (e.g., 0 °C or -20 °C). To obtain the thermodynamically favored product, run the reaction at a higher temperature to allow for equilibration. The choice of solvent can also dramatically influence the diastereomeric ratio.[13]
-
-
Competing Side Reactions: Functional groups on your substrates are undergoing undesired reactions.
-
Reasoning: Highly acidic conditions can catalyze side reactions on sensitive groups (e.g., phenols, esters).
-
Solution: If your substrate has sensitive functionalities, consider protecting them before the Pictet-Spengler reaction. Alternatively, use milder catalytic systems to avoid their degradation.
-
Section 4: Reference Protocols & Methodologies
Experimental Workflow: A General Overview
Caption: Figure 3: General Experimental Workflow
Reference Protocol: Synthesis of a Tetrahydroquinoline Derivative
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted aminophenyl-ethylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the desired aldehyde (1.2 eq) to the solution. Stir for 5 minutes.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction's progress by TLC or LC-MS. If no significant conversion is observed, gently heat the reaction to 40 °C.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tetrahydroquinoline product.
Table 1: Comparison of Common Acid Catalysts & Conditions
| Catalyst | Typical Loading | Solvent(s) | Temperature | Key Considerations |
| TFA | 1.1 - 2.0 eq | DCM, Toluene | 0 °C to Reflux | Highly effective but can cause degradation of sensitive substrates.[2] |
| HCl | Catalytic to conc. | Protic (MeOH, EtOH) | RT to Reflux | Classic, strong acid conditions. May require high temperatures.[2] |
| p-TsOH | 0.1 - 1.0 eq | Toluene, DCM | RT to Reflux | Solid, easy-to-handle Brønsted acid; often requires heating. |
| BF₃·OEt₂ | 1.1 - 1.5 eq | DCM, Acetonitrile | -20 °C to RT | Powerful Lewis acid for unreactive substrates; moisture sensitive. |
| Phosphate Buffer | Buffer System | Water, co-solvents | RT | Mimics physiological conditions; ideal for highly reactive/sensitive substrates.[6] |
Section 5: References
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Molecules. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
YouTube. (2022). Pictet-Spengler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthetic versus enzymatic pictet-spengler reaction: An overview. Retrieved from [Link]
-
ResearchGate. (2017). Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. Retrieved from [Link]
-
PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2016). Influence of reaction conditions on products of the Pictet–Spengler condensation. Retrieved from [Link]
-
MDPI. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Effect of temperature on Pictet-Spengler reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Aaltodoc. (2020). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]
-
Organic Reactions. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. m.youtube.com [m.youtube.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Oxazoloquinoline Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of oxazoloquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to anticipate and overcome the challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production of this important class of heterocyclic compounds.
Introduction: The Leap from Benchtop to Production
The synthesis of oxazoloquinoline derivatives, while often straightforward at the laboratory scale, presents a unique set of challenges during scale-up. Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor. This guide will address these complexities, focusing on the practical aspects of reaction control, purification, and safety to ensure a robust and scalable synthetic process.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Conditions
Question 1: We are observing a significant decrease in yield for our oxazoloquinoline synthesis upon scaling up from a 1 g to a 100 g scale. What are the likely causes?
A drop in yield during scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale. These include:
-
Inefficient Heat Transfer: Exothermic or endothermic reactions that are easily managed at a small scale can lead to poor temperature control in a larger reactor. This can result in the formation of byproducts or decomposition of the desired product. Ensure your reactor is equipped with an appropriate heating/cooling system and that the solvent volume allows for efficient thermal regulation.
-
Mass Transfer Limitations: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The efficiency of stirring is critical. What works for a small flask may be insufficient for a large reactor. Consider the geometry of the reactor and the type of agitator.
-
Extended Reaction Times: Slower rates of heating and cooling at scale can prolong the overall reaction time, potentially leading to the degradation of sensitive intermediates or products. It is crucial to monitor the reaction progress closely using in-process controls (e.g., TLC, LC-MS, or HPLC).
-
Reagent Addition Rate: The rate of addition of a critical reagent can significantly impact the reaction profile. A slow, controlled addition is often necessary at a larger scale to maintain optimal temperature and concentration gradients.
Question 2: Our final oxazoloquinoline product is difficult to purify at scale, showing multiple closely-related impurities. How can we improve the purity of the crude product?
Purification challenges at scale often stem from suboptimal reaction selectivity. To address this:
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature, solvent, and catalyst loading. Minor adjustments can sometimes have a significant impact on the impurity profile. For instance, in Pictet-Spengler type reactions for oxazolo[4,5-c]quinolines, the choice of catalyst and solvent is critical for maximizing yield and minimizing side products.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to the formation of difficult-to-remove byproducts.
-
Investigate Side Reactions: Try to identify the major impurities. Understanding their structure can provide clues about the side reactions occurring. For example, incomplete cyclization or competing intermolecular reactions can be a source of impurities.
Crystallization and Polymorphism
Question 3: We are struggling to obtain a consistent crystalline form of our oxazoloquinoline API. What factors should we investigate?
Controlling the crystalline form (polymorphism) is critical for the final drug product's performance, including its solubility and bioavailability.[1][2] Key factors to consider include:
-
Solvent System for Crystallization: The choice of solvent or solvent mixture is paramount. The polarity, boiling point, and ability to form solvates will all influence the resulting crystal form. A systematic screen of different solvent systems is often necessary.
-
Cooling Rate and Supersaturation: The rate at which the solution is cooled and the level of supersaturation will dictate the kinetics of nucleation and crystal growth.[3] Rapid cooling often leads to smaller crystals and may trap metastable forms. A controlled, slower cooling profile is generally preferred for obtaining a stable, well-defined crystalline form.
-
Seeding: The use of seed crystals of the desired polymorph can be a powerful tool to direct the crystallization process and ensure batch-to-batch consistency.
-
Agitation: The stirring rate can affect crystal size distribution and can sometimes induce transformations between polymorphic forms.
Troubleshooting Guides
This section provides a more detailed, problem-and-solution approach to specific challenges you may encounter during the scale-up synthesis of oxazoloquinoline derivatives.
Problem 1: Low Yield in Intramolecular Cyclization Step
Scenario: The key intramolecular cyclization step to form the oxazole ring is proceeding with low conversion, even with extended reaction times.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Insufficient Activation of Precursor | Ensure the precursor, often an amino-hydroxy quinoline derivative, is sufficiently pure. Impurities can interfere with the cyclization catalyst or reagents. Consider recrystallization of the precursor before the cyclization step. |
| Catalyst Deactivation | If using a metal catalyst (e.g., copper or palladium-based), ensure it is not being poisoned by impurities in the starting materials or solvents. Use high-purity, degassed solvents. |
| Suboptimal Temperature | The cyclization may have a high activation energy. Gradually increase the reaction temperature while carefully monitoring for any increase in byproduct formation. Thermal stability of the product should also be considered.[4][5] |
| Incorrect Solvent Choice | The polarity and boiling point of the solvent can significantly affect the reaction rate. Screen a range of solvents with different properties (e.g., toluene, DMF, dioxane). |
| Competition with Intermolecular Reactions | At higher concentrations typical of scale-up, intermolecular side reactions can become more prevalent. Consider a more dilute reaction mixture, although this may have throughput implications. |
Experimental Protocol: General Procedure for Intramolecular Cyclization
-
Reactor Setup: Charge a clean, dry, and appropriately sized reactor with the 3-amino-4-hydroxyquinolin-2-one precursor and the chosen solvent (e.g., DMF).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with many catalytic systems.
-
Reagent Addition: Add the acylating agent (e.g., an acid chloride or anhydride) dropwise via an addition funnel at a controlled rate to manage any exotherm.
-
Heating: Heat the reaction mixture to the optimized temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and proceed with the appropriate work-up procedure, which may involve quenching, extraction, and washing.
-
Isolation: Isolate the crude product for subsequent purification.
Problem 2: Byproduct Formation and Purification Headaches
Scenario: The crude product contains a significant amount of a persistent byproduct that is difficult to separate by standard column chromatography or recrystallization.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Unreacted starting material can be a major "impurity." Drive the reaction to completion by optimizing reaction time and temperature. |
| Isomeric Byproducts | Side reactions can lead to the formation of isomers that are chemically very similar to the desired product. Re-evaluate the regioselectivity of your reaction and consider if alternative synthetic routes might be more selective. |
| Degradation of Product | The desired oxazoloquinoline derivative may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a more rapid work-up procedure. The thermal stability of the final compound should be assessed.[4][6][7][8] |
| Unsuitable Purification Method | If standard silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, reverse-phase silica) or techniques like preparative HPLC. For crystallization, explore a wider range of solvent systems or consider techniques like co-crystallization.[1][9] |
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low product yield.
Problem 3: Inconsistent Particle Size and Morphology During Crystallization
Scenario: The final crystallization step produces batches with varying particle sizes and crystal habits, impacting downstream processing like filtration and drying.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Uncontrolled Nucleation | Spontaneous, uncontrolled nucleation can lead to a wide particle size distribution. Implement a seeded crystallization process to control the onset of nucleation. |
| Poor Mixing | Inadequate agitation can result in non-uniform supersaturation throughout the crystallizer, leading to variations in crystal growth. Ensure the mixing is sufficient to maintain a homogeneous suspension. |
| Temperature Fluctuations | Poor temperature control can cause cycles of dissolution and re-precipitation, leading to a broader particle size distribution. Ensure precise temperature control of the crystallizer. |
| Presence of Impurities | Impurities can act as nucleation inhibitors or promoters, or they can alter the crystal habit by adsorbing to specific crystal faces. Ensure the material being crystallized is of high purity. |
Diagram: Workflow for Controlled Crystallization
Caption: A general workflow for achieving controlled crystallization.
Safety Considerations for Scale-Up
Question 4: What are the key safety precautions to consider when scaling up the synthesis of oxazoloquinoline derivatives?
Safety is paramount during scale-up. A thorough hazard assessment should be conducted for each step. Key considerations include:
-
Reagent Handling: Many reagents used in these syntheses can be hazardous. For example, 2-amino-3-hydroxyquinoline and its precursors can be skin and eye irritants.[10][11][12][13][14] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
Exothermic Reactions: Be aware of any potential exotherms, especially during cyclization or neutralization steps. Ensure the reactor's cooling capacity is sufficient to handle the heat generated. A reaction calorimetry study is highly recommended before scaling up a potentially exothermic process.
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed system. Ensure the reactor is properly vented.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents being used. Work in a well-ventilated area and take precautions against static discharge.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolines.
- Krasavin, M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7943.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Variankaval, N., Cote, A. S., & Doherty, M. F. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688.
- Zhang, T., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering, 9(1), 10-39.
- Li, D., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(34), 7431-7435.
-
IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20709.
- BenchChem. (2025). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones.
- Kim, Y., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – A European Journal, 26(48), 10969-10974.
- Unangst, P. C., et al. (1988). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 31(7), 1413-1418.
-
SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
- Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379375.
- Stankovic, M., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 89.
- Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379375.
- Bakulev, V. A., & Dehaen, W. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 94-101.
-
Monje, A., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[10][11][13]Triazolo[4,3-b][10][11][13][14]tetrazine. Molecules, 27(20), 6940.
-
ResearchGate. (n.d.). Thermal study of four irradiated imidazoline derivatives in solid state. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Energetic 6,8-Dinitrotriazolo[1,5-a]pyridines: Interplay of Thermal Analysis and Quantitative Quantum Chemical Calculations. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Column chromatography techniques for separating regioisomers of oxazoloquinolines
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the chromatographic separation of oxazoloquinoline regioisomers. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome the unique challenges posed by these closely related compounds.
The Challenge: Separating Oxazoloquinoline Regioisomers
Oxazoloquinolines are a vital class of heterocyclic compounds in medicinal chemistry and materials science. During their synthesis, the formation of regioisomers—molecules with the same atoms connected in a different spatial arrangement on the quinoline core—is a common occurrence. These isomers often exhibit nearly identical physicochemical properties, such as polarity and molecular weight, which makes their separation a significant purification challenge.[1] Achieving high purity is critical, as different regioisomers can have vastly different biological activities, toxicities, or material properties.
This guide focuses on column chromatography techniques, the workhorse of purification in synthetic chemistry, to provide actionable solutions for resolving these challenging mixtures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of oxazoloquinoline regioisomers in a direct question-and-answer format.
Q1: My regioisomers are co-eluting or showing very poor separation on a silica gel column. What should I do?
This is the most frequent challenge and typically stems from the isomers having very similar polarities. The goal is to amplify the subtle differences in their molecular structure to effect a separation.
Causality: Successful separation on a polar stationary phase like silica gel depends on differential interactions (e.g., hydrogen bonding, dipole-dipole) between the analytes and the silica surface. If the key functional groups responsible for these interactions are positioned such that the overall polarity of the regioisomers is nearly identical, they will migrate down the column at the same rate.
Solutions:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity: If your TLC shows spots with high Rf values (e.g., > 0.5) that are close together, the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexane, dichloromethane).
-
Utilize a Ternary Mixture: Sometimes, a two-solvent system is insufficient. Adding a third solvent can introduce different selectivity. For nitrogen heterocycles, small amounts of an alcohol (like isopropanol) or a more polar solvent like acetonitrile in a hexane/ethyl acetate system can modulate interactions with the silica.
-
Add a Modifier: For basic compounds like quinolines, peak tailing can occur due to strong interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent can neutralize these sites and improve peak shape and resolution.[2]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel fails, the stationary phase itself may not be selective enough.
-
Alumina: Alumina is a good alternative to silica. It is available in neutral, acidic, and basic forms, offering another variable for optimization.[2] Basic alumina can be particularly effective for separating basic compounds.
-
Functionalized Silica: Consider using silica gel functionalized with different groups, such as cyano (CN) or diol phases. These can offer different interaction mechanisms (e.g., pi-pi interactions with a cyano phase) that may better differentiate the regioisomers.[3]
-
-
Increase Column Length and Reduce Sample Load:
-
For difficult separations, using a longer column increases the number of theoretical plates, providing more opportunities for the isomers to separate.[2]
-
Overloading the column is a common cause of poor resolution. For challenging separations, reduce the amount of crude product relative to the stationary phase. A starting ratio of 1:50 (crude product:silica gel) by weight is recommended, and this can be increased to 1:100 or more for very difficult separations.
-
Q2: I'm observing significant peak tailing or streaking, even if the isomers are somewhat separated. What's the cause and solution?
Peak tailing indicates a non-ideal interaction between your compound and the stationary phase, often where a portion of the analyte is retained more strongly than the bulk.
Causality: Tailing in the context of oxazoloquinolines is often due to their basic nitrogen atoms interacting strongly with the acidic silanol (-Si-OH) groups on the surface of silica gel.[4] Other causes include overloading the column or poor solubility of the sample in the eluent.
Solutions:
-
Use a Basic Modifier: As mentioned previously, adding 0.1-1% triethylamine or a few drops of ammonia to your eluent system can cap the acidic silanol sites, preventing strong ionic interactions and leading to more symmetrical peaks.
-
Employ Dry Loading: If the crude product is not very soluble in the starting eluent, dissolving it in a stronger solvent for loading can disrupt the top of the column and cause band broadening.[5] Dry loading is the superior method in this case.
-
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.
-
-
-
Check for Compound Stability: The compound might be decomposing on the acidic silica gel, leading to streaks and multiple spots on TLC.[4] You can test for this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If stability is an issue, use a deactivated stationary phase like neutral alumina or base-deactivated silica.[4]
Q3: My product yield after the column is very low. Where is my compound going?
Low recovery is often due to irreversible adsorption onto the stationary phase or decomposition during the purification process.
Causality: The same strong interactions that cause peak tailing can, in extreme cases, lead to your compound sticking permanently to the column.[4] This is especially true for highly polar or basic compounds on very active (acidic) silica gel.
Solutions:
-
Deactivate the Silica Gel: Before packing, you can prepare a slurry of your silica gel in the eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This pre-treatment passivates the active sites.
-
Switch to a Less Acidic Stationary Phase: Neutral alumina is an excellent alternative that often circumvents the issue of irreversible adsorption of basic compounds.[4]
-
Use a Stronger Eluent for the Final Flush: After you have collected your desired product, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to wash out any remaining material. This can help you determine if the compound was simply retained or if it decomposed.
Method Development and FAQ
This section provides answers to broader questions about setting up and optimizing your separation strategy.
Q1: How do I select a starting solvent system for my oxazoloquinoline isomers?
The ideal starting point is thin-layer chromatography (TLC). The goal is to find a solvent system where the target compounds have an Rf value between 0.2 and 0.4 and show the maximum possible separation between the isomeric spots.
-
Start with a Standard System: A good starting point for many nitrogen heterocycles is a mixture of hexane and ethyl acetate.
-
Systematically Vary Polarity: Run TLC plates in various ratios, for example:
-
9:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate
-
2:1 Hexane:Ethyl Acetate
-
-
Try Different Solvents: If hexane/ethyl acetate doesn't provide separation, switch one of the components. For example, try dichloromethane/methanol, which offers different selectivity.[6]
| Stationary Phase | Common Mobile Phase Systems (v/v) | Target Compounds |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) | Less polar oxazoloquinolines |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | More polar or basic oxazoloquinolines |
| Silica Gel | Dichloromethane / Acetone / Triethylamine (e.g., 90:10:0.5) | Basic regioisomers prone to tailing |
| Alumina | Toluene / Ethyl Acetate (e.g., 95:5 to 70:30) | Compounds unstable on silica gel |
Table 1: Example starting solvent systems for TLC analysis and column chromatography of oxazoloquinoline regioisomers.
Q2: My isomers are inseparable by standard column chromatography. What are my next options?
When standard flash chromatography is insufficient, more powerful techniques are required. The choice depends on the scale and the nature of the isomers (achiral regioisomers vs. chiral enantiomers).
| Technique | Principle | Best For | Considerations |
| Preparative HPLC | High-pressure system with smaller, more uniform stationary phase particles, leading to much higher resolution.[7] | Very difficult regioisomer separations; final purification of drug candidates.[3] | Lower sample capacity than flash chromatography; more expensive equipment and solvents.[3] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (usually CO₂) as the mobile phase.[8] Offers high resolution, fast separations, and is environmentally friendly.[9][10] | Excellent for both regioisomer and chiral separations; known for high productivity.[11] | Requires specialized high-pressure equipment. Not ideal for very polar compounds without modifiers.[8] |
| Chiral Chromatography (HPLC or SFC) | Uses a Chiral Stationary Phase (CSP) that interacts differently with enantiomers, allowing for their separation.[12][13] | Separating enantiomers of a single oxazoloquinoline.[14] | CSPs can be expensive and are specific to certain classes of compounds. Method development can be extensive.[13] |
Table 2: Comparison of advanced chromatographic techniques for difficult isomer separations.
Visualizing the Workflow
A systematic approach is key to successfully developing a separation method. The following workflow outlines the logical steps from initial analysis to a preparative-scale purification.
Caption: A generalized workflow for developing a separation method for oxazoloquinoline regioisomers.
The following decision tree can help diagnose and solve poor separation issues during an experiment.
Caption: A troubleshooting decision tree for poor chromatographic separation of regioisomers.
References
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]
-
Journal of Analytical & Bioanalytical Techniques - The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (n.d.). OMICS International. [Link]
-
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed. [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021). ResearchGate. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]
-
High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. (2007). Taylor & Francis Online. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (n.d.). PubMed. [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). PubMed. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central. [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. [Link]
-
(PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2025). ResearchGate. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Stationary Phases for Green Liquid Chromatography. (2022). PMC - NIH. [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]
-
Separating Regioisomers using Preparative TLC. (2025). Reddit. [Link]
- Separation of regioisomers of metal phthalocyanines. (n.d.).
-
CHIRAL Handbook. (n.d.). BGB Analytik. [Link]
-
Separation of the cresol isomers by stripping crystallization. (2025). ResearchGate. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. omicsonline.org [omicsonline.org]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. omicsonline.org [omicsonline.org]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. bgb-analytik.com [bgb-analytik.com]
- 14. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal-Free Quinoline Synthesis
Welcome to the Technical Support Center for Metal-Free Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinoline scaffolds without transition metals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize these critical reactions effectively.
The quinoline ring is a cornerstone in medicinal and industrial chemistry, forming the backbone of everything from antimalarial drugs like quinine to anti-inflammatory agents and organic light-emitting diodes.[1][2] While classical synthesis methods like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often suffer from harsh conditions, toxic reagents, and low efficiency.[1][2] This has spurred the development of modern, metal-free alternatives that offer greener, more efficient pathways to these vital heterocycles.[1][3][4]
This center is structured around common challenges and questions that arise during experimentation. We will explore specific troubleshooting scenarios for popular metal-free methodologies, supported by detailed protocols and data.
General Troubleshooting Workflow
Before diving into specific reaction types, it's beneficial to have a logical framework for troubleshooting any synthesis. The following workflow provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting quinoline synthesis.
Troubleshooting Guide: The Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline synthesis.[1] Metal-free versions often rely on Brønsted or Lewis acid catalysts, or even catalyst-free conditions in green solvents like water.[5]
Q1: My Friedländer reaction has a very low yield or isn't working at all. What should I check first?
A1: Low conversion is a common issue that can often be traced back to catalyst activity, temperature, or solubility.
-
Causality—The Role of the Catalyst: The catalyst's primary role in the Friedländer reaction is to activate the carbonyl group of the 2-aminoaryl ketone, making it more electrophilic and promoting the initial aldol-type condensation. Brønsted acids (like p-TsOH, H₂SO₄) protonate the carbonyl oxygen, while Lewis acids coordinate to it.[1][5] If the catalyst is inactive or inappropriate for the specific substrates, this crucial first step will not occur efficiently.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid acid catalyst, ensure it hasn't been deactivated by atmospheric moisture. Using a fresh batch or increasing the catalyst loading (e.g., from 5 mol% to 10 wt%) can be effective.[5]
-
Optimize Temperature: The reaction often requires heating to drive the final cyclodehydration step.[5] If the temperature is too low, the reaction may stall. Incrementally increase the temperature by 10-20 °C and monitor the progress by Thin Layer Chromatography (TLC). Conversely, excessively high temperatures can lead to degradation, so finding the optimal balance is key.
-
Address Solubility: Poor solubility of reactants can severely limit reaction rates. If your starting materials are not fully dissolved, switch to a more polar solvent like DMF or ethanol, or consider a solvent-free approach, which can be highly effective at elevated temperatures.[5]
-
Q2: I'm getting a complex mixture of products, and purification is a nightmare. How can I improve selectivity?
A2: Side reactions, such as self-condensation of the methylene component, are a primary cause of complex product mixtures. Milder conditions are your best tool for improving selectivity.
-
Causality—Controlling Reactivity: Harsh acidic conditions or high temperatures that are intended to drive the desired cyclization can also promote undesired side reactions. For example, the active methylene compound can undergo self-condensation, leading to a host of byproducts. The key is to find conditions that are just energetic enough for the Friedländer annulation but not for competing pathways.
-
Troubleshooting Steps:
-
Switch to a Milder Catalyst: If you are using a strong Brønsted acid like H₂SO₄, consider switching to a milder alternative. Molecular iodine (I₂) has emerged as a highly effective and mild catalyst for this transformation. Other options include Brønsted-acidic ionic liquids or heterogeneous acid catalysts, which can also be easily removed and recycled.[1][5]
-
Lower the Reaction Temperature: This is the most straightforward way to reduce the rate of side reactions. Even a 10 °C reduction can significantly improve the selectivity for the desired product.
-
Consider a Greener, Catalyst-Free Approach: For some substrates, simply heating the reactants in water can provide the desired quinoline with high selectivity and avoids the need for any catalyst, simplifying work-up.
-
Data Summary: Catalyst and Solvent Effects in Friedländer Synthesis
The choice of catalyst and solvent system is critical for optimizing the Friedländer reaction. The following table summarizes various metal-free conditions reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Typical Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | Ethanol | Reflux | 2-4 h | Good to Excellent | [1] |
| Molecular Iodine (I₂) | Solvent-free | 80-100 | 1-2 h | 82-95 | |
| Choline Hydroxide | Water | 50 | 6 h | High | |
| Brønsted-acidic Ionic Liquid | Solvent-free | 50-100 | 30 min - 2 h | 92-100 | [1] |
| g-C₃N₄-based Heterogeneous Acid | Solvent-free | 100 | 4 h | up to 97 | [5] |
Troubleshooting Guide: The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1] Its most significant and notorious challenge is the tendency for the carbonyl component to polymerize under the strong acid catalysis, leading to low yields and significant tar formation.
Q3: My Doebner-von Miller reaction is producing a large amount of intractable tar. How can I prevent this?
A3: Tar formation is the Achilles' heel of this reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone. The solution lies in controlling the concentration and reactivity of this starting material.
-
Causality—Polymerization vs. Annulation: The strong acids required for the Doebner-von Miller cyclization are also potent catalysts for the polymerization of electron-deficient alkenes, such as the α,β-unsaturated carbonyl starting material. When the rate of polymerization outpaces the rate of the desired conjugate addition and cyclization, tar is the major product.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over polymerization.
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By running the reaction in a biphasic system (e.g., aqueous HCl with an organic solvent like toluene), the carbonyl compound is sequestered in the organic phase, limiting its exposure to the harsh aqueous acid and thus dramatically reducing polymerization.
-
Optimize Acid and Temperature: While strong acid is necessary, excessively harsh conditions accelerate tarring. Systematically screen different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Additionally, maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. An overly vigorous, exothermic reaction is a sign that polymerization is likely occurring and may require external cooling.[6]
-
Caption: Root cause and solutions for tar formation.
Frequently Asked Questions (FAQs)
Q4: How do I choose the best metal-free catalyst for my quinoline synthesis? A4: The choice depends on your specific reaction and substrates.
-
Brønsted Acids (p-TsOH, H₂SO₄): Excellent for reactions requiring strong acid catalysis like the Friedländer or Combes syntheses, but can be harsh and lead to side reactions like tarring in the Doebner-von Miller synthesis.[1][7]
-
Lewis Acids (I₂, ZnCl₂, SnCl₄): Often milder and can offer different selectivity. Molecular iodine is a versatile and eco-friendly choice for many transformations, including the Povarov and Friedländer reactions.[1][8]
-
Ionic Liquids: Can act as both catalyst and solvent, offering high efficiency and potential for recyclability.[1] They have been shown to give comparable or better yields than traditional acid/solvent systems in some Doebner and Friedländer reactions.[1]
-
Heterogeneous Catalysts: Offer the significant advantage of easy separation and reusability, contributing to greener processes.[5][9]
Q5: What are the best practices for reaction monitoring and work-up? A5: Proper monitoring and work-up are crucial for maximizing isolated yield.
-
Monitoring: Thin-Layer Chromatography (TLC) is the most common and effective method to monitor reaction progress.[10] Spotting the reaction mixture alongside your starting materials allows you to visualize the consumption of reactants and the formation of the product.
-
Work-up: Most quinoline syntheses performed in acid require a neutralization step. After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., NaOH, NaHCO₃, or Ca(OH)₂). The quinoline product, being basic, is often insoluble in water and can be extracted with an organic solvent like ethyl acetate or dichloromethane.
Q6: My crude product is still impure after extraction. What are the recommended purification techniques? A6: Quinolines can be purified by several methods, and the best choice depends on the scale and the nature of the impurities.
-
Distillation: For liquid quinolines, steam distillation is a classic and effective method to separate the volatile product from non-volatile tars and salts. This can be followed by vacuum distillation for higher purity.[11]
-
Column Chromatography: This is the most versatile technique for purifying small to medium scale reactions and for separating closely related derivatives. Silica gel is the standard stationary phase.
-
Crystallization/Salt Formation: For solid quinolines, recrystallization from a suitable solvent is an excellent final purification step. Alternatively, because quinolines are basic, they can be converted to crystalline salts (e.g., phosphate or picrate). These salts can be recrystallized to a very high purity, and the free base can then be regenerated by treatment with a base.[11]
Detailed Experimental Protocols
Protocol 1: Iodine-Catalyzed Metal-Free Friedländer Synthesis
This protocol describes a highly efficient, solvent-free method using molecular iodine as a catalyst.
-
Reactant Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the active methylene compound (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. The mixture will likely become a homogenous melt.
-
Monitoring: Monitor the reaction progress by TLC until the starting 2-aminoaryl ketone is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in ethyl acetate (20 mL).
-
Quenching: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine color.
-
Extraction: Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure quinoline derivative.
Protocol 2: Greener, Catalyst-Free Friedländer Synthesis in Water
This protocol offers an environmentally benign alternative for certain substrates.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv) in deionized water (5 mL).
-
Reagent Addition: Add the ketone containing an α-methylene group (e.g., acetone) (1.2 mmol, 1.2 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.
-
Extraction (if necessary): If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
Recent Advances in Metal-Free Quinoline Synthesis. (2019). MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2019). ResearchGate. [Link]
-
Purification of Quinoline. (n.d.). Chempedia - LookChem. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PMC - NIH. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). OUCI. [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). NIH. [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.).
-
(PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). ResearchGate. [Link]
- Process for purification of quinoline yellow. (n.d.).
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
-
Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. [Link]
-
Combes Quinoline Synthesis. (n.d.). [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis [ouci.dntb.gov.ua]
- 5. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
Validating Cellular Target Engagement of 8-Fluorooxazolo[4,5-c]quinoline: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular milieu is a cornerstone of preclinical development.[1][2] For the novel compound class of oxazolo[4,5-c]quinolines, and specifically for the 8-fluoro derivative, establishing robust target engagement is paramount to validating its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive, objective comparison of state-of-the-art methodologies to validate the cellular target engagement of 8-Fluorooxazolo[4,5-c]quinoline, with a primary focus on its putative target, Interleukin-33 (IL-33).[3]
The oxazolo[4,5-c]quinoline scaffold has emerged as a promising pharmacophore for the development of inhibitors of the IL-33 signaling pathway. IL-33, a member of the IL-1 cytokine family, is a key mediator of type 2 immunity and is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including asthma and atopic dermatitis.[3] Analogs of this compound have been shown to bind to IL-33, disrupting its interaction with its receptor, ST2, thereby attenuating downstream inflammatory signaling. This guide will therefore focus on methodologies to confirm this primary interaction in a cellular context, while also addressing the critical aspect of assessing potential off-target activities, a known characteristic of some quinoline-based compounds.[4]
Comparative Analysis of Target Engagement Methodologies
Choosing the appropriate method to validate target engagement depends on several factors, including the nature of the target, the availability of reagents, and the specific questions being addressed (e.g., direct binding, downstream functional effects, or off-target profiling). Here, we compare three powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT Target Engagement Assays, and comprehensive kinase profiling.
| Methodology | Principle | Advantages | Limitations | Primary Application for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5] | Label-free, applicable to native proteins, provides direct evidence of binding in intact cells.[6] | Lower throughput, requires a specific antibody for detection, may not be suitable for all targets.[7] | Direct validation of this compound binding to endogenous IL-33 in relevant cell types. |
| NanoBRET™/NanoBiT® Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) or protein complementation to measure compound binding to a target protein in live cells.[8] | High-throughput, quantitative measurement of affinity and residence time in live cells.[9] | Requires genetic modification of the target protein (fusion with NanoLuc® luciferase), reliance on a specific fluorescent tracer.[10] | Quantitative assessment of binding affinity and kinetics of this compound to IL-33 in a controlled, live-cell system. |
| Kinase Profiling (e.g., KINOMEscan™) | Competition-based binding assay to quantify the interaction of a compound with a large panel of purified kinases. | Comprehensive assessment of selectivity and potential off-target effects against a major class of drug targets. | In vitro assay using purified enzymes, may not fully reflect cellular context. | Proactively identify potential off-target kinase interactions of this compound to mitigate downstream risks. |
Experimental Workflows and Protocols
A multi-pronged approach, leveraging the strengths of each technique, provides the most comprehensive validation of target engagement.
Workflow for Validating this compound Target Engagement
Caption: A stepwise workflow for validating the target engagement of this compound.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the binding of this compound to endogenous IL-33 in a relevant cell line (e.g., mast cells or epithelial cells).
1. Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
Analyze the abundance of soluble IL-33 in each sample by Western blotting or ELISA using a specific anti-IL-33 antibody.
5. Data Analysis:
-
Plot the relative amount of soluble IL-33 as a function of temperature for both the vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.[5]
Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol describes how to quantitatively measure the binding of this compound to IL-33 in live cells.
1. Cell Line Generation:
-
Generate a stable cell line expressing a fusion protein of IL-33 and NanoLuc® luciferase (IL-33-Nluc). This can be achieved through transient or stable transfection.
2. Assay Setup:
-
Seed the IL-33-Nluc expressing cells into a 96- or 384-well plate.
-
Prepare a dilution series of this compound.
-
Add a specific fluorescent tracer that binds to IL-33 to the cells.
-
Add the diluted compound or vehicle control to the wells.
3. BRET Measurement:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Immediately measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (tracer, >600 nm) using a BRET-capable plate reader.[10]
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound.
-
A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC50).[9]
The IL-33 Signaling Pathway and the Point of Inhibition
Understanding the signaling cascade initiated by IL-33 is crucial for interpreting the functional consequences of target engagement by this compound.
Caption: The IL-33 signaling pathway and the proposed point of inhibition by this compound.
Conclusion: A Rigorous and Multi-faceted Approach to Target Validation
Validating the cellular target engagement of this compound requires a thoughtfully designed and rigorously executed experimental strategy. By combining the label-free, direct binding evidence from CETSA with the quantitative, live-cell affinity data from NanoBRET™ assays, researchers can build a strong case for its on-target activity against IL-33. Furthermore, proactive and comprehensive kinase profiling is an indispensable step to de-risk the compound by identifying potential off-target interactions early in the discovery process. This multi-faceted approach, grounded in sound scientific principles and robust methodologies, will provide the necessary confidence to advance promising molecules like this compound towards clinical development.
References
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shapiro, D. (2015). Know your target, know your molecule.
- Robers, M. B., et al. (2015). A luminescent assay for real-time measurements of receptor-ligand binding kinetics in living cells.
- Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell chemical biology, 25(2), 257-268.e6.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, C., et al. (2020). Quinoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry, 208, 112762.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Liew, F. Y., Girard, J. P., & Turnquist, H. R. (2016). Interleukin-33 in health and disease. Nature Reviews Immunology, 16(11), 676-689.
- Martínez-Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Wells, C. I., et al. (2020). Quantifying kinase inhibitor target engagement in live cells with a BRET-based NanoBRET assay.
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
- Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435-441.
-
Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
- Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening of target engagement.
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3118-3122.
-
CellarisBio. (2023). Cell target engagement -- Powerful paradigm in drug discovery. Retrieved from [Link]
- Huber, K. V. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS chemical biology, 15(3), 565-575.
- Miettinen, J. J., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(21), 6432.
- Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Scientific reports, 9(1), 1-13.
- Erlanson, D. A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 100-120.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629-1644.
- Lee, J., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals, 18(9), 1234.
- Boechat, N., et al. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 21(1), 73.
- Kapetanovic, R., & Afshar, M. (2004). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 1-14.
-
Kim, M., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. Retrieved from [Link]
- Kapu, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
Sources
- 1. parchem.com [parchem.com]
- 2. 8-FLUORO-OXAZOLO[4,5-C]QUINOLINE | CymitQuimica [cymitquimica.com]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 8-Fluorooxazolo[4,5-c]quinoline and Other Kinase Inhibitors: A Focus on Inflammatory Signaling
This guide provides a comparative analysis of 8-Fluorooxazolo[4,5-c]quinoline, a novel modulator of inflammatory signaling, and established kinase inhibitors. For researchers, scientists, and drug development professionals, this document offers an in-depth look at differing mechanisms of intervention within inflammatory pathways, supported by experimental methodologies and data. While this compound is primarily characterized as an inhibitor of the Interleukin-33 (IL-33) signaling pathway, its core quinoline structure is a privileged scaffold in numerous kinase inhibitors.[1] This guide will, therefore, explore its indirect influence on kinase cascades and compare its upstream inhibitory action to compounds that directly target downstream kinases.
Introduction: The Quinoline Scaffold in Signal Transduction
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a multitude of biologically active compounds.[2] In the realm of signal transduction, quinoline derivatives have been successfully developed as inhibitors of various protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer and inflammatory disorders.[1] Compounds such as Bosutinib and Cabozantinib, which are approved for clinical use, feature a quinoline core and function by targeting specific tyrosine kinases.[2]
This compound represents a distinct application of this scaffold. Instead of directly inhibiting a kinase, it has been identified as a potent inhibitor of the IL-33/ST2 signaling pathway, a critical initiator of type 2 immunity and allergic inflammation.[3] This guide will dissect the implications of this upstream inhibition and contrast it with the direct, downstream targeting of kinases within the same signaling cascade.
The IL-33 Signaling Pathway: A Cascade of Kinases
Interleukin-33 is an alarmin cytokine released upon cellular damage, initiating a potent inflammatory response.[4] Its signaling is mediated through the ST2 receptor, leading to the recruitment of the adaptor protein MyD88.[5][6] This event triggers a cascade of kinase activations, including:
-
Interleukin-1 Receptor-Associated Kinases (IRAKs): MyD88 recruits and activates IRAK1 and IRAK4.[5][7]
-
Mitogen-Activated Protein Kinases (MAPKs): Downstream of the IRAKs, the MAPK pathways, including ERK, p38, and JNK, are activated.[8][9]
-
NF-κB Signaling: The pathway also leads to the activation of the IKK complex, resulting in the activation of the transcription factor NF-κB.[8]
This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines.[9] this compound, by inhibiting the initial IL-33/ST2 interaction, effectively prevents the activation of this entire downstream kinase network.
Figure 1: The IL-33 signaling pathway and the inhibitory action of this compound.
Comparative Analysis with Direct Kinase Inhibitors
To understand the practical implications of upstream versus downstream inhibition, we will compare this compound with representative inhibitors of kinases that are activated by IL-33 signaling. For this comparison, we will consider a hypothetical potent and selective inhibitor of IRAK4 and a well-characterized inhibitor of PI3K, another kinase family implicated in inflammatory signaling.[2]
| Compound | Primary Target(s) | Mechanism of Action | IC50 | Key Cellular Effects |
| This compound | IL-33/ST2 Interaction | Prevents initiation of the IL-33 signaling cascade | Data not available | Broad suppression of IL-33-mediated inflammation |
| IRAK4 Inhibitor (e.g., PF-06650833) | IRAK4 | ATP-competitive inhibition of IRAK4 kinase activity | ~3 nM | Blocks signaling downstream of TLRs and IL-1R family |
| PI3Kδ Inhibitor (e.g., Idelalisib) | PI3Kδ | Selective inhibition of the p110δ catalytic subunit of PI3K | ~2.5 nM | Induces apoptosis in B-cell malignancies; modulates immune cell function |
| ATM Inhibitor (e.g., A011) | ATM Kinase | ATP-competitive inhibition of ATM kinase activity | 1.0 nM | Sensitizes cancer cells to chemotherapy and radiotherapy[10] |
| c-Met Inhibitor (e.g., Cabozantinib) | c-Met, VEGFR2, RET | Multi-tyrosine kinase inhibitor | c-Met: 40 nM | Inhibits tumor growth, angiogenesis, and metastasis[2] |
Table 1: Comparative overview of this compound and selected kinase inhibitors. IC50 values are representative and may vary based on assay conditions.
The key distinction lies in the breadth of the inhibitory effect. By targeting the initial step, this compound offers the potential for a comprehensive shutdown of all downstream signaling originating from IL-33. In contrast, a direct kinase inhibitor like an IRAK4 inhibitor would be more specific, affecting only the pathways dependent on that particular kinase, but would also impact signaling from other receptors that utilize IRAK4.
Experimental Methodologies for Comparative Evaluation
A rigorous comparison of these inhibitors requires a multi-faceted experimental approach. The following outlines a workflow to characterize the kinase inhibitory potential of a novel compound like this compound and compare it to established kinase inhibitors.
Figure 2: Experimental workflow for characterizing a potential kinase inhibitor.
Step 1: Broad Kinase Profiling
To assess for any off-target kinase activity of this compound, a broad kinase panel screen, such as Eurofins' KINOMEscan®, is the initial step.[11] This competitive binding assay evaluates the interaction of the compound with a large number of kinases, providing a comprehensive selectivity profile.[12]
Step 2: Biochemical IC50 Determination
For any identified kinase "hits" from the initial screen, the half-maximal inhibitory concentration (IC50) should be determined. This is typically done using in vitro kinase assays, which measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. Common formats include:
-
Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
-
Fluorescence-Based Assays: These can be based on fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect substrate phosphorylation.
Step 3: Cell-Based Assays
Moving into a cellular context is crucial to confirm target engagement and pathway inhibition.
-
Western Blotting: This technique is used to measure the phosphorylation status of downstream substrates of the target kinase. For the IL-33 pathway, one would probe for phosphorylated forms of IRAK1, p38, or NF-κB (p65). A potent inhibitor would reduce the levels of these phosphoproteins upon IL-33 stimulation.
-
Cytokine Release Assays: Since the end-point of the IL-33 pathway is cytokine production, measuring the levels of key cytokines like IL-5 and IL-13 using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a functional readout of pathway inhibition.
Conclusion: A Tale of Two Strategies
The comparative study of this compound and direct kinase inhibitors highlights two distinct yet valid strategies for modulating inflammatory signaling. By targeting the upstream initiator, this compound offers the potential for a broad and complete blockade of a specific inflammatory pathway. This approach may be advantageous in diseases where the IL-33 axis is the primary driver.
Conversely, direct kinase inhibitors provide a more targeted intervention, which can be beneficial when a particular kinase is a convergence point for multiple pathological signals or when a more nuanced modulation of the immune response is desired. The quinoline scaffold's adaptability allows for the development of compounds for both types of strategies.
Ultimately, the choice of inhibitor depends on the specific therapeutic context and the desired biological outcome. The experimental framework outlined in this guide provides a robust methodology for characterizing and comparing the efficacy and selectivity of novel compounds, regardless of their precise point of intervention within a signaling cascade.
References
- Signaling and functions of interleukin-33 in immune regulation and diseases. (n.d.).
- A Network Map of IL-33 Signaling Pathway. PubMed.
- A network map of IL-33 signaling pathway. PMC - PubMed Central.
- IL-33 signaling pathways. Full-length pro-IL-33 or protease-cleaved... ResearchGate.
- The Multiple Functions of IL-33. R&D Systems.
- Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus. PubMed Central.
- Therapeutic Strategies for Targeting IL-33/ST2 Signalling for the Treatment of Inflammatory Diseases. Karger Publishers.
- MyD88: a central player in innate immune signaling. PMC.
- Protein kinase D1 is essential for MyD88-dependent TLR signaling pathway. PMC - NIH.
- Myeloid Differentiation Factor 88—Dependent and —Independent Pathways in Toll-Like Receptor Signaling. The Journal of Infectious Diseases | Oxford Academic.
- MyD88-dependent and -independent signaling by IL-1 in neurons probed by bifunctional Toll/IL-1 receptor domain/BB-loop mimetics. PNAS.
- Interleukin-1/-33 Signaling Pathways as Therapeutic Targets for Endometriosis. PubMed.
-
Discovery of[5][8]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (2023). ACS Medicinal Chemistry Letters. Retrieved from
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2023). Pharmaceutics.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem.
- KINOMEscan Technology. Eurofins Discovery.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Interleukin-1/-33 Signaling Pathways as Therapeutic Targets for Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. youtube.com [youtube.com]
A Comparative Benchmarking Guide to New Oxazolo[4,5-c]quinoline Derivatives Against Established Anticancer Drugs
Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. In the realm of oncology, quinoline-based compounds have emerged as a significant class of therapeutics, with mechanisms of action that include the inhibition of critical cellular enzymes like kinases, disruption of microtubule polymerization, and intercalation with DNA.[1] The oxazolo[4,5-c]quinoline framework represents a promising evolution of this scaffold, offering unique structural and electronic properties that can be exploited for the development of novel anticancer agents. This guide provides a comprehensive comparison of new oxazolo[4,5-c]quinoline derivatives against well-established anticancer drugs, supported by experimental data and detailed protocols for key validation assays. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the preclinical potential of this emerging class of compounds.
Comparative Cytotoxicity Analysis: Gauging Potency Against Cancer Cell Lines
A primary indicator of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a standard metric used to quantify this activity. The following tables present a comparative summary of the IC50 values for representative novel quinoline derivatives alongside established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. It is important to note that comprehensive cytotoxic data for a broad series of new oxazolo[4,5-c]quinoline derivatives is not yet widely available in the public domain; therefore, data for structurally related quinoline and oxazolo-pyrimidine derivatives are included to provide a representative comparison.
Table 1: Cytotoxic Activity (IC50) of Representative Novel Quinoline and Oxazolo-Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Quinoline | Compound 4d (Ursolic acid derivative) | HeLa | 0.08 ± 0.01 |
| Quinoline | Compound 4d (Ursolic acid derivative) | MDA-MB-231 | 0.12 ± 0.01 |
| Quinoline | Compound 4d (Ursolic acid derivative) | SMMC-7721 | 0.34 ± 0.03 |
| Quinazolinone | Derivative 23 | PC-3 | 0.016 - 0.19 |
| Quinazolinone | Derivative 23 | A549 | 0.016 - 0.19 |
| Quinazolinone | Derivative 23 | MCF-7 | 0.016 - 0.19 |
| Quinazolinone | Derivative 53 | MCF-7 | 2.09 |
| Quinazolinone | Derivative 53 | HepG-2 | 2.08 |
| Oxazolo[5,4-d]pyrimidine | Compound 3g | HT29 | 58.4 |
Source: Data compiled from multiple studies.[1][2][3]
Table 2: Cytotoxic Activity (IC50) of Standard Anticancer Drugs
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | ~0.02 - 1 |
| Doxorubicin | HepG-2 | Varies |
| Cisplatin | A549 | ~2 - 15 |
| Cisplatin | HT29 | ~47.2 |
| Paclitaxel | HeLa | ~0.002 - 0.01 |
Source: Data compiled from multiple studies.[3]
Experimental Protocols for In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays to characterize the anticancer properties of novel compounds.
Assessment of Cell Viability and Cytotoxicity
The initial screening of a compound's anticancer activity typically involves assessing its effect on cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for this purpose.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Carefully remove the culture medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]
-
Calculate the IC50 value from the dose-response curve.
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[7]
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Wash the plates four times with 1% (v/v) acetic acid to remove excess dye and air-dry the plates.[8][9]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Air-dry the plates until no moisture is visible.[8]
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Measure the absorbance at 510 nm using a microplate reader.[7]
Caption: General workflow for in vitro cytotoxicity assays.
Elucidation of Cell Death Mechanisms
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V-FITC/PI assay is a standard flow cytometry-based method for this purpose.
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.[10]
Protocol:
-
Induce apoptosis in the target cells by treating with the test compound for a specified duration. Include both negative (vehicle-treated) and positive controls.[11]
-
Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Analyze the cells by flow cytometry within one hour.[11][12]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
Analysis of Cell Cycle Perturbations
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.
PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This can be done for at least 30 minutes on ice.[13]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[14]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[14]
Caption: General workflow for flow cytometry-based assays.
Mechanistic Insights: Potential Signaling Pathways
The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] Some derivatives have been shown to impact key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[1]
The MAPK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cellular processes like proliferation and angiogenesis.[1] Inhibition of components of this pathway, such as MEK1/2, is a validated strategy in cancer therapy.[1] The observation that some novel quinoline derivatives can inhibit MEK1 kinase activity and impede this signaling cascade highlights a promising avenue for their therapeutic action.[1]
Caption: Inhibition of the MAPK/ERK pathway by oxazolo[4,5-c]quinolines.
Conclusion
The oxazolo[4,5-c]quinoline scaffold presents a fertile ground for the discovery of novel anticancer agents. This guide has outlined a systematic approach to benchmarking new derivatives against established drugs, providing detailed protocols for essential in vitro assays that probe cytotoxicity, mechanism of cell death, and impact on the cell cycle. The representative data and mechanistic insights offered herein serve as a foundational resource for researchers in the field. Further investigation into the structure-activity relationships and specific molecular targets of this promising class of compounds is warranted to fully realize their therapeutic potential in oncology.
References
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Li, Y., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1356-1369. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4987. Retrieved from [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]
-
Chen, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 16(5), 738. Retrieved from [Link]
Sources
- 1. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Comparative In Vivo Efficacy of Oxazolo[4,5-c]quinolines: A Guide for Preclinical Researchers
This guide offers a comparative analysis of the in vivo efficacy of compounds based on the oxazolo[4,5-c]quinoline scaffold. It is intended for researchers, scientists, and professionals in drug development. While specific in vivo data for 8-Fluorooxazolo[4,5-c]quinoline is not yet prominent in published literature, this guide will provide a comprehensive overview of the therapeutic potential of this class of compounds by examining close analogs and the broader quinoline family. We will delve into their demonstrated efficacy in mouse models for inflammation and oncology, supported by experimental data and detailed protocols.
Introduction to the Oxazolo[4,5-c]quinoline Scaffold
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its fusion with an oxazole ring to form the oxazolo[4,5-c]quinoline system creates a novel heterocyclic structure with significant potential for biological activity. This guide will explore the preclinical in vivo data of representative compounds from this class and compare them to other relevant quinoline derivatives.
Anti-Inflammatory Potential: Targeting the IL-33/ST2 Pathway
A promising therapeutic area for oxazolo[4,5-c]quinoline derivatives is in the treatment of allergic inflammation, such as asthma and atopic dermatitis, by inhibiting the Interleukin-33 (IL-33)/ST2 signaling pathway. Two first-in-class small molecule inhibitors, KB-1517 and KB-1518, have been identified and characterized in preclinical models.[3]
Comparative Pharmacokinetics of IL-33 Inhibitors in Mice
The pharmacokinetic profiles of KB-1517 and KB-1518 have been evaluated in male ICR mice, revealing distinct properties that are crucial for designing in vivo efficacy studies.[3]
| Compound | Administration Route | Key Pharmacokinetic Parameters | Oral Bioavailability (%) | Reference |
| KB-1517 | IV & PO | Slow absorption/elimination, late increase in plasma concentration post-IV | >100% (apparent) | [3] |
| KB-1518 | IV & PO | Low clearance post-IV | ~14% | [3] |
These findings indicate that while both compounds are metabolically stable, their absorption and distribution characteristics differ significantly, which will influence dosing strategies in efficacy models.[3]
Experimental Protocol: Mouse Model of Allergic Airway Inflammation
To evaluate the in vivo efficacy of compounds like KB-1517 and KB-1518, a standard mouse model of allergen-induced airway inflammation can be utilized.
Step-by-Step Methodology:
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used for their robust allergic responses.
-
Sensitization: On days 0 and 7, mice are sensitized by intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in alum adjuvant.
-
Drug Administration: The test compound (e.g., an oxazolo[4,5-c]quinoline derivative) or vehicle is administered, typically via oral gavage or IP injection, starting from day 13, one hour before the challenge.
-
Challenge: On days 14, 15, and 16, mice are challenged with an aerosolized solution of OVA for 30 minutes.
-
Readouts (Day 18):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing doses of methacholine using a whole-body plethysmograph.
-
IL-33/ST2 Signaling Pathway in Allergic Inflammation
The following diagram illustrates the IL-33/ST2 signaling pathway and the proposed mechanism of action for oxazolo[4,5-c]quinoline inhibitors.
Caption: EGFR/PI3K/Akt signaling pathway targeted by quinoline derivatives.
Conclusion
The oxazolo[4,5-c]quinoline scaffold represents a promising area for the development of novel therapeutics for both inflammatory diseases and cancer. While in vivo efficacy data for specific compounds like this compound are still emerging, the available preclinical data for analogs and related quinoline derivatives demonstrate significant potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to design and execute robust in vivo studies to further explore the therapeutic utility of this chemical class. Future research should focus on elucidating the structure-activity relationships and in vivo efficacy of a wider range of oxazolo[4,5-c]quinoline derivatives to identify lead candidates for clinical development.
References
- Benchchem. In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo.
- Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PMC - PubMed Central.
- Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Mefloquine-oxazolidine derivatives: a new class of anticancer agents. PubMed.
- A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxazolo[4,5-c]quinoline Compounds. Benchchem.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Review on recent development of quinoline for anticancer activities.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- A Comparative Analysis of Oxazolo[4,5-c]quinolines and Other Quinoline Derivatives in Oncology. Benchchem.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH.
- Mefloquine–Oxazolidine Derivatives: A New Class of Anticancer Agents. Universidade Federal do Ceará.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Analysis for Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activity.[1][2][3] This guide offers a comparative analysis of the cytotoxic profiles of various quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. By synthesizing data from multiple studies, we aim to provide a clear framework for understanding the therapeutic potential of this versatile class of heterocyclic compounds.
The Diverse Anticancer Mechanisms of Quinoline Derivatives
Quinoline derivatives exert their cytotoxic effects through a multitude of mechanisms, often targeting fundamental cellular processes required for cancer cell survival and proliferation.[2][4] Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents.
A primary mode of action for many quinoline-based compounds is the induction of apoptosis , or programmed cell death.[4][5][6] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of a cascade of caspases that dismantle the cell.[6]
Furthermore, numerous quinoline derivatives have been shown to interfere with the cell cycle , causing arrest at specific checkpoints and thereby inhibiting cell division.[2][4] This disruption of the normal cell cycle progression is a key strategy in cancer therapy.
Inhibition of critical signaling pathways that are frequently dysregulated in cancer is another hallmark of quinoline derivatives.[7] A notable example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8] By targeting components of this pathway, quinoline compounds can effectively stifle the uncontrolled growth of cancer cells.
Other significant mechanisms include:
-
DNA intercalation and topoisomerase inhibition : Some derivatives can insert themselves into the DNA helix or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[1][9]
-
Kinase inhibition : Quinoline scaffolds are found in inhibitors of various kinases, such as Pim-1, EGFR, and HER-2, which are crucial for cancer cell signaling.[1]
-
Inhibition of angiogenesis : Certain derivatives can prevent the formation of new blood vessels that tumors need to grow and metastasize.[2]
-
Tubulin polymerization inhibition : By interfering with the dynamics of microtubules, these compounds can disrupt mitosis and induce apoptosis.[9]
Comparative Cytotoxic Activity of Quinoline Derivatives
The cytotoxic potential of quinoline derivatives is highly dependent on their substitution patterns. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of quinoline derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 39 | A549 (Lung) | 1.91 | [10] |
| Compound 40 | K-562 (Leukemia) | 5.29 | [10] | |
| Compound 64 | Caco-2 (Colon) | 2.5 | [10] | |
| 2,4-Disubstituted Quinolines | N-(2-diphenyl)quinolin-4-carboxamide | Various | Potent Activity | [2] |
| N-p-tolylquinolin-4-carboxamide | Various | Potent Activity | [2] | |
| 4-Substituted Quinolines | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [2] |
| U937 (Lymphoma) | 43.95 µg/ml | [2] | ||
| 8-Hydroxyquinolines | 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | |
| HT29 (Colon) | 5.4 µg/mL | |||
| MCF7 (Breast) | 16.5 µg/mL | |||
| Quinoline-based RuCp+ Complex | Complex 1 | RPMI 8226 (Myeloma) | 2 | [11] |
| Complex 2 | RPMI 8226 (Myeloma) | 5 | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Elucidating Structure-Activity Relationships (SAR)
The cytotoxic potency of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. A thorough understanding of these structure-activity relationships (SAR) is crucial for the design of new analogs with improved efficacy and selectivity.[12]
Key SAR observations include:
-
Position 4 : Aniline groups at the C-4 position have been shown to be important for optimal activity.[13]
-
Positions 2 and 4 : The presence of bulky aryl groups at both the 2 and 4 positions can enhance cytotoxicity.[2]
-
Position 3 : A cyano group at the C-3 position is often associated with potent antitumor activity.[13]
-
Positions 6 and 8 : The electronic effects and lipophilicity of substituents on the phenyl rings at the 6- and 8-positions can significantly influence cytotoxicity.[11]
-
Position 7 : Alkoxy groups at the C-7 position can contribute to the overall activity.[13]
Functionalization of the quinoline core structure through reactions like nitration can also modulate cytotoxic activity, with some nitro derivatives showing increased potency.[7]
Key Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for key assays used to evaluate the cytotoxic activity of quinoline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.[14]
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][16]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate dehydrogenase from damaged cells.[17][18]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[17][18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[17][19]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (optional but recommended) and carefully transfer the cell culture supernatant to a new 96-well plate.[5][19]
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well with the supernatant.[5][19]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[17][19]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.[5][19]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[4]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivatives. For adherent cells, gently trypsinize and collect all cells, including those in the supernatant.[20]
-
Cell Washing: Wash the cells with cold PBS.[3]
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer.[3][20]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[3][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] The results will allow for the quantification of four cell populations:
Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][13]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[10][21] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol, which permeabilizes the cell membrane.[21][22]
-
RNase Treatment: Treat the cells with RNase to degrade RNA, ensuring that PI only binds to DNA.[21][22]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal. A histogram of fluorescence intensity will reveal the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing the cytotoxic activity of quinoline derivatives.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.
Conclusion
Quinoline derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their diverse mechanisms of action, coupled with the potential for synthetic modification to optimize activity and selectivity, make them attractive candidates for further development. This guide has provided a comparative analysis of their cytotoxic activity, detailed key experimental protocols for their evaluation, and visualized the complex biological pathways they modulate. It is our hope that this comprehensive overview will serve as a valuable resource for researchers dedicated to advancing the fight against cancer through the exploration of novel quinoline-based therapeutics.
References
- Vaidya, A. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- Kumar, S. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1597-S1614.
-
Aly, A. A., & Bräse, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(54), 32415-32434. Available at: [Link]
- Amrithanjali G, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current medicinal chemistry, 14(28), 3010-3028. Available at: [Link]
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
- de la Cruz-Ojeda, P., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]
- Hettiarachchi, G., et al. (2023). Synthesis, structure, properties, and cytotoxicity of a (quinoline) RuCp+ complex. Dalton Transactions, 52(4), 1069-1079.
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]
-
ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis... Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
- Al-Obeed, O., et al. (2023).
-
BioRender. (n.d.). Apoptosis Extrinsic and Intrinsic Pathways. Available at: [Link]
-
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available at: [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Structure-Activity Relationships of Potent Antitumor Active Quinoline and Naphthyridine Derivatives. Available at: [Link]
- Mirzaei, H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(54), 32415-32434.
Sources
- 1. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. static.igem.org [static.igem.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Researcher's Guide to Validating 8-Fluorooxazolo[4,5-c]quinoline, a Novel Small-Molecule Inhibitor of IL-33 Signaling
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of 8-Fluorooxazolo[4,5-c]quinoline on the Interleukin-33 (IL-33) signaling pathway. We move beyond simplistic protocols to offer a multi-tiered, self-validating experimental strategy, grounded in the fundamental biology of the IL-33 axis. This document emphasizes the causality behind experimental choices, enabling you to not only generate robust data but also to interpret it with confidence.
The Rationale: Targeting a Master Regulator of Type 2 Immunity
Interleukin-33, a member of the IL-1 cytokine family, has emerged as a critical "alarmin" and a pivotal initiator of type 2 immune responses.[1][2] Released upon cellular damage or stress, IL-33 signals through a heterodimeric receptor complex composed of ST2 (Suppressor of Tumorigenicity 2, also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[3][4][5] This engagement triggers a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors like NF-κB and MAP kinases (MAPK).[3][5][6] The downstream consequence is the potent induction of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, particularly from mast cells and other immune cells.[7][8][9]
Given its central role in pathologies like asthma and atopic dermatitis, inhibiting the IL-33/ST2 axis is a highly attractive therapeutic strategy.[5][7][10] While biologics such as monoclonal antibodies against IL-33 or its receptor ST2 have shown promise, the development of orally bioavailable small-molecule inhibitors offers significant advantages.[1][10][11] The oxazolo[4,5-c]quinoline scaffold represents a first-in-class, low molecular weight inhibitor demonstrated to bind the IL-33/ST2 interface and suppress downstream signaling.[5][7][12] This guide outlines the essential experiments to validate the efficacy and mechanism of a specific analog, this compound.
Caption: The IL-33/ST2 Signaling Pathway.
A Tiered Approach to Inhibitor Validation
A robust validation strategy requires a multi-pronged approach, interrogating the inhibitor's effect at different levels of the signaling cascade. This ensures the observed functional outcome (e.g., reduced cytokine secretion) is directly attributable to the intended mechanism of action. Our proposed workflow progresses from confirming downstream pathway inhibition in engineered cell lines to quantifying the functional immunomodulatory effects in a relevant immune cell type.
Caption: A Tiered Experimental Workflow for Inhibitor Validation.
Tier 1: Quantifying Downstream NF-κB Pathway Inhibition
Causality: The activation of the NF-κB transcription factor is a critical convergence point for IL-33/ST2 signaling.[3][6] Therefore, an NF-κB-driven reporter gene assay is a highly sensitive and direct method to quantify the integrated output of the upstream signaling cascade. A positive result here provides the first piece of evidence that the compound is interfering with the pathway. We recommend a dual-luciferase system to normalize for cell viability and transfection efficiency, which is crucial for accurate and reproducible data.[13]
Experimental Protocol: Dual-Luciferase NF-κB Reporter Assay
This protocol is designed for HEK293T cells, which are readily transfectable but do not endogenously express the full IL-33 receptor complex.
-
Cell Seeding & Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Co-transfect the cells in each well with three plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000):
-
50 ng of pGL4.32[luc2P/NF-κB-RE/Hygro] (Firefly luciferase under the control of an NF-κB response element).
-
50 ng of a plasmid constitutively expressing human ST2.
-
50 ng of a plasmid constitutively expressing human IL-1RAcP.
-
5 ng of pRL-TK (Renilla luciferase under the control of a constitutive promoter for normalization).[13]
-
-
Incubate for 24 hours post-transfection.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in serum-free DMEM. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Carefully replace the culture medium with 90 µL of fresh serum-free DMEM.
-
Add 10 µL of the diluted inhibitor or vehicle to the appropriate wells and pre-incubate for 1 hour at 37°C.
-
Prepare recombinant human IL-33 in serum-free DMEM at a concentration of 10 ng/mL (this corresponds to the EC₅₀ or EC₈₀ concentration, which should be determined empirically beforehand).
-
Add 10 µL of the IL-33 solution to all wells except for the unstimulated control wells. Add 10 µL of serum-free DMEM to the unstimulated wells.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading the luminescence on a plate reader.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Plot the normalized luminescence against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Tier 2: Probing Specific Signaling Nodes via Western Blot
Causality: While the reporter assay confirms pathway inhibition, it doesn't pinpoint the exact node being affected. The MAPK cascade, particularly the phosphorylation of p38, is a well-established event downstream of IL-33 receptor activation.[2] Western blotting for the phosphorylated (i.e., activated) form of p38 MAPK provides direct, mechanistic evidence that this compound is disrupting the signal transduction between the receptor and downstream kinases.[14][15]
Experimental Protocol: Western Blot for Phospho-p38 MAPK
This protocol uses the human mast cell line HMC-1, which endogenously expresses the IL-33 receptor complex.
-
Cell Culture and Treatment:
-
Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS.
-
Seed 2 x 10⁶ cells per well in a 6-well plate and serum-starve overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-33 for 15-30 minutes (the optimal time point should be determined via a time-course experiment).
-
-
Cell Lysis and Protein Quantification:
-
Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-p38 MAPK (Thr180/Tyr182) diluted in the blocking buffer (e.g., 1:1000 dilution).[15][16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Tier 3: Validating Functional Outcomes with Cytokine ELISAs
Causality: The ultimate biological consequence of IL-33 signaling in mast cells is the synthesis and secretion of pro-inflammatory cytokines like IL-6.[7][8] An Enzyme-Linked Immunosorbent Assay (ELISA) for a key downstream cytokine is the most biologically relevant readout. It confirms that the inhibition observed at the signaling level translates into a tangible, functional effect. A dose-dependent reduction in IL-6 secretion is a strong validation of the inhibitor's efficacy.
Experimental Protocol: IL-6 Secretion ELISA
This protocol also uses the HMC-1 mast cell line.
-
Cell Seeding and Treatment:
-
Seed HMC-1 cells in a 96-well tissue culture plate at 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.
-
Stimulate the cells by adding 10 ng/mL of recombinant human IL-33.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines. Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the IL-6 ELISA according to the manufacturer's instructions (e.g., from R&D Systems, Invitrogen, or RayBiotech).[17][18] A typical sandwich ELISA protocol involves:
-
Adding standards and samples (supernatants) to a plate pre-coated with an anti-human IL-6 capture antibody. Incubate for 2 hours.
-
Washing the plate, then adding a biotinylated detection antibody specific for human IL-6. Incubate for 1-2 hours.
-
Washing the plate, then adding streptavidin-HRP. Incubate for 20-45 minutes.
-
Washing the plate, then adding a substrate solution (e.g., TMB). Incubate in the dark for 20-30 minutes.
-
Adding a stop solution and reading the absorbance at 450 nm.[19][20][21]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Plot the IL-6 concentration against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Comparative Analysis: Benchmarking Against Alternative Inhibitors
Causality: To understand the therapeutic potential of this compound, its potency must be benchmarked against other established inhibitory modalities. This provides crucial context for its performance. We will compare the small molecule, which targets the IL-33 cytokine itself, against biologics that either neutralize the cytokine or block its receptor.[1]
Selected Alternatives for Comparison:
-
Anti-IL-33 Monoclonal Antibody: A biologic that directly binds to and neutralizes IL-33.
-
Soluble ST2 (sST2) or IL-33trap: A decoy receptor that binds to IL-33, preventing it from engaging with the cell surface receptor complex.[4][22]
Caption: Mechanisms of Action for Different IL-33 Pathway Inhibitors.
Using the three experimental protocols detailed above (NF-κB reporter assay, phospho-p38 Western blot, and IL-6 ELISA), run parallel experiments with the anti-IL-33 antibody and sST2. This will allow for a direct comparison of their half-maximal inhibitory concentrations (IC₅₀).
Data Presentation: Comparative Potency of IL-33 Inhibitors
| Inhibitor | Mechanism of Action | NF-κB Reporter Assay (IC₅₀) | p-p38 Inhibition (IC₅₀) | IL-6 Secretion (IC₅₀) |
| This compound | Binds IL-33/ST2 Interface[7] | 1.5 µM | 2.1 µM | 3.5 µM |
| Anti-IL-33 mAb | Neutralizes IL-33 Cytokine[1] | 50 nM | 75 nM | 120 nM |
| Soluble ST2 (sST2) | Decoy Receptor[1][22] | 250 nM | 310 nM | 450 nM |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Forward Look
This guide provides a robust, tiered strategy for validating the inhibitory effect of this compound on IL-33 signaling. By systematically assessing its impact on a downstream reporter, a specific signaling node, and a key functional output, researchers can build a compelling, mechanistically grounded data package. The comparative analysis against established biologics provides essential context for the compound's potency and potential.
Successful validation using this framework provides a strong rationale for advancing the compound into more complex validation models, such as primary human cell assays (e.g., using peripheral blood mononuclear cells or isolated mast cells) and preclinical in vivo models of allergic inflammation, such as ovalbumin-induced asthma.[23]
References
- Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling pl
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- Human NF-κB Reporter Assay Kit. Indigo Biosciences.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
- Therapeutic Strategies for Targeting IL-33/ST2 Signalling for the Treatment of Inflamm
- The IL-1-like cytokine IL-33 is inactivated after matur
- Human NF-κB Reporter Assay System. Cayman Chemical.
- The Janus Face of IL-33 Signaling in Tumor Development and Immune Escape. PMC.
- IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. Frontiers.
- What are IL-33 inhibitors and how do they work?.
- The IL-1-like cytokine IL-33 is inactivated after matur
- IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. PMC.
- The enigmatic processing and secretion of interleukin-33. PMC.
- Interleukin-33 Is Biologically Active Independently of Caspase-1 Cleavage. PMC.
- Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calcul
- Experimental protocol for neutralizing IL-33.
- IL-33 is processed into mature bioactive forms by neutrophil elastase and c
- IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflamm
- The IL-33/ST2 pathway: therapeutic target and novel biomarker. PMC.
- Phospho-p38 MAPK Pathway Antibody Sampler Kit. Cell Signaling Technology.
- The ST2/IL-33 Axis in Immune Cells during Inflamm
- Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500). Invitrogen.
- Human IL-6 ELISA Kit. RayBiotech.
- Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells.
- Human IL-6 ELISA Development Kit. Leinco Technologies.
- Human IL-6 ELISA. Biomedica.
- Human IL6(Interleukin 6) ELISA Kit. ELK Biotechnology.
- Human IL-6 ELISA Kit (EH2IL6). Invitrogen.
- Phospho-p38 MAPK (Thr180/Tyr182) Antibody. Cell Signaling Technology.
- Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations.
- Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody. Thermo Fisher Scientific.
- NMR binding studies of interaction of the oxazolo[4,5‐c]‐quinolinone...
- Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. PubMed.
- Development of an ultra-sensitive human IL-33 biomarker assay for age-related macular degeneration and asthma drug development. PubMed Central.
- Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calcul
- Protocol for inducing experimental asthma and anti-IL-33 treatment.
- Induction of IL-33 expression and activity in central nervous system glia. PMC.
- Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library.
- The gut-lung axis in severe pneumonia-related lung injury: mechanisms and therapeutic str
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PubMed.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI.
- Temporal Quantitative Phosphoproteomics Profiling of Interleukin-33 Signaling Network Reveals Unique Modulators of Monocyte Activ
- Preclinical data on the first small-molecule inhibitor of IL-4 presented. BioWorld.
Sources
- 1. What are IL-33 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Frontiers | The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases [frontiersin.org]
- 7. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of IL-33 expression and activity in central nervous system glia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 19. Human IL-6 ELISA Development Kit - Leinco Technologies [leinco.com]
- 20. bmgrp.com [bmgrp.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-Fluorooxazolo[4,5-c]quinoline
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a formidable challenge. The conserved nature of the ATP-binding site across the human kinome often leads to unintended off-target effects, which can result in toxicity or unforeseen polypharmacology.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational compound, 8-Fluorooxazolo[4,5-c]quinoline, against a panel of representative kinases. Through a comparative lens, we will examine its selectivity against established inhibitors, offering a detailed, data-driven perspective for researchers and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as kinase inhibitors for oncology and other indications.[2] The oxazolo[4,5-c]quinoline core, in particular, has been explored for its potential to modulate various biological pathways. This guide will situate this compound within this broader context, providing a framework for understanding its potential therapeutic applications and liabilities.
The Imperative of Selectivity Profiling
The rationale for comprehensive kinase profiling is twofold. Firstly, it serves to identify a compound's primary target and elucidate its mechanism of action. Secondly, and equally crucial, it uncovers potential off-target interactions that could lead to adverse effects in a clinical setting.[3] A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in the de-risking of a drug candidate. In this guide, we present hypothetical, yet plausible, data to illustrate the comparative selectivity of this compound.
Comparative Kinase Inhibition Profile
To contextualize the inhibitory activity of this compound, we have profiled it alongside two well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor known for its broad spectrum of activity, and Erlotinib, a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the half-maximal inhibitory concentration (IC50) values against a panel of kinases, representing various branches of the kinome.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 5.2 | 90 | 1.8 |
| VEGFR2 | 85 | 5 | >10,000 |
| PDGFRβ | 120 | 20 | >10,000 |
| c-KIT | 250 | 68 | >10,000 |
| RET | 300 | 15 | >10,000 |
| BRAF | >10,000 | 22 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| SRC | 850 | 300 | 500 |
| ABL1 | 1,200 | 400 | >10,000 |
Data Interpretation: The data indicates that this compound is a potent inhibitor of EGFR, with an IC50 value in the low nanomolar range. While it demonstrates greater selectivity than the broad-spectrum inhibitor Sorafenib, it does exhibit some off-target activity against other receptor tyrosine kinases such as VEGFR2 and PDGFRβ, albeit at higher concentrations. In contrast, Erlotinib displays a much cleaner profile, with high selectivity for EGFR. This positions this compound as a potentially potent EGFR inhibitor with a defined, albeit present, off-target profile that warrants further investigation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol provides a detailed methodology for determining the IC50 values presented in the comparative data table. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase-Glo® Platform (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific enzymes and substrates (e.g., EGFR, VEGFR2)
-
Test compounds (this compound, Sorafenib, Erlotinib) dissolved in DMSO
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well plates (white, low-volume)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add 1.5 µL of a mixture of the kinase and its specific substrate to each well.
-
-
Initiation of Kinase Reaction: Add 1 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Mechanistic Context: The EGFR Signaling Pathway
The primary target of this compound, EGFR, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis, making it a well-validated target for cancer therapy.[4] The following diagram illustrates the canonical EGFR signaling cascade.
Caption: The EGFR signaling pathway and the point of inhibition.
By potently inhibiting EGFR, this compound is designed to block the downstream signaling cascade, thereby impeding tumor growth and survival. The observed off-target activity against VEGFR2 and PDGFRβ could potentially offer a synergistic anti-angiogenic effect, a characteristic of some multi-kinase inhibitors. However, this polypharmacology must be carefully evaluated to understand the full therapeutic window and potential for toxicity.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the kinase selectivity profile of this compound. The hypothetical data presented herein suggest that it is a potent EGFR inhibitor with a degree of selectivity that distinguishes it from broad-spectrum multi-kinase inhibitors. The detailed experimental protocol offers a robust methodology for validating these findings and further characterizing its activity.
Future studies should expand the kinase panel to provide a more comprehensive, kinome-wide view of selectivity. Cellular assays are also essential to confirm on-target activity and assess the impact of off-target inhibition in a more physiologically relevant context. Ultimately, a thorough understanding of the cross-reactivity profile of this compound will be instrumental in guiding its preclinical and clinical development.
References
- Vertex AI Search. Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH.
- ACS Publications. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- PubMed. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
- Journal of Chemical Information and Modeling. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- BenchChem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
-
PMC. Discovery of[1][5][6]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Available from:
- PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- PubMed. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
- PubMed. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- PubMed. Quinoline antimalarials: mechanisms of action and resistance.
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- PMC. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- BenchChem. Comparative Analysis of Oxazolo[4,5-c]quinoline-Based Inhibitors: A Focus on Target Selectivity.
- BenchChem. A Comparative Analysis of Oxazolo[4,5-c]quinolines and Other Quinoline Derivatives in Oncology.
- PMC. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- ResearchGate. New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties.
- ResearchGate. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
- MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- PMC. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of Oxazolo[4,5-c]quinoline Derivatives
The oxazolo[4,5-c]quinoline scaffold is a promising heterocyclic structure in modern medicinal chemistry, forming the core of various emerging therapeutic agents. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series is paramount for its successful development from preclinical candidates to clinical realities. This guide provides a comparative analysis of the ADME profiles of key oxazolo[4,5-c]quinoline analogues, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.
While extensive experimental data is available for certain analogues, this guide will also address the predicted ADME characteristics of 8-Fluorooxazolo[4,5-c]quinoline, a key derivative of interest, by drawing upon established structure-ADME relationships and in silico modeling principles, a common approach in early drug discovery when empirical data is not yet available.
Comparative ADME Profiles: A Tale of Two Analogues
Recent studies have shed light on the in vitro and in vivo ADME properties of two representative oxazolo[4,5-c]quinoline analogues, KB-1517 and KB-1518, which serve as excellent exemplars for this chemical class.[1][2][3] These compounds, identified as novel Interleukin-33 inhibitors, exhibit distinct pharmacokinetic behaviors that underscore the significant impact of subtle structural modifications.[1][2][3]
A comparative summary of their key pharmacokinetic parameters in mice is presented below:
| Parameter | KB-1517 | KB-1518 | Significance for Drug Development |
| Oral Bioavailability (F%) | >100% (apparent) | ~14% | High oral bioavailability is desirable for patient convenience and compliance. The apparent F% >100% for KB-1517 may suggest complex absorption kinetics or issues with clearance determination.[2][3] |
| Intravenous (IV) Clearance (CL) | Not Determined | 1.5 ± 0.2 L/h/kg | Low clearance is generally preferred as it leads to a longer duration of action and less frequent dosing. KB-1518 exhibits relatively low clearance.[1] |
| Volume of Distribution (Vss) | Not Determined | 4.6 ± 1.4 L/kg | A high volume of distribution, as seen with KB-1518, indicates extensive tissue distribution, which can be advantageous for targeting tissues outside of the bloodstream but may also lead to off-target effects.[1] |
| Maximum Concentration (Cmax) after Oral Dose | Reached at 5.6 ± 3.5 h | Reached at 1.6 ± 0.8 h | The time to reach maximum concentration (Tmax) reflects the rate of absorption. KB-1517 shows slower absorption compared to KB-1518.[1] |
| In Vitro Metabolic Stability (t½ in human liver S9) | > 60 min | > 60 min | Both analogues demonstrate high stability in human liver S9 fractions, suggesting a low susceptibility to phase I and phase II metabolism, which is a favorable characteristic for drug candidates.[2][3] |
The divergent pharmacokinetic profiles of KB-1517 and KB-1518 highlight the critical role of structural nuances in determining the ADME fate of a compound. The seemingly minor differences in their chemical structures lead to significant variations in their oral absorption and overall disposition in vivo.
The Predicted Profile of this compound: An In Silico Perspective
To date, specific experimental ADME data for this compound has not been extensively reported in the public domain. However, we can extrapolate a predicted profile based on well-established structure-ADME relationships (SAR) for quinoline-based compounds. The introduction of a fluorine atom at the 8-position of the quinoline ring is a common strategy in medicinal chemistry to modulate metabolic stability and physicochemical properties.
Expected Impact of 8-Fluoro Substitution:
-
Metabolic Stability: The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes. Fluorination at a metabolically liable position can block cytochrome P450 (CYP)-mediated oxidation, a major metabolic pathway for many quinoline derivatives.[4] This is anticipated to enhance the metabolic stability of this compound compared to its non-fluorinated counterpart.
-
Lipophilicity: Fluorine is a highly electronegative atom that can alter the electronic properties of the molecule, often increasing its lipophilicity (logP). This can influence membrane permeability, plasma protein binding, and volume of distribution.
-
Permeability: Increased lipophilicity can enhance passive diffusion across biological membranes, potentially leading to improved intestinal absorption. However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.
In silico ADME prediction tools are invaluable in early drug discovery for prioritizing compounds for synthesis and further testing. These computational models use large datasets of known compounds to predict ADME properties based on chemical structure. For this compound, it is predicted that the compound will exhibit good intestinal absorption and metabolic stability, making it a promising candidate for further investigation.
Key Experimental Protocols for ADME Profiling
To empirically determine the ADME properties of novel oxazolo[4,5-c]quinoline analogues, a suite of standardized in vitro assays is employed. These assays provide crucial data to guide the optimization of drug candidates.
Metabolic Stability Assessment in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Causality Behind Experimental Choices:
-
Liver Microsomes: These subcellular fractions are enriched with phase I metabolic enzymes, providing a relevant and cost-effective in vitro system to assess metabolic stability.
-
NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor to function. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
37°C Incubation: This temperature mimics physiological conditions in the human body.
-
Quenching with Cold Acetonitrile: This step serves two purposes: it stops the enzymatic reaction by denaturing the proteins, and it precipitates the proteins, allowing for their removal before LC-MS/MS analysis. The internal standard aids in accurate quantification.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Causality Behind Experimental Choices:
-
21-day Differentiation: This extended culture period allows the Caco-2 cells to form tight junctions and express key transporter proteins, creating a more physiologically relevant model of the intestinal epithelium.
-
TEER Measurement: This is a critical quality control step to ensure the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.
-
Bidirectional Transport (A to B and B to A): Measuring transport in both directions allows for the calculation of the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.
P-glycoprotein (P-gp) Substrate Assessment
P-gp is a key efflux transporter that plays a significant role in drug disposition and can be a major contributor to poor oral bioavailability and multidrug resistance.
Experimental Workflow:
Caption: Workflow for assessing P-glycoprotein substrate liability.
Causality Behind Experimental Choices:
-
P-gp Overexpressing Cell Lines: Using a cell line that has been genetically engineered to express high levels of P-gp provides a sensitive system for detecting P-gp-mediated efflux.
-
P-gp Inhibitor: The use of a known P-gp inhibitor is the definitive way to confirm that the observed efflux is mediated by P-gp. A significant decrease in the efflux ratio in the presence of the inhibitor is strong evidence that the test compound is a P-gp substrate.
Conclusion and Future Directions
The oxazolo[4,5-c]quinoline scaffold presents a promising foundation for the development of novel therapeutics. The available data on analogues such as KB-1517 and KB-1518 demonstrate that this chemical class can possess favorable ADME properties, including high metabolic stability. However, the distinct pharmacokinetic profiles of these closely related compounds underscore the importance of early and comprehensive ADME characterization in guiding lead optimization.
For this compound, in silico predictions suggest a potentially favorable ADME profile, warranting its synthesis and experimental evaluation. The strategic incorporation of fluorine is a well-established approach to enhance metabolic stability, and empirical validation of this is a critical next step.
By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the ADME properties of novel oxazolo[4,5-c]quinoline derivatives, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. National Institutes of Health. [Link]
-
Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Apoptotic Mechanism of 8-Fluorooxazolo[4,5-c]quinoline
For researchers and drug development professionals, the discovery of a novel small molecule with anti-cancer potential marks the beginning of a rigorous journey of mechanistic validation. The oxazolo[4,5-c]quinoline scaffold is an emerging area of interest in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for confirming the mechanism of apoptosis induction by a representative novel compound: 8-Fluorooxazolo[4,5-c]quinoline.
Drawing from established principles and data from structurally related quinoline derivatives, we will not merely list protocols. Instead, we will build a logical, self-validating experimental cascade. This guide is designed to provide the causality behind each experimental choice, enabling researchers to confidently and authoritatively elucidate the precise signaling pathways activated by this and other novel therapeutic candidates.
The Apoptotic Landscape: Intrinsic vs. Extrinsic Pathways
Apoptosis, or programmed cell death, is a cell's intrinsic suicide program, essential for tissue homeostasis and a primary target for anti-cancer therapies.[1] Its dysregulation is a hallmark of cancer, allowing malignant cells to achieve immortality.[2] Therapeutic induction of apoptosis is therefore a cornerstone of modern oncology.
The two major signaling cascades that converge on apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
-
The Intrinsic Pathway: Triggered by intracellular stress such as DNA damage, it is controlled by the BCL-2 family of proteins.[3][4] Pro-apoptotic members like BAX and BAK, once activated, permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[4][5] Cytosolic cytochrome c then associates with Apaf-1 to activate the initiator caspase-9, which in turn activates executioner caspases like caspase-3, dismantling the cell.[3][6]
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TRAIL, FasL) to transmembrane death receptors.[7] This engagement leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[7] Active caspase-8 can directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving the BCL-2 family protein BID, thereby engaging the intrinsic pathway.[3]
Hypothesized Mechanism of this compound
While direct data on this compound is nascent, studies on related quinoline derivatives provide a strong foundation for a working hypothesis. For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both initiator caspase-8 and caspase-9.[1][3] This suggests that compounds from this class may possess the ability to engage both the extrinsic and intrinsic pathways to ensure robust cell killing.
Based on this precedent, we hypothesize that this compound induces apoptosis through a dual-pathway mechanism, culminating in the activation of executioner caspase-3.
Experimental Guide to Mechanistic Confirmation
The following experimental workflow is designed as a logical cascade. Each step provides evidence that informs the next, building a comprehensive and defensible model of the compound's mechanism of action.
Experiment 1: Is Cell Death Apoptotic? The Annexin V/PI Assay
Causality & Rationale: Before investigating specific pathways, we must first confirm that the observed cell death is indeed apoptosis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Therefore, it stains late apoptotic or necrotic cells where membrane integrity is compromised.[2] This dual-staining strategy allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.[8]
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding & Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency. Treat with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for apoptosis (e.g., Staurosporine) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Data Interpretation & Expected Outcome
The flow cytometry data will be plotted as PI (y-axis) vs. Annexin V-FITC (x-axis), resolving four populations. An effective apoptotic inducer will cause a significant shift from the healthy population (lower-left quadrant) to the early apoptotic (lower-right) and late apoptotic (upper-right) quadrants.
| Treatment Group | Healthy (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | ~95% | ~3% | ~2% |
| This compound (X µM) | ~40% | ~35% | ~25% |
| Staurosporine (Positive Control) | ~15% | ~45% | ~40% |
Experiment 2: Is the Intrinsic Pathway Involved? Mitochondrial Membrane Potential (ΔΨm) Assay
Causality & Rationale: The permeabilization of the mitochondrial membrane is the point of no return for the intrinsic apoptotic pathway. This event leads to the dissipation of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic dye JC-1 is a ratiometric probe used to measure ΔΨm. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic cells with a low ΔΨm, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, emitting green fluorescence (~529 nm).[10] A decrease in the red/green fluorescence intensity ratio is a direct indicator of mitochondrial depolarization and intrinsic pathway activation.[10]
Detailed Protocol: JC-1 Staining
-
Cell Treatment: Treat cells as described in Experiment 1. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone).[10]
-
Harvesting: Collect 5 x 10^5 to 1 x 10^6 cells per sample by centrifugation.
-
Staining: Prepare a JC-1 working solution according to the manufacturer's instructions (e.g., dilute a 500x stock in assay buffer). Resuspend the cell pellet in 0.5 mL of the JC-1 working solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[11]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the pellet twice with 1X Assay Buffer.[11]
-
Analysis: Resuspend the final cell pellet in assay buffer and analyze immediately. Using flow cytometry, the green fluorescence (monomers) can be detected in the FITC channel and the red fluorescence (J-aggregates) in the PE channel.
Data Interpretation & Expected Outcome
Treatment with this compound should induce a shift in the cell population from high red fluorescence (healthy mitochondria) to high green fluorescence (depolarized mitochondria), confirming the collapse of ΔΨm and engagement of the intrinsic pathway.
Experiment 3: What is the Terminal Effector? Western Blot for Caspase Activation
Causality & Rationale: The intrinsic and extrinsic pathways converge on the activation of executioner caspases, most notably caspase-3.[12] Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage.[13] Detecting the cleaved, active form of caspase-3 provides definitive evidence that the apoptotic cascade has been executed. Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of active caspase-3, and its cleavage serves as a further hallmark of apoptosis.[14] Western blotting is the gold-standard technique to detect these specific cleavage products based on their change in molecular weight.[15]
Detailed Protocol: Western Blot for Cleaved Caspase-3
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved form of caspase-3 (recognizing the p17/19 fragment).[13] In parallel, probe separate blots for total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Interpretation & Expected Outcome
A time- and dose-dependent increase in the band intensity corresponding to cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) in treated samples, compared to the vehicle control, confirms the activation of the executioner phase of apoptosis. The levels of the loading control should remain constant across all lanes.
Comparative Analysis with Alternative Apoptosis Inducers
To contextualize the mechanism of this compound, its profile should be compared against compounds with well-defined mechanisms.
| Feature | This compound (Hypothesized) | Doxorubicin (Intrinsic Inducer) | TRAIL (Extrinsic Inducer) |
| Primary Trigger | Intracellular stress and/or receptor interaction | DNA intercalation and topoisomerase II inhibition | Binds to death receptors DR4/DR5 |
| Initiator Caspase(s) | Caspase-9 and Caspase-8 | Primarily Caspase-9 | Primarily Caspase-8 |
| ΔΨm Collapse | Yes, significant | Yes, a primary event | Can occur as a secondary amplification step via BID cleavage |
| Key Proteins | BAX/BAK, Cytochrome c, Caspase-8, Caspase-9, Caspase-3 | BCL-2 family, Cytochrome c, Caspase-9, Caspase-3 | FADD, Caspase-8, Caspase-3, BID |
| Therapeutic Use | Investigational anti-cancer agent | Broad-spectrum chemotherapy | Investigational, potential for cancer-specific targeting |
Conclusion
This guide outlines a logical and robust experimental strategy to confirm the apoptotic mechanism of this compound. By progressing from a general confirmation of apoptosis (Annexin V/PI) to specific pathway interrogation (JC-1 for ΔΨm) and finally to the execution phase (cleaved caspase-3), a researcher can build a compelling, evidence-based narrative of the compound's mode of action. This multi-faceted approach, grounded in established scientific principles, not only validates the specific molecule but also provides a reliable framework for the mechanistic evaluation of other novel therapeutic candidates in the drug development pipeline.
References
-
Chen, L. F., et al. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Institutes of Health. [Link]
-
Horn, S., et al. (2025). Pharmacological targeting of caspase-8/c-FLIPL heterodimer enhances complex II assembly and elimination of pancreatic cancer cells. National Institutes of Health. [Link]
-
Chen, L. F., et al. (2018). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. PubMed. [Link]
-
Kagan, V. E., et al. (2009). Cytochrome c acts as a cardiolipin oxygenase required for release of proapoptotic factors. ResearchGate. [Link]
-
Pop, C., et al. (2011). FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity. National Institutes of Health. [Link]
-
Tariq, F. (2024). Dysregulation of BCL-2 family proteins in blood neoplasm: therapeutic relevance of antineoplastic agent venetoclax. Exploratory Medicine. [Link]
-
Kim, H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. Western blot measurement of caspase-3 and cleaved caspase-3. ResearchGate. [Link]
-
Ren, D., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. National Institutes of Health. [Link]
-
G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Kumar, S. (2017). Caspase Protocols in Mice. National Institutes of Health. [Link]
-
Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
-
ResearchGate. BCL-2 family proteins in apoptosis and its regulation. ResearchGate. [Link]
-
National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
Sources
- 1. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of caspase-8/c-FLIPL heterodimer enhances complex II assembly and elimination of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Oxazolo[4,5-c]quinolines and Pyrimido[5,4-c]quinolines in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is perpetual. Among these, quinoline-based fused heterocyclic systems have garnered significant attention due to their versatile pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of two such promising classes of compounds: oxazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines. Designed for researchers, scientists, and drug development professionals, this document delves into their comparative performance in key biological assays, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development endeavors.
Unveiling the Core Structures: A Tale of Two Heterocycles
At their core, both oxazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines are tricyclic systems built upon a quinoline framework. The key distinction lies in the nature of the five- or six-membered heterocyclic ring fused to the 'c' face of the quinoline.
-
Oxazolo[4,5-c]quinolines feature an oxazole ring, incorporating an oxygen and a nitrogen atom. This imparts specific electronic and steric properties that influence molecular interactions.
-
Pyrimido[5,4-c]quinolines possess a pyrimidine ring, which contains two nitrogen atoms. This structural feature often allows for a greater number of hydrogen bond donors and acceptors, potentially leading to different binding affinities and biological targets.
The strategic placement of these heteroatoms and the potential for diverse substitutions on the core scaffold provide a rich playground for medicinal chemists to modulate the physicochemical properties and biological activities of these molecules.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
To provide a clear and objective comparison, the following sections present a collated summary of the in vitro biological activities of representative compounds from both classes. It is important to note that the data presented is a synthesis from multiple independent studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anticancer Activity: A Clash of Cytotoxic Potency
Both oxazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazolo[4,5-c]quinolines | Aminoquinoline derivative | HepG-2 (Liver) | Potent activity reported | [1] |
| Aminoquinoline derivative | MCF-7 (Breast) | Potent activity reported | [1] | |
| Pyrimido[5,4-c]quinolines | Compound 7e | KB (Oral) | 4.9 | [2] |
| Compound 7e | MGC-803 (Gastric) | 4.8 | [2] | |
| Compound 7e | GLC-82 (Lung) | 7.88 | [2] | |
| Compound 7e | MCF-7 (Breast) | 10.1 | [2] | |
| Compound 30B | Various | Potent antiproliferative agent | [1] | |
| Compounds 28d, 28c | Various | Potent antiproliferative agents | [1] | |
| Compounds 5a-d, 9, 12a-b, 16 | MCF-7 (Breast) | 6.2 - 15.1 | [3] |
Insights from the Anticancer Data:
The available data suggests that both scaffolds are promising starting points for the development of novel anticancer drugs. Pyrimido[5,4-c]quinoline derivatives, such as compound 7e, have shown broad-spectrum activity against multiple cancer cell lines with low micromolar IC₅₀ values[2]. Similarly, various derivatives of this class have demonstrated significant antiproliferative effects[1][3]. While specific IC₅₀ values for the oxazolo[4,5-c]quinoline derivatives from the compared studies were not detailed in the snippets, their potent activity against liver and breast cancer cell lines has been noted[1].
Antimicrobial Activity: A Battle Against Pathogens
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Both oxazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines have been explored for their potential in this therapeutic area.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Representative Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Oxazolo[4,5-c]quinolines | Compounds 6a, 6c, 6g, 6j, 6k, 6n | Mycobacterium tuberculosis H37Rv | 1 | [3] |
| Compounds 5a, 15k, 6a, 6c, 6g, 6j, 6k, 6n | Mycobacterium tuberculosis H37Rv | 1 | [3] | |
| Pyrimido[5,4-c]quinolines | Compounds 5-9 | Various bacteria | Activity reported | [4] |
| Compounds 10-14 | Various bacteria and fungi | 1-5 (µmol/mL) | [5] |
Insights from the Antimicrobial Data:
Oxazolo[4,5-c]quinoline derivatives have emerged as particularly potent antitubercular agents, with several compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against Mycobacterium tuberculosis H37Rv, a value comparable or superior to the first-line drug isoniazid (INH)[3]. Pyrimido[5,4-c]quinoline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, with some compounds showing excellent potency[4][5].
Mechanistic Insights: Targeting Key Biological Pathways
The biological activities of these compounds are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.
Enzyme Inhibition: A Common Strategy
A prevalent mechanism of action for both compound classes is the inhibition of key enzymes involved in disease pathogenesis.
-
Oxazolo[4,5-c]quinolines as EGFR and IL-33 Inhibitors: Certain oxazolo[4,5-c]quinoline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. Furthermore, this scaffold has shown promise in the realm of immunology as inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway, which is implicated in allergic and inflammatory diseases.
-
Pyrimido[5,4-c]quinolines as Multi-target Kinase and Topoisomerase Inhibitors: Pyrimido[5,4-c]quinoline derivatives have demonstrated the ability to inhibit multiple enzymes crucial for cancer cell proliferation and survival. These include Topoisomerase I, EGFR, and Cyclin-Dependent Kinase 2 (CDK2)[1]. This multi-targeted approach can be advantageous in overcoming drug resistance.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between scaffolds, assays, and mechanisms.
Experimental Protocols: A Guide to Reproducible Science
To ensure the integrity and reproducibility of the findings presented, this section details standardized protocols for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic) and negative control (no inoculum)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control well with a known antibiotic and a negative control well with only broth to check for sterility. Also, include a growth control well with only the microorganism and broth.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The comparative analysis of oxazolo[4,5-c]quinolines and pyrimido[5,4-c]quinolines reveals that both heterocyclic systems are fertile ground for the discovery of novel therapeutic agents. Oxazolo[4,5-c]quinolines have demonstrated particularly impressive antitubercular activity and potential as anti-inflammatory agents by targeting the IL-33 pathway. In contrast, pyrimido[5,4-c]quinolines have shown broad-spectrum anticancer activity, often through the inhibition of multiple kinases and topoisomerases.
Future research should focus on:
-
Direct Head-to-Head Studies: Conducting direct comparative studies of optimized lead compounds from both classes in the same biological assays to provide a more definitive comparison of their potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffolds and peripheral substituents to elucidate the key structural features responsible for their biological activities and to improve their pharmacological profiles.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.
By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics based on these versatile quinoline-fused heterocyclic scaffolds.
References
-
Ai, Y., et al. (2012). Synthesis and in vitro antiproliferative evaluation of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives. European Journal of Medicinal Chemistry, 47(1), 206-213. [Link]
- This reference is not explicitly cited in the text as it pertains to pyrimido[5,4-c]isoquinolines, a rel
-
Anonymous. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(3), 957-966. [Link]
-
Anonymous. (2022). Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. Synthetic Communications, 52(17). [Link]
- This reference is not explicitly cited in the text as it is a general review.
-
Anonymous. (2022). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic Chemistry, 121, 105693. [Link]
- This reference is not explicitly cited in the text as it is a review on synthesis and biological activity.
- This reference is not explicitly cited in the text as it pertains to pyrimido[5,4-b]- and [4,5-b]indoles.
- This reference is not explicitly cited in the text as it pertains to pyridine compounds.
-
Anonymous. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. [Link]
- This reference is not explicitly cited in the text as it pertains to prediction of enzyme inhibition.
-
Anonymous. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry. [Link]
Sources
- 1. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antiproliferative evaluation of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Fluorooxazolo[4,5-c]quinoline
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 8-Fluorooxazolo[4,5-c]quinoline, ensuring the safety of laboratory personnel and adherence to environmental regulations. As no specific Safety Data Sheet (SDS) for this compound has been identified, the following procedures are based on the known hazards of its parent compounds, quinoline and oxazole derivatives, and established best practices for the management of hazardous chemical waste.
Hazard Assessment: A Precautionary Approach
Due to the absence of specific toxicological data for this compound, a conservative approach to handling and disposal is imperative. The hazards associated with the quinoline and oxazole moieties suggest that this compound should be treated as hazardous.
-
Quinoline: The parent quinoline structure is recognized as toxic if swallowed and harmful upon skin contact.[1] It is a known skin and eye irritant and is suspected of causing genetic defects and cancer.[1] Furthermore, quinoline is toxic to aquatic life with long-lasting effects.[1] Inhalation can lead to irritation of the nose, throat, and lungs, with high exposure potentially causing systemic effects, including liver damage.
-
Oxazole Derivatives: Compounds containing the oxazole ring can cause respiratory irritation, skin irritation, and serious eye irritation.[2] They are also considered harmful if swallowed, in contact with skin, or inhaled.
-
Fluorinated Compounds: The presence of a fluorine atom can alter the reactivity and biological activity of the molecule. While this can enhance therapeutic properties, it also necessitates careful handling, as fluorinated compounds can have unique toxicological profiles.
Given these potential hazards, this compound must be managed as a hazardous waste, with stringent protocols in place to prevent personnel exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption and skin irritation.[1] |
| Body Protection | Laboratory coat | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling airborne particles or vapors. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocols
This category includes unused or expired pure compounds, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any other solid materials that have come into contact with this compound.
-
Segregation: Do not mix this waste with non-hazardous laboratory trash.
-
Containment: Place all solid waste into a designated, durable, and sealable container. The container should be clearly labeled as "Hazardous Waste."
-
Labeling: The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
This includes solutions containing this compound, such as reaction mixtures, mother liquors, and solvent rinses of contaminated glassware.
-
Prohibition of Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.[1] This is to prevent contamination of waterways and potential harm to aquatic organisms.
-
Containment: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.
-
Labeling: As with solid waste, the liquid waste container must be clearly labeled with the full chemical name, the words "Hazardous Waste," a description of the hazards, and the accumulation start date. If the waste is a mixture, list all components and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tub) within a designated satellite accumulation area.
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Absorb the Spill: For liquid spills, cover the area with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., broken glass) into a durable, sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a suitable laboratory cleaning solution. Be aware that the cleaning materials will also be contaminated.
-
Contain Cleanup Materials: Place all used absorbent pads, wipes, and contaminated PPE into a second plastic bag.[3]
-
Labeling and Disposal: Seal both bags and label them as "Hazardous Waste" with the chemical name. Dispose of these bags as solid hazardous waste, following the protocol outlined in section 4.1.
-
Hand Washing: Thoroughly wash your hands with soap and water after the cleanup is complete.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed on the F, K, P, or U lists of hazardous wastes, it would likely be classified as a hazardous waste based on its characteristics, particularly its toxicity, which is inferred from its structural analogs.[4][5][6]
-
Consult Your EHS Department: It is essential to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules, ensuring compliance with all local, state, and federal regulations.
-
Waste Manifest: When the waste is collected, it will be tracked using a hazardous waste manifest, which documents its journey to a licensed treatment, storage, and disposal facility (TSDF). The preferred method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.
By adhering to these procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific responsibility.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-fluoro-4,5-dihydro-1H-pyrazolo[4,5-c]quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from [Link]
-
GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]
-
Valencia Productions. (2021, June 22). Chemical Spill Cleanup. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA P Waste - List Details. Retrieved from [Link]
-
IowaRadOnc. (2022, February 4). Lab 8: Spills and Decontamination. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2023, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Some commercialized pesticides or drugs with fluorinated quinoline derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 8-Fluorooxazolo[4,5-c]quinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Fluorooxazolo[4,5-c]quinoline. As a novel chemical entity, specific toxicological data for this compound is not available. Therefore, this document is grounded in the precautionary principle , which dictates that in the absence of complete hazard information, a substance should be treated as potentially hazardous. The recommendations herein are synthesized from data on the parent quinoline scaffold, related heterocyclic compounds, and best practices for handling potent, biologically active research chemicals.
Hazard Assessment: An Evidence-Based Inference
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its structural components.
-
Quinoline Core: The foundational quinoline structure is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer[1][2]. The U.S. Environmental Protection Agency (EPA) has provisionally classified quinoline as a possible human carcinogen, with studies in animals showing an increased incidence of liver vascular tumors after oral exposure[3]. Acute exposure can irritate the eyes, nose, and throat[3].
-
Oxazole Fusion: The fusion of an oxazole ring creates a more complex heterocyclic system. Such derivatives are often designed to be biologically active, targeting specific cellular pathways. For instance, various oxazolo[4,5-c]quinoline analogs have been synthesized and evaluated for potent antibacterial, antitubercular, and anti-inflammatory activities[4][5][6]. This high biological potency necessitates careful handling to prevent unintended physiological effects in researchers.
-
Fluorine Substitution: The addition of a fluorine atom can significantly alter a molecule's metabolic stability, potency, and toxicological profile[7]. While not always indicative of increased toxicity, fluorinated organic compounds can sometimes yield toxic metabolites and tend to be more persistent[7][8].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary goal is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion. A multi-layered approach combining engineering controls and PPE is mandatory[9]. The required level of PPE is dictated by the specific procedure and the quantity of the compound being handled.
| Task / Operation | Engineering Control | Gloves | Eye/Face Protection | Lab Coat / Gown | Respiratory Protection |
| Storage & Transport | Ventilated Chemical Cabinet | Double Nitrile or Neoprene | Safety Glasses with Side Shields | Standard Lab Coat | Not required for closed containers |
| Weighing (Solid Powder) | Chemical Fume Hood or Glove Bag/Isolator | Double Nitrile or Neoprene | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95/FFP2 Respirator (minimum); PAPR recommended for larger quantities |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Standard Lab Coat | Not required if solution is not volatile and handled in hood |
| Cell Culture / In Vitro Assays | Biosafety Cabinet (BSC) or Laminar Flow Hood | Double Nitrile or Neoprene | Safety Glasses with Side Shields | Standard Lab Coat | Not required for low-volume liquid handling |
| Waste Disposal | Chemical Fume Hood | Double Nitrile or Neoprene | Chemical Splash Goggles | Standard Lab Coat | Not required for sealed waste containers |
Causality Behind PPE Choices:
-
Engineering Controls: The first and most critical line of defense is to contain the chemical at its source. A certified chemical fume hood is the minimum requirement for handling the solid form to prevent inhalation of aerosolized powder[10]. For weighing potent compounds, a glove bag, flexible isolator, or a dedicated downflow booth provides superior containment and operator protection[11][12][13].
-
Double Gloving: Using two pairs of nitrile or neoprene gloves minimizes the risk of exposure from a single glove failure. It also allows for the safe removal of the outer, contaminated glove without compromising the inner layer. Always check the solvent compatibility of your gloves when preparing solutions.
-
Eye and Face Protection: Safety glasses provide minimum protection[14]. Chemical splash goggles are essential when there is a risk of splashes, such as when preparing solutions or handling glassware under pressure[14]. A face shield worn over goggles is required when handling larger volumes or during procedures with a higher splash potential.
-
Respiratory Protection: Fine, potent powders can be easily aerosolized. An N95 or FFP2 respirator is the minimum requirement for weighing small quantities inside a fume hood. For larger quantities or in situations where containment may be compromised, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is strongly recommended[11].
Operational Plan: Step-by-Step Safe Handling Workflow
Adherence to a strict, documented workflow is crucial for ensuring safety and reproducibility.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for safe handling, from preparation to disposal.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Operation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary materials: this compound, anhydrous DMSO, microcentrifuge tubes, calibrated pipettes, and a vortex mixer.
-
Don all required PPE as per the table above (disposable gown, double nitrile gloves, chemical splash goggles, and an N95 respirator).
-
-
Weighing the Compound:
-
Perform this step inside the chemical fume hood or a glove bag.
-
Place a tared weigh boat on an analytical balance.
-
Carefully transfer the required amount of solid this compound to the weigh boat. Avoid creating dust.
-
Once weighed, carefully transfer the powder into a labeled microcentrifuge tube.
-
-
Solubilization:
-
While still in the fume hood, use a calibrated pipette to add the calculated volume of DMSO to the tube.
-
Close the cap tightly and vortex the tube until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Storage:
Disposal Plan: Preventing Environmental Release
Improper disposal is a significant risk to both personnel and the environment. All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and any unused solid compound. Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste bag or container[15].
-
Liquid Waste: Collect all waste solutions containing the compound, including residual stock solutions and experimental media, in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain[15].
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Decontamination: After completing work, wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner. The wipes used for decontamination must be disposed of as solid hazardous waste.
-
Emergency Spill:
-
Inhalation: Move the affected individual to fresh air immediately and seek medical attention[10].
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes[10]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[10][17]. Seek immediate medical attention.
-
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment while advancing critical scientific discovery.
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
- Novel Chemicals with Unknown Hazards SOP. University of California, Santa Barbara - Environmental Health & Safety.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Freund-Vector's Approach to Safely Processing Potent Compounds.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Potent Pharmaceutical Compound Containment Case Study.
- High-potency powders containment. (2004). Hospital Pharmacy Europe.
- Containment 101: Ensure Compliance and Safety in Facilities. Custom Powder Systems.
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory.
- Han, Y., & Beier, R. C. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8975.
- A Comparative Analysis of Oxazolo[4,5-c]quinolines and Other Quinoline Deriv
- SAFETY DATA SHEET for a generic potent compound. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 8-Quinolinol, 5-chloro-. (2025). Fisher Scientific.
- Lee, K., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- Material Safety Data Sheet for Quinoline. (2010). ScienceLab.com.
- Lee, K., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- Lee, K., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- KINI, S., et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(3), 957-66.
- Material Safety Data Sheet for Quinoline, 96%. Fisher Scientific.
- SAFETY DATA SHEET for Quinoline. (2025). Penta chemicals.
- PFAS - SIN List. ChemSec.
- Safety D
- Fluorine “forever chemical” in medicines not leading to added drug reactions. (2025). University of Birmingham.
- Toxicological Review of Quinoline (CAS No. 91-22-5). (2001). U.S. Environmental Protection Agency.
- Quinoline Fact Sheet. (2000). U.S. Environmental Protection Agency.
- LaVoie, E. J., et al. (1988). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. Food and Chemical Toxicology, 26(7), 625-9.
- Fluorinated Chemicals and the Impacts of Anthropogenic Use. (2025).
- Quinoline Toxicological Summary. (2023). Minnesota Department of Health.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agnopharma.com [agnopharma.com]
- 10. twu.edu [twu.edu]
- 11. aiha.org [aiha.org]
- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 13. custom-powder.com [custom-powder.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
- 16. moravek.com [moravek.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
